Phaeosphaone D
Description
This compound has been reported in Phaeosphaeria fuckelii with data available.
Properties
Molecular Formula |
C20H27N3O3S2 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
(3S,6S)-3-[(R)-1H-indol-3-yl(methylsulfanyl)methyl]-3-methoxy-1-methyl-6-methylsulfanyl-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H27N3O3S2/c1-12(2)20(28-6)17(24)22-19(26-4,18(25)23(20)3)16(27-5)14-11-21-15-10-8-7-9-13(14)15/h7-12,16,21H,1-6H3,(H,22,24)/t16-,19-,20+/m1/s1 |
InChI Key |
MMJIEYVVWHZRDB-AHRSYUTCSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N[C@](C(=O)N1C)([C@@H](C2=CNC3=CC=CC=C32)SC)OC)SC |
Canonical SMILES |
CC(C)C1(C(=O)NC(C(=O)N1C)(C(C2=CNC3=CC=CC=C32)SC)OC)SC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Novel Bioactive Compounds from Phaeosphaeria Species
For Researchers, Scientists, and Drug Development Professionals
The fungal genus Phaeosphaeria has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. These natural products exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, cytotoxic, and enzyme-inhibitory properties, making them promising candidates for drug discovery and development. This guide provides a comprehensive overview of the key bioactive compounds isolated from Phaeosphaeria species, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed for their isolation and characterization.
Chemical Diversity and Bioactivity of Compounds from Phaeosphaeria Species
Fungi of the genus Phaeosphaeria produce a rich array of secondary metabolites belonging to various chemical classes. These include polyketides, alkaloids, terpenoids, and peptides. The significant biological activities associated with these compounds underscore their potential as leads for novel therapeutics.
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for a selection of prominent compounds isolated from various Phaeosphaeria species.
Table 1: Antimicrobial and Antifungal Activity of Bioactive Compounds from Phaeosphaeria Species
| Compound | Chemical Class | Source Species | Target Organism(s) | Bioactivity (MIC/MFC in µg/mL) | Reference(s) |
| Phaeosphaeridiol A | Benzenediol | Phaeosphaeriaceae sp. SGSF723 | Xanthomonas spp. | MIC: 31.25 | |
| Phaeosphenone | Dimeric Anthraquinone | Phaeosphaeria sp. | Streptococcus pneumoniae | MIC: 8 | [1] |
| Candida albicans | MIC: 8 | [1] | |||
| Gram-positive bacteria | MIC: 8-64 | [1] | |||
| Cercosporamide | Polyketide | Phaeosphaeriaceae GV-1 | Candida tropicalis | MIC & MFC: 15.6 | |
| Phaeofungin | Depsipeptide | Phaeosphaeria sp. | Aspergillus fumigatus | MIC: 8-16 | [2] |
| Trichophyton mentagrophytes | MIC: 4 | [2] |
Table 2: Cytotoxic Activity of Bioactive Compounds from Phaeosphaeria Species
| Compound | Chemical Class | Source Species | Cell Line(s) | Bioactivity (IC50) | Reference(s) |
| Phaeosphaerins A-F | Perylenequinone | Phaeosphaeria sp. | PC3, DU145, LNCaP | Significant cytotoxicity | [2] |
| Hypocrellin A | Perylenequinone | Phaeosphaeria sp. | PC3 | 2.42 ± 0.13 µM | [2] |
| DU145 | 9.54 ± 0.27 µM | [2] | |||
| LNCaP | 2.67 ± 0.27 µM | [2] | |||
| K562 (with light) | 0.55 ± 0.03 µM | [2] | |||
| K562 (without light) | 7.47 ± 0.37 µM | [2] | |||
| Spartinoxide | Polyketide | Phaeosphaeria spartinae | Antitumor activity reported | Not specified | [2] |
Table 3: Enzyme Inhibitory Activity of Bioactive Compounds from Phaeosphaeria Species
| Compound | Chemical Class | Source Species | Target Enzyme | Bioactivity (IC50) | Reference(s) |
| Spartinoxide | Polyketide | Phaeosphaeria spartinae | Human Leukocyte Elastase (HLE) | 6.5 µM | [3] |
| Aspilactonol I | Furanone | Phaeosphaeria sp. LF5 | Acetylcholinesterase (AChE) | 6.26 µM | [4] |
| De-O-methyldiaporthin | Isocoumarin | Phaeosphaeria sp. LF5 | Acetylcholinesterase (AChE) | 21.18 µM | [4] |
| Phaeosphaeride A | Bicyclic Compound | Phaeosphaeria avenaria | STAT3/DNA Binding | 0.61 mM | [5] |
Experimental Protocols
The isolation and characterization of novel bioactive compounds from Phaeosphaeria species involve a series of systematic experimental procedures.
Fungal Cultivation and Fermentation
The production of secondary metabolites is highly dependent on the cultivation conditions.
-
Strain Isolation and Maintenance: Phaeosphaeria species are often isolated from various environmental sources, including terrestrial and marine plants, and soil. Pure cultures are maintained on appropriate solid media, such as Potato Dextrose Agar (PDA), at a suitable temperature (typically 25-28°C).
-
Fermentation: For large-scale production of bioactive compounds, the fungal strain is typically cultured in a suitable liquid or solid substrate fermentation medium.
-
Liquid Fermentation: The fungus is grown in flasks containing a liquid medium, such as Potato Dextrose Broth (PDB), with shaking to ensure aeration.
-
Solid Substrate Fermentation: The fungus is cultured on a solid substrate, such as rice or wheat, which is moistened with a nutrient solution. This static cultivation is often carried out for several weeks to allow for sufficient production of secondary metabolites.
-
Extraction of Bioactive Compounds
Following fermentation, the fungal biomass and the culture medium are harvested for the extraction of bioactive compounds.
-
Solvent Extraction: The fungal biomass and/or the culture filtrate are extracted with an organic solvent, typically ethyl acetate, dichloromethane, or methanol. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
Chromatographic Purification
The separation and purification of individual bioactive compounds from the crude extract are achieved through various chromatographic techniques.
-
Column Chromatography: The extract is first fractionated by column chromatography using a stationary phase such as silica gel or Sephadex LH-20. The mobile phase consists of a gradient of solvents with increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of methanol and water).
Structure Elucidation
The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule and to establish its stereochemistry.
Bioassays
The biological activity of the purified compounds is evaluated using a variety of in vitro assays.
-
Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) are determined using broth microdilution methods against a panel of pathogenic bacteria and fungi.
-
Cytotoxicity Assays: The half-maximal inhibitory concentration (IC50) is determined against various cancer cell lines using assays such as the MTT or SRB assay.
-
Enzyme Inhibition Assays: The inhibitory activity against specific enzymes, such as acetylcholinesterase or protein kinases, is measured using spectrophotometric or other appropriate methods.
Signaling Pathways and Mechanisms of Action
Several bioactive compounds from Phaeosphaeria have been shown to exert their effects by modulating specific cellular signaling pathways.
Cercosporamide and the Pkc1-Mediated Cell Wall Integrity Pathway
Cercosporamide has been identified as a selective inhibitor of the protein kinase C (Pkc1) in fungi.[6][7] Pkc1 is a key component of the cell wall integrity signaling pathway, which is essential for fungal cell survival and response to cell wall stress. Inhibition of Pkc1 disrupts the downstream MAP kinase cascade, leading to a compromised cell wall and ultimately cell lysis.
Phaeosphaeride A and the STAT3 Signaling Pathway
Phaeosphaeride A has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[5][8][9] STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, leading to the upregulation of genes that promote tumor growth and metastasis. Phaeosphaeride A inhibits STAT3-dependent signaling, making it a potential candidate for cancer therapy.[8][9] It is suggested that Phaeosphaeride A and its analogs may act as upstream inhibitors of a kinase in the STAT signaling pathway.[10]
Conclusion and Future Perspectives
The genus Phaeosphaeria represents a rich and still largely untapped source of novel bioactive compounds with significant therapeutic potential. The diverse chemical scaffolds and potent biological activities of these fungal metabolites make them attractive starting points for the development of new drugs. Future research should focus on the continued exploration of the chemical diversity within this genus, the elucidation of the mechanisms of action of these compounds, and the optimization of their pharmacological properties through medicinal chemistry approaches. Furthermore, a deeper understanding of the biosynthesis of these compounds could open up avenues for their sustainable production through metabolic engineering.
References
- 1. Isolation, structure, and antibacterial activity of phaeosphenone from a Phaeosphaeria sp. discovered by antisense strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Diversity and Biological Activities of Phaeosphaeria Fungi Genus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spartinoxide, a new enantiomer of A82775C with inhibitory activity toward HLE from the marine-derived Fungus Phaeosphaeria spartinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phaeosphaeride A, an inhibitor of STAT3-dependent signaling isolated from an endophytic fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phaeosphaeride A, an inhibitor of STAT3-dependent signaling isolated from an endophytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Synthetic and Biological Studies of Phaeosphaerides - The Journal of Organic Chemistry - Figshare [figshare.com]
A Technical Guide to the Isolation and Discovery of Pyranone Derivatives from Endophytic Fungi
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the methodologies for isolating and discovering pyranone derivatives from endophytic fungi, a promising source of novel bioactive compounds. It details the experimental workflow, from fungal fermentation to compound identification, and presents quantitative data on the bioactivity of selected pyranone derivatives.
Introduction
Endophytic fungi, which reside within the tissues of living plants, are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these are pyranone derivatives, a class of polyketides that have demonstrated a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[2][3][4] The exploration of endophytic fungi for novel pyranones represents a significant avenue for the discovery of new therapeutic lead compounds. This guide outlines the key experimental protocols involved in this discovery process.
Experimental Workflow for Isolation and Discovery
The process of isolating and identifying pyranone derivatives from endophytic fungi follows a systematic workflow. This multi-step procedure begins with the fermentation of the fungus, followed by extraction of secondary metabolites, chromatographic separation and purification, and finally, structural elucidation of the isolated compounds. Bioassays may be integrated at various stages to guide the purification of active compounds.
Caption: Generalized experimental workflow for the discovery of pyranone derivatives.
Detailed Experimental Protocols
Fungal Fermentation
The production of pyranone derivatives is highly dependent on the fungal strain and the culture conditions. Both solid-state and liquid-state fermentation can be employed.
-
Solid-State Fermentation: This method is commonly used for fungi like Phoma sp. and Aspergillus sp.[5][6]
-
Medium Preparation: A solid substrate, typically rice or corn, is autoclaved in flasks. For example, 80g of rice and 80mL of water containing 0.5% sea salt can be used per flask.[7]
-
Inoculation: The endophytic fungus is grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) to produce a sufficient amount of mycelium. Plugs of the agar culture are then transferred to the sterilized solid medium.
-
Incubation: The inoculated flasks are incubated under static conditions at a controlled temperature (typically 25-28°C) for a period of 2 to 4 weeks.[7]
-
-
Liquid-State Fermentation:
-
Seed Culture: A seed culture is prepared by inoculating the fungus into a liquid medium (e.g., Potato Dextrose Broth - PDB) and incubating for several days on a shaker.
-
Large-Scale Fermentation: The seed culture is then used to inoculate larger volumes of the liquid production medium.
-
Incubation: The large-scale culture is incubated on a shaker to ensure aeration and nutrient distribution.
-
Extraction of Secondary Metabolites
Following incubation, the secondary metabolites are extracted from the fungal biomass and the culture medium.
-
Harvesting: The entire fermented culture (solid substrate and mycelium, or liquid broth and mycelium) is harvested.
-
Solvent Extraction: The harvested material is repeatedly extracted with an organic solvent, most commonly ethyl acetate.[8] This is typically done by soaking the material in the solvent for 24-48 hours, followed by filtration. This process is usually repeated three times to ensure complete extraction.
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The crude extract, containing a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the pyranone derivatives.
-
Initial Fractionation: The crude extract is often first fractionated using Vacuum Liquid Chromatography (VLC) or open column chromatography on silica gel.[6] A stepwise gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate followed by chloroform-methanol) is used to elute the compounds, yielding several fractions.
-
Further Separation: The fractions are then subjected to further purification using techniques such as Sephadex LH-20 column chromatography.[7]
-
Final Purification: The final purification of the compounds is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water.[7]
Structure Elucidation
The chemical structure of the purified compounds is determined using a combination of spectroscopic methods.
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.[3][4][9]
-
Stereochemistry Determination: The absolute configuration of chiral centers is determined using techniques such as X-ray crystallography, analysis of NOESY correlations, or comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra.[3][4]
Quantitative Data of Selected Pyranone Derivatives
The following tables summarize the bioactivity and spectroscopic data for several pyranone derivatives isolated from endophytic fungi.
Table 1: Cytotoxic and Antimicrobial Activities of Fungal Pyranone Derivatives
| Compound Name | Fungal Source | Bioactivity Type | Target | IC₅₀ / MIC | Reference |
| Talaroderxine C | Polyphilus sieberi | Cytotoxicity | KB-3-1 (human cervix carcinoma) | 0.04 µM | [10] |
| Cytotoxicity | L929 (mouse fibroblast) | 1.8 µM | [10] | ||
| Cytotoxicity | A549 (human lung carcinoma) | 1.9 µM | [10] | ||
| Antimicrobial | Bacillus subtilis | 0.52 µg/mL | [10] | ||
| Antimicrobial | Staphylococcus aureus | 66.6 µg/mL | [10] | ||
| Phomapyrone A | Phoma sp. YN02-P-3 | Cytotoxicity | HL-60 (human leukemia) | 34.62 µM | [5][11] |
| Phomapyrone B | Phoma sp. YN02-P-3 | Cytotoxicity | HL-60 (human leukemia) | 27.90 µM | [5][11] |
| Rubrofusarin B | Aspergillus tubingensis | Antimicrobial | Escherichia coli | 1.95 µg/mL | [12] |
| 2-hydroxy-alternariol | Diaporthe sp. CB10100 | Anti-inflammatory | NO production in RAW264.7 cells | Significant reduction at 10 µM | [13] |
| Alternariol | Diaporthe sp. CB10100 | Anti-inflammatory | NO production in RAW264.7 cells | Significant reduction at 10 µM | [13] |
Table 2: Spectroscopic Data for Newly Identified Pyranone Derivatives
| Compound Name | Molecular Formula | HRESIMS Data [M+H]⁺ or [M-H]⁻ | Key ¹H NMR Signals (δ in ppm) | Key ¹³C NMR Signals (δ in ppm) | Fungal Source | Reference |
| Semitalaroderxine C | C₁₈H₂₀O₅ | m/z 317.1386 [M+H]⁺ | 6.47 (d), 6.31 (d), 4.58 (m), 3.86 (s) | 170.7, 162.6, 161.0, 160.7, 98.8, 79.3 | Polyphilus frankenii | [3] |
| Diaporpyrone A | C₁₀H₁₂O₄ | m/z 195.0655 [M-H]⁻ | 5.86 (s), 5.30 (s), 3.76 (s), 2.18 (t) | 170.2, 168.3, 163.2, 98.1, 90.0, 56.6 | Diaporthe sp. CB10100 | [9] |
| Fallopiaxylarester A | C₁₉H₂₆O₈ | m/z 405.1522 [M+Na]⁺ | 6.22 (d), 5.56 (s), 4.35 (m), 3.87 (s) | 175.0, 169.9, 164.7, 162.9, 100.8, 77.2 | Xylaria sp. Z184 | [4] |
| Phomapyrone A | C₁₇H₂₄O₆ | m/z 325.1646 [M+H]⁺ | 6.18 (d), 5.76 (d), 4.22 (m), 3.75 (s) | 170.5, 168.9, 164.2, 161.8, 114.2, 109.8 | Phoma sp. YN02-P-3 | [5][11] |
Conclusion
The isolation and discovery of pyranone derivatives from endophytic fungi is a meticulous process that requires a combination of microbiological, chemical, and analytical expertise. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers in natural product discovery and drug development. The structural diversity and potent bioactivities of these fungal metabolites underscore the importance of continued exploration of endophytic fungi as a source of novel therapeutic agents. The systematic application of the described workflow will undoubtedly lead to the discovery of new and valuable pyranone derivatives.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]
- 6. In Vitro Phytobiological Investigation of Bioactive Secondary Metabolites from the Malus domestica-Derived Endophytic Fungus Aspergillus tubingensis Strain AN103 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new pyrone derivative from an endophytic Aspergillus tubingensis of Lycium ruthenicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure Elucidation of New Fungal Polyketides
Fungal polyketides represent a vast and structurally diverse class of natural products, many of which possess potent biological activities, including antibiotic, antifungal, and anticancer properties.[1][2][3] The elucidation of their complex chemical structures is a critical step in the discovery and development of new therapeutic agents. This guide provides an in-depth overview of the modern techniques and workflows employed to isolate and characterize novel polyketides from fungal sources, integrating analytical chemistry, bioinformatics, and molecular biology.
Isolation and Purification of Fungal Polyketides
The initial step in the discovery of new fungal polyketides is the isolation of pure compounds from complex fungal extracts. This typically involves a multi-step process of extraction followed by various chromatographic techniques to separate the target molecules from other metabolites.
Extraction Techniques
The process begins with the cultivation of the fungus on a suitable medium, followed by extraction of the mycelium and/or the culture broth.[4][5] Common solvents for extraction include methanol, ethyl acetate, and dichloromethane, often used in succession to partition compounds based on polarity.[4][6] Pressurized liquid extraction (PLE) is a more recent technique that offers a faster and greener alternative to conventional solvent extraction.[7]
Chromatographic Purification
A combination of chromatographic methods is typically employed to purify individual polyketides from the crude extract. The choice of techniques depends on the chemical properties of the target compounds and the complexity of the mixture.
Table 1: Common Chromatographic Techniques for Fungal Polyketide Purification
| Chromatographic Technique | Principle of Separation | Typical Application in Polyketide Workflow | References |
| Flash Column Chromatography | Adsorption (Normal or Reversed-Phase) | Initial fractionation of crude extracts. | [4][6] |
| High-Performance Liquid Chromatography (HPLC) | Adsorption (Normal or Reversed-Phase), Size Exclusion | High-resolution separation of fractions from initial chromatography to yield pure compounds. | [6][7] |
| Sephadex LH-20 Chromatography | Size Exclusion and Adsorption | Separation of compounds based on molecular size and polarity, often used for removing pigments and other impurities. | [4][6] |
| Preparative Thin-Layer Chromatography (TLC) | Adsorption | Final purification of small quantities of compounds. | [5] |
Experimental Protocol: General Approach to Isolation and Purification
-
Cultivation and Extraction: The fungal strain is cultivated on a suitable solid or in a liquid medium. The fungal biomass and/or the culture broth are then extracted with organic solvents such as methanol or ethyl acetate.[4][8]
-
Initial Fractionation: The crude extract is subjected to flash column chromatography on silica gel or a reversed-phase C18 support, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or water-methanol) to yield several fractions.[4][6]
-
Further Purification: Fractions showing interesting activity or unique profiles on analytical TLC or HPLC are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 column chromatography followed by preparative or semi-preparative HPLC.[4][6][8]
-
Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC-DAD (Diode Array Detector) or LC-MS.[7]
Spectroscopic and Spectrometric Analysis for Structure Elucidation
Once a pure polyketide has been isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complete chemical structure of a novel compound. A suite of 1D and 2D NMR experiments is typically required.
-
1D NMR:
-
¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).[6]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems and connect adjacent protons.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms (¹H-¹³C).[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and piecing together the carbon skeleton.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound, as well as its fragmentation patterns, which can aid in structure elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[6]
-
Tandem Mass Spectrometry (MS/MS): The compound is fragmented in the mass spectrometer, and the masses of the fragments are analyzed. This fragmentation pattern can provide clues about the substructures present in the molecule.
Experimental Protocol: NMR and MS Analysis
-
Sample Preparation: A small amount (typically 1-5 mg) of the purified polyketide is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
NMR Data Acquisition: A series of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) are performed on a high-field NMR spectrometer.
-
MS Data Acquisition: The molecular formula is determined by HRMS, often using techniques like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization).[6] MS/MS data may also be acquired to aid in structural confirmation.
-
Data Analysis: The NMR and MS data are analyzed together to assemble the planar structure and determine the relative stereochemistry of the new polyketide.
Table 2: Example Spectroscopic Data for a Fungal Polyketide
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| 1 | 170.5 | - | H-2, H-3 | - |
| 2 | 75.2 | 4.50 (dd, 8.0, 4.0) | C-1, C-3, C-4 | H-3 |
| 3 | 35.8 | 2.10 (m), 1.90 (m) | C-1, C-2, C-4, C-5 | H-2, H-4 |
| 4 | 130.1 | 5.80 (dt, 15.0, 6.0) | C-2, C-3, C-5, C-6 | H-3, H-5 |
| 5 | 128.5 | 5.65 (d, 15.0) | C-3, C-4, C-6 | H-4 |
| 6 | 40.2 | 2.30 (m) | C-4, C-5, C-7 | H-5, H-7 |
This table presents hypothetical data for illustrative purposes.
The Role of Bioinformatics and Genetics in Structure Elucidation
Modern approaches to natural product discovery heavily rely on genomics and bioinformatics to guide the isolation and structure elucidation process.[1][2] Fungal genomes contain numerous biosynthetic gene clusters (BGCs) that encode the enzymes responsible for producing polyketides and other secondary metabolites.[2]
Genome Mining and BGC Prediction
Bioinformatics tools like antiSMASH and SMURF can analyze fungal genome sequences to identify putative PKS genes and their associated BGCs.[9] The domain organization of the PKS enzyme, predicted from the gene sequence, provides clues about the structure of the polyketide it produces.[9] For example, the presence or absence of ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains determines the degree of reduction of the polyketide backbone.[9]
Phylogenetic Analysis
Phylogenetic analysis of the ketosynthase (KS) domains of newly identified PKSs can be used to predict the type of polyketide they produce by comparing them to KS domains from characterized pathways.[3]
Gene Deletion and Heterologous Expression
To definitively link a BGC to a specific polyketide, gene deletion experiments can be performed. If the deletion of a PKS gene abolishes the production of a particular compound, it confirms the gene's role in its biosynthesis.[3] Conversely, heterologous expression of a BGC in a host organism can be used to produce the encoded polyketide.[10]
Conclusion
The chemical structure elucidation of new fungal polyketides is a multidisciplinary endeavor that has been significantly enhanced by modern technologies. The integration of traditional isolation and spectroscopic techniques with powerful bioinformatics and genetic tools allows for a more efficient and targeted approach to discovering novel, bioactive molecules. This comprehensive strategy not only accelerates the pace of discovery but also deepens our understanding of the biosynthesis and ecological roles of these fascinating natural products.
References
- 1. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iab.kit.edu [iab.kit.edu]
- 3. Functional Analysis of the Polyketide Synthase Genes in the Filamentous Fungus Gibberella zeae (Anamorph Fusarium graminearum) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of a Novel Polyketide from Neodidymelliopsis sp. [mdpi.com]
- 5. ajbls.com [ajbls.com]
- 6. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 9. Bioinformatics Prediction of Polyketide Synthase Gene Clusters from Mycosphaerella fijiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional analysis of fungal polyketide biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening of Phaeosphaeria Extracts for Cytotoxic Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data related to the screening of extracts from the fungal genus Phaeosphaeria for cytotoxic activity. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments aimed at discovering novel anticancer compounds from this promising fungal source.
Introduction
The genus Phaeosphaeria is a rich source of structurally diverse secondary metabolites with a wide range of biological activities, including cytotoxic, antimicrobial, and anti-tuberculosis properties.[1][2][3] Fungal secondary metabolites, particularly polyketides, have shown significant potential as anticancer agents by inducing apoptosis and modulating key signaling pathways within cancer cells.[4][5][6] This guide details the critical steps involved in the systematic screening of Phaeosphaeria extracts, from fungal cultivation and extraction to the assessment of cytotoxic effects and preliminary mechanistic insights.
Data Presentation: Cytotoxic Activity of Phaeosphaeria Metabolites
The following tables summarize the quantitative data on the cytotoxic activity of various compounds isolated from Phaeosphaeria species against a range of cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Cytotoxicity of Phaeosphaerins and Related Compounds from Phaeosphaeria sp.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phaeosphaerin A | PC3 (Prostate) | 2.42 ± 0.13 | [1] |
| Phaeosphaerin A | DU145 (Prostate) | 9.54 ± 0.27 | [1] |
| Phaeosphaerin A | LNCaP (Prostate) | 2.67 ± 0.27 | [1] |
| Phaeosphaerin C | K562 (Leukemia) | 0.55 ± 0.03 (in light) | [1] |
| Phaeosphaerin C | K562 (Leukemia) | 7.47 ± 0.37 (in dark) | [1] |
Table 2: Cytotoxicity of Various Metabolites from Phaeosphaeria Species
| Compound | Fungal Species | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 12 | Phaeosphaeria sp. | BCA (Breast) | 2.96 | [2] |
| Compound 13 | Phaeosphaeria sp. | BCA (Breast) | 19.16 | [2] |
| Compound 16 | Phaeosphaeria sp. | KB (Oral) | 0.028 | [2] |
| Compound 16 | Phaeosphaeria sp. | NCI-H187 (Lung) | 0.25 | [2] |
| Compound 16 | Phaeosphaeria sp. | Vero (Kidney) | 0.33 | [2] |
| Spartinol C | Phaeosphaeria spartinae | HLE (Leukocyte Elastase) | 17.7 ± 2.48 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the screening of Phaeosphaeria extracts for cytotoxic activity.
Fungal Culture and Extract Preparation
Objective: To cultivate Phaeosphaeria species and prepare crude extracts for cytotoxicity screening.
Materials:
-
Phaeosphaeria fungal strain
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Rice medium (e.g., 30 g rice and 50 mL H₂O per 500 mL flask)[7]
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Shaker incubator
-
Rotary evaporator
Protocol:
-
Fungal Inoculation and Growth:
-
Aseptically inoculate a PDA plate with the Phaeosphaeria strain and incubate at 25°C for 14 days.[7]
-
Transfer three 6-mm fungal discs from the PDA culture to a 50 mL PDB medium and culture at 180 rpm and 25°C for 4 days to generate a seed culture.[7]
-
Transfer 1 mL of the seed culture to 500 mL flasks containing the rice medium.[7]
-
Statically culture the fungus at 25°C for 21 days.[7]
-
-
Extraction:
-
After the incubation period, add an equal volume of ethyl acetate to the fungal culture and let it sit for 24 hours for extraction.[7]
-
Filter the mixture through filter paper to separate the organic extract from the fungal biomass and media.[7]
-
Concentrate the ethyl acetate extract in a vacuum using a rotary evaporator to obtain the crude extract.[7]
-
The crude extract can be further fractionated using techniques like silica gel column chromatography with a gradient of methanol in dichloromethane.[7]
-
Cytotoxicity Screening using MTT Assay
Objective: To determine the cytotoxic activity of Phaeosphaeria extracts on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator at 37°C with 5% CO₂.[4][8]
-
Trypsinize the cells and resuspend them in fresh media.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of media and incubate for 24 hours.[8]
-
-
Treatment with Fungal Extracts:
-
Prepare a stock solution of the crude Phaeosphaeria extract in DMSO.
-
Prepare serial dilutions of the extract in culture media to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL).[8]
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the fungal extract. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[8]
-
Carefully remove the media containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 595 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the extract that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening Phaeosphaeria extracts for cytotoxic activity.
Caption: Workflow for cytotoxic screening of Phaeosphaeria extracts.
Signaling Pathway: Apoptosis Induction by Fungal Metabolites
Many cytotoxic fungal metabolites, including polyketides, induce apoptosis in cancer cells. The following diagram illustrates a representative signaling pathway involving the generation of reactive oxygen species (ROS) and the activation of caspases.
Caption: ROS-mediated mitochondrial apoptosis pathway.
Further investigation into the specific mechanisms of action of Phaeosphaeride A (PPA) and its derivatives has shown modulation of key signaling pathways involved in cancer cell proliferation and survival. PPA has been identified as an inhibitor of the STAT3 signaling pathway, while its derivatives have been shown to modulate the JNK, ERK1/2, and p38 MAPK signaling pathways.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Phaeosphaerins A-F, cytotoxic perylenequinones from an endolichenic fungus, Phaeosphaeria sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis by Sphingoid Long-Chain Bases in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyketides isolated from an endophyte Penicillium oxalicum 2021CDF-3 inhibit pancreatic tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ononin Shows Anticancer Activity Against Laryngeal Cancer via the Inhibition of ERK/JNK/p38 Signaling Pathway [frontiersin.org]
Antimicrobial Properties of Secondary Metabolites from Endophytic Fungi: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped reservoir of novel bioactive compounds.[1][2] The symbiotic relationship between these fungi and their host plants has driven the evolution of unique metabolic pathways, leading to the production of a diverse array of secondary metabolites. These compounds are not essential for the primary growth of the fungi but play crucial roles in defense, communication, and adaptation.[3] Of particular interest to the scientific community are the antimicrobial properties of these secondary metabolites, which offer promising avenues for the discovery of new antibiotics in an era of increasing antimicrobial resistance.[4]
This technical guide provides a comprehensive overview of the antimicrobial secondary metabolites derived from endophytic fungi. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the subject, encompassing quantitative data on antimicrobial activity, in-depth experimental protocols for their isolation and evaluation, and a visualization of the underlying biochemical pathways. The information presented herein is curated from a wide range of scientific literature to ensure accuracy and relevance.
Endophytic fungi synthesize a wide variety of chemical classes of secondary metabolites, including polyketides, terpenoids, alkaloids, steroids, and phenols.[2][5] These compounds have been shown to exhibit potent activity against a broad spectrum of human and plant pathogens, including bacteria, fungi, and viruses.[1][2] The exploration of this microbial niche is, therefore, a critical endeavor in the quest for novel therapeutic agents.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of secondary metabolites from endophytic fungi is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. The following tables summarize quantitative data from various studies, providing a comparative overview of the antimicrobial potential of compounds isolated from different endophytic fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of Endophytic Fungi Secondary Metabolites against Bacterial Pathogens
| Fungal Species | Secondary Metabolite/Extract | Test Organism | MIC (µg/mL) | Reference |
| Penicillium crustosum | Ethyl acetate extract | Staphylococcus aureus (MRSA) | 64 | [6] |
| Diaporthe sp. KaL-5 | Crude Extract | Escherichia coli | 630 | [7] |
| Setosphaeria rostrata KaL-1 | Crude Extract | Pseudomonas aeruginosa | 630 | [7] |
| Diaporthe sp. KaL-2 | Crude Extract | Pseudomonas aeruginosa | 630 | [7] |
| Aspergillus cejpii | Spiculisporic acid | Staphylococcus aureus | 3.9 - 31.25 | [8] |
| Aspergillus cejpii | Spiculisporic acid | Pseudomonas aeruginosa | 3.9 - 31.25 | [8] |
| Aspergillus cejpii | Spiculisporic acid | Salmonella typhimurium | 3.9 - 31.25 | [8] |
| Aspergillus cejpii | Spiculisporic acid | Bacillus subtilis | 3.9 - 31.25 | [8] |
| Aspergillus cejpii | Spiculisporic acid | Escherichia coli | 3.9 - 31.25 | [8] |
| Pestalotiopsis neglecta | Crude methanol extract | Salmonella typhimurium | 6250 | [9] |
| Pestalotiopsis neglecta | Crude ethyl acetate extract | Staphylococcus aureus | 6250 | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Endophytic Fungi Secondary Metabolites against Fungal Pathogens
| Fungal Species | Secondary Metabolite | Test Organism | MIC (µM) | Reference |
| Irpex lacteus | 5-demethyl conocenol C | Didymella glomerata | 3.9 | [10] |
| Aspergillus capensis | Rosellichalasin | Sclerotinia sclerotiorum | 5.3 | [10] |
| Unspecified | Compound 4 | Colletotrichum gloeosporioides | 6.13 | [10] |
| Unspecified | Compound 2 | Gibberella saubinetti | 12.5 | [10] |
| Irpex lacteus | Irpenigirin B | Colletotrichum gloeosporioides | 13.4 | [10] |
| Penicillium chrysogenum V11 | Penochalasin J | Colletotrichum gloeosporioides | 25.08 | [10] |
| Irpex lacteus | 5-demethyl conocenol C | Colletotrichum gloeosporioides | 31.7 | [10] |
| Unspecified | Compound 41 | Colletotrichum musae | 37.4 | [10] |
Table 3: Zone of Inhibition of Endophytic Fungi Secondary Metabolites against Various Pathogens
| Fungal Species | Extract/Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| Trichoderma viride | Metabolite extract | Proteus sp. | 13 | [11] |
| Trichoderma viride | Metabolite extract | Pseudomonas sp. | 11 | [11] |
| Trichoderma viride | Metabolite extract | Bacillus sp. | 9 | [11] |
| Aspergillus flavus | External secondary metabolites | Candida tropicalis | 32 | [6] |
| Aspergillus flavus | External secondary metabolites | Candida parapsilosis | 30 | [6] |
| Aspergillus flavus | External secondary metabolites | Candida albicans | 29 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of antimicrobial secondary metabolites from endophytic fungi.
Isolation and Cultivation of Endophytic Fungi
Objective: To isolate and obtain pure cultures of endophytic fungi from plant tissues.
Materials:
-
Healthy plant tissues (leaves, stems, roots)
-
Sterile distilled water
-
70-75% Ethanol
-
1-5% Sodium hypochlorite (NaOCl) solution
-
Potato Dextrose Agar (PDA) medium
-
Antibiotics (e.g., streptomycin, chloramphenicol)
-
Sterile scalpels, forceps, and Petri dishes
-
Incubator
Procedure:
-
Surface Sterilization:
-
Thoroughly wash the collected plant tissues under running tap water to remove any debris.[12][13]
-
Immerse the plant material in 75% ethanol for 30-60 seconds.[12][13]
-
Transfer the material to a 1-5% sodium hypochlorite solution for 3-5 minutes. The concentration and duration may need to be optimized depending on the plant tissue.[12]
-
Rinse the sterilized plant tissues three times with sterile distilled water to remove any residual sterilizing agents.[13]
-
To validate the surface sterilization process, an imprint of the sterilized plant material can be made on an agar plate. No microbial growth should be observed after incubation.[13]
-
-
Inoculation:
-
Incubation and Isolation:
-
Preservation:
-
Pure cultures can be preserved for long-term storage in 20% glycerol at -70°C.[12]
-
Extraction of Secondary Metabolites
Objective: To extract secondary metabolites from fungal cultures.
Materials:
-
Pure culture of the endophytic fungus
-
Liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
Organic solvents (e.g., ethyl acetate, methanol, chloroform)
-
Shaking incubator
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Fermentation:
-
Inoculate the pure fungal culture into a flask containing a suitable liquid medium (e.g., PDB).
-
Incubate the culture in a shaking incubator (120-150 rpm) at 25-28°C for 14-21 days to allow for the production of secondary metabolites.[9]
-
-
Extraction:
-
After the incubation period, separate the fungal biomass from the culture broth by filtration.
-
The culture filtrate is then subjected to liquid-liquid extraction using an immiscible organic solvent such as ethyl acetate.[9]
-
Add an equal volume of the organic solvent to the filtrate in a separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the organic layer containing the extracted secondary metabolites.
-
Repeat the extraction process 2-3 times to maximize the yield.
-
Combine the organic extracts and concentrate them using a rotary evaporator to obtain the crude extract.
-
Antimicrobial Susceptibility Testing
Objective: To determine the antimicrobial activity of the fungal extracts.
Materials:
-
Test microorganisms (bacteria or fungi)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile filter paper discs (6 mm diameter)
-
Fungal crude extract
-
Positive control (standard antibiotic)
-
Negative control (solvent used for extraction)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly onto the surface of the agar plates.
-
Impregnate sterile filter paper discs with a known concentration of the fungal extract, positive control, and negative control.
-
Place the discs on the inoculated agar plates.
-
Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[15]
Materials:
-
Test microorganisms
-
Liquid culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Fungal crude extract
-
Positive and negative controls
-
Micropipettes
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the fungal extract in the appropriate broth medium in the wells of a 96-well plate.[16]
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with inoculum, no extract) and a negative control (broth only).
-
Incubate the plate under appropriate conditions.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.[16][17] This can be determined visually or by measuring the absorbance using a microplate reader.
Visualization of Pathways and Workflows
This section provides diagrams created using the DOT language to visualize key experimental workflows and a representative signaling pathway involved in the production of secondary metabolites.
Experimental Workflow Diagrams
Caption: General workflow for isolation, extraction, and antimicrobial testing.
Signaling Pathway Diagram
The production of secondary metabolites in fungi is a tightly regulated process involving complex signaling pathways. Environmental cues and interactions with the host plant can trigger these pathways, leading to the activation of biosynthetic gene clusters. Below is a simplified representation of a signaling pathway in Aspergillus that regulates secondary metabolism.
Caption: Regulation of secondary metabolite production in Aspergillus.
The interaction between endophytic fungi and their host plants can also induce the production of secondary metabolites through signaling molecules like jasmonic acid.
Caption: Jasmonic acid signaling in plant-endophyte interaction.
Conclusion
Endophytic fungi are a prolific and promising source of novel antimicrobial compounds. The diverse array of secondary metabolites they produce, honed by millions of years of symbiotic evolution, offers a rich chemical space for the discovery of new drugs to combat the growing threat of antimicrobial resistance. This guide has provided a comprehensive overview of the current state of research in this field, including quantitative data on antimicrobial activity, detailed experimental protocols, and visualizations of the underlying biological processes. It is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration into this exciting frontier of natural product research. The continued investigation of endophytic fungi is essential for unlocking their full therapeutic potential and addressing critical challenges in human health.
References
- 1. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The evolution of secondary metabolism regulation and pathways in the Aspergillus genus [ir.vanderbilt.edu]
- 5. Jasmonic acid is involved in the signaling pathway for fungal endophyte-induced volatile oil accumulation of Atractylodes lancea plantlets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Antimicrobial, Antioxidant and Extracellular Enzymatic Activities of Culturable Endophytic Fungi Isolated from the Leaves of Kirkia acuminata Oliv - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. 2.2. Isolation and characterization of endophytic fungi [bio-protocol.org]
- 13. Isolation of endophytic fungi [protocols.io]
- 14. Video: Isolation, Characterization, and Total DNA Extraction to Identify Endophytic Fungi in Mycoheterotrophic Plants [jove.com]
- 15. njlm.net [njlm.net]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
The Therapeutic Potential of Phaeosphaeria-Derived Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fungal genus Phaeosphaeria represents a prolific and largely untapped source of structurally diverse secondary metabolites with significant therapeutic potential. As members of the Phaeosphaeriaceae family, these fungi are found in a wide range of terrestrial and marine environments, often as endophytes living in symbiotic relationships with plants.[1] This unique ecological niche contributes to the chemical diversity of their metabolic products, which include polyketides, alkaloids, terpenoids, and peptides.[2][3] Many of these compounds have demonstrated promising biological activities, including antimicrobial, antifungal, anticancer, and enzyme-inhibitory effects, making them attractive candidates for drug discovery and development.[4][5]
This technical guide provides an in-depth overview of the core findings related to Phaeosphaeria-derived compounds. It summarizes key quantitative data, outlines detailed experimental protocols for their study, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.
Bioactive Compounds and Their Therapeutic Applications
Research into the secondary metabolites of Phaeosphaeria has revealed a variety of compounds with a broad spectrum of biological activities. These compounds can be broadly categorized based on their chemical structures and therapeutic applications.
Antimicrobial and Antifungal Compounds
Several compounds isolated from Phaeosphaeria species have shown potent activity against a range of bacterial and fungal pathogens.
-
Phaeosphaeridiols: Phaeosphaeridiols A, B, and C, isolated from an undescribed Phaeosphaeriaceae species, have demonstrated antibacterial and antifungal properties.[6] Phaeosphaeridiol A, in particular, exhibited moderate antibacterial activity against Xanthomonas species.[6]
-
Phaeosphenone: This dimeric anthraquinone, discovered from a Phaeosphaeria sp., displays broad-spectrum antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, and also inhibits the growth of the pathogenic yeast Candida albicans.[7][8] Its mechanism of action is believed to involve the inhibition of RNA synthesis.[7]
-
Cercosporamide: Produced by a member of the Phaeosphaeriaceae family, cercosporamide has been evaluated for its antifungal activity against a panel of human pathogenic yeasts and molds.[9]
Table 1: Antimicrobial and Antifungal Activity of Phaeosphaeria-Derived Compounds
| Compound | Source Organism | Target Organism(s) | Activity Metric | Value | Reference(s) |
| Phaeosphaeridiol A | Phaeosphaeriaceae sp. | Xanthomonas spp. | MIC | 31.25 µg/mL | [6] |
| Phaeosphenone | Phaeosphaeria sp. | Gram-positive bacteria | MIC | 8 - 64 µg/mL | [7][8] |
| Phaeosphenone | Phaeosphaeria sp. | Streptococcus pneumoniae | MIC | 8 µg/mL | [7] |
| Phaeosphenone | Phaeosphaeria sp. | Candida albicans | MIC | 8 µg/mL | [7] |
| Cercosporamide | Phaeosphaeriaceae sp. | Candida auris CBS 10913 | MIC | 125 µg/mL | [9] |
| Cercosporamide | Phaeosphaeriaceae sp. | Candida auris CBS 12766 | MIC | 500 µg/mL | [9] |
Anticancer and Cytotoxic Compounds
A significant number of metabolites from Phaeosphaeria have demonstrated potent cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer drug leads.
-
Phaeosphaerins: Phaeosphaerins A-F are perylenequinones isolated from an endolichenic Phaeosphaeria sp. that exhibit cytotoxic activity against several human cancer cell lines.[10] Their cytotoxicity is enhanced in the presence of light, suggesting a phototoxic mechanism of action.[1][10]
-
Phaeosphaeride A: This compound, produced by endophytic Phaeosphaeria fungi, has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key pathway in many cancers.[11] Synthetic derivatives of phaeosphaeride A have demonstrated even greater potency against a range of cancer cell lines.[11]
-
Spartinoxide: Isolated from the marine-derived Phaeosphaeria spartinae, spartinoxide has reported antitumor activity.[2]
Table 2: Anticancer and Cytotoxic Activity of Phaeosphaeria-Derived Compounds
| Compound/Derivative | Source Organism | Target Cell Line(s) | Activity Metric | Value (µM) | Reference(s) |
| Phaeosphaerin B | Phaeosphaeria sp. | Prostate (PC-3, DU-145, LNCaP) | IC50 | Potent (exact values not specified) | [12] |
| Hypocrellin A (related perylenequinone) | Phaeosphaeria sp. | Prostate (PC3) | IC50 | 2.42 ± 0.13 | [1] |
| Hypocrellin A (related perylenequinone) | Phaeosphaeria sp. | Prostate (DU145) | IC50 | 9.54 ± 0.27 | [1] |
| Hypocrellin A (related perylenequinone) | Phaeosphaeria sp. | Prostate (LNCaP) | IC50 | 2.67 ± 0.27 | [1] |
| Phaeosphaeride A Derivative 1 | Synthetic | Myeloma (NCI-H929) | IC50 | 1.35 ± 0.69 | [11] |
| Phaeosphaeride A Derivative 6 | Synthetic | Colon (HCT-116) | IC50 | 0.47 | [11] |
| Phaeosphaeride A Derivative 6 | Synthetic | Prostate (PC-3) | IC50 | 0.2 | [11] |
| Phaeosphaeride A Derivative 6 | Synthetic | Leukemia (K562) | IC50 | 0.54 | [11] |
| Phaeosphaeride A Derivative 6 | Synthetic | Myeloma (NCI-H929) | IC50 | 0.23 | [11] |
| Phaeosphaeride A Derivative 6 | Synthetic | Leukemia (Jurkat) | IC50 | 0.55 | [11] |
| Phaeosphaeride A Derivative 6 | Synthetic | Myeloma (RPMI8226) | IC50 | 0.63 | [11] |
| Phaeosphaeride A Derivative 7 | Synthetic | Colon (HCT-116) | IC50 | 1.65 | [11] |
| Phaeosphaeride A Derivative 7 | Synthetic | Breast (MCF-7) | IC50 | 1.80 | [11] |
| Phaeosphaeride A Derivative 7 | Synthetic | Myeloma (NCI-H929) | IC50 | 2.00 | [11] |
Enzyme Inhibitory Compounds
Compounds from Phaeosphaeria have also been found to inhibit specific enzymes, suggesting their potential in treating a variety of diseases.
-
Polyketide Derivatives: An endophytic Phaeosphaeria sp. isolated from Huperzia serrata produces polyketide derivatives that exhibit acetylcholinesterase (AChE) inhibitory activity.[13] Aspilactonol I and de-O-methyldiaporthin are two such compounds with significant AChE inhibition.[13]
-
Phaeosphaone D: This thiodiketopiperazine alkaloid from Phaeosphaeria fuckelii is a potent inhibitor of mushroom tyrosinase, with greater activity than the positive control, kojic acid.[14]
Table 3: Enzyme Inhibitory Activity of Phaeosphaeria-Derived Compounds
| Compound | Source Organism | Target Enzyme | Activity Metric | Value (µM) | Reference(s) |
| Aspilactonol I | Phaeosphaeria sp. LF5 | Acetylcholinesterase (AChE) | IC50 | 6.26 | [13] |
| de-O-methyldiaporthin | Phaeosphaeria sp. LF5 | Acetylcholinesterase (AChE) | IC50 | 21.18 | [13] |
| This compound | Phaeosphaeria fuckelii | Mushroom Tyrosinase | IC50 | 40.4 | [14] |
Experimental Protocols
The discovery and characterization of bioactive compounds from Phaeosphaeria involve a series of systematic experimental procedures.
Fungal Isolation and Cultivation
-
Sample Collection: Collect plant material (leaves, stems, roots) or environmental samples (soil, marine sediment).
-
Surface Sterilization: Thoroughly wash the samples with sterile distilled water, followed by sequential immersion in 75% ethanol for 1 minute, 5% sodium hypochlorite for 3-5 minutes, and sterile distilled water three times.
-
Isolation: Place small pieces of the surface-sterilized plant material onto potato dextrose agar (PDA) plates supplemented with an antibacterial agent (e.g., chloramphenicol) to suppress bacterial growth.
-
Incubation: Incubate the plates at 25-28°C in the dark until fungal mycelia emerge from the plant tissues.
-
Pure Culture: Isolate individual fungal hyphae and transfer them to fresh PDA plates to obtain pure cultures.
-
Identification: Identify the fungal isolates based on morphological characteristics and molecular analysis of the internal transcribed spacer (ITS) region of the ribosomal DNA.
-
Large-Scale Fermentation: For the production of secondary metabolites, inoculate the pure fungal culture into a suitable liquid (e.g., potato dextrose broth) or solid-state (e.g., rice) fermentation medium and incubate for several weeks.
Extraction and Isolation of Bioactive Compounds
-
Extraction: After the incubation period, harvest the fungal biomass and culture medium. Extract the entire culture with an organic solvent such as ethyl acetate or methanol.
-
Crude Extract Preparation: Concentrate the organic solvent under reduced pressure to obtain a crude extract.
-
Bioassay-Guided Fractionation: Subject the crude extract to a preliminary bioassay (e.g., antimicrobial or cytotoxicity assay) to confirm activity.
-
Chromatographic Separation: Fractionate the active crude extract using various chromatographic techniques, including column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC), to isolate pure compounds.
-
Structure Elucidation: Determine the chemical structures of the isolated pure compounds using spectroscopic methods such as nuclear magnetic resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and high-resolution electrospray ionization mass spectrometry (HRESIMS).
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (a known antibiotic or antifungal agent), a negative control (solvent vehicle), and a growth control (no compound).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in the study of Phaeosphaeria-derived compounds.
Caption: Workflow for the discovery of bioactive compounds from Phaeosphaeria.
Caption: Inhibition of the STAT3 signaling pathway by Phaeosphaeride A.
Caption: Inhibition of protein synthesis by trichothecene mycotoxins.
References
- 1. Chemical Diversity and Biological Activities of Phaeosphaeria Fungi Genus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phaeosphaeridiols A–C: Three New Compounds from Undescribed Phaeosphaeriaceae sp. SGSF723 [mdpi.com]
- 7. Isolation, structure, and antibacterial activity of phaeosphenone from a Phaeosphaeria sp. discovered by antisense strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phaeosphaerins A-F, cytotoxic perylenequinones from an endolichenic fungus, Phaeosphaeria sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Phaeosphaeride A Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and Antifungal Compounds from Aspergillus, Penicillium and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyketide Derivatives from the Endophytic Fungus Phaeosphaeria sp. LF5 Isolated from Huperzia serrata and Their Acetylcholinesterase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endophytic Fungi: An Effective Alternative Source of Plant-Derived Bioactive Compounds for Pharmacological Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Bounty: A Technical Guide to Natural Product Discovery from Marine-Derived Endophytic Fungi
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The world's oceans harbor a staggering diversity of life, and within this vast ecosystem lies a microscopic frontier of immense potential: marine-derived endophytic fungi. These fungi, residing symbiotically within the tissues of marine organisms like algae, sponges, and mangroves, are emerging as a prolific source of novel, bioactive natural products. Their unique and often extreme environment fosters the production of complex secondary metabolites with significant therapeutic potential, offering promising avenues for the discovery of new drugs to combat a range of human diseases. This technical guide provides a comprehensive overview of the core methodologies, quantitative data on bioactive compounds, and the underlying biological pathways involved in the discovery of natural products from these fascinating microorganisms.
The Landscape of Bioactive Compounds from Marine Endophytic Fungi
Marine endophytic fungi produce a wide array of secondary metabolites belonging to diverse chemical classes. These compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties. The unique chemical structures often translate to novel mechanisms of action, making them valuable candidates for drug development.
Table 1: Anticancer Activity of Compounds from Marine-Derived Endophytic Fungi
| Fungal Species | Host Organism | Compound | Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Paecilomyces variotii | Marine Alga | Varioloid A | Indole derivative | A549, HCT116, HepG2 | 2.6 - 8.2 µg/mL | [1] |
| Aspergillus terreus | Mangrove (Bruguiera gymnoihiza) | Unnamed | Not Specified | MCF-7, A549, HeLa, KB | 0.68 - 4.98 | [1] |
| Aspergillus niger | Mangrove (Avicennia marina) | Nigerasterols A & B | Sterol | MCF-7, HL-60 | 4.4, 3.4 | [1] |
| Trichoderma lixii | Marine Sediment | Compound 2 | Not Specified | KMS-11, HT-29, PANC-1 | 0.7 - 3.6 | [2] |
| Pestalotiopsis vaccinii | Not Specified | Pestalamine A | Aromatic amine | HeLa, MCF-7, HepG2 | 22.0, 40.3, 32.8 | [3] |
| Phaeosphaeria sp. LF5 | Huperzia serrata | Aspilactonol I | Furanone | Acetylcholinesterase | 6.26 | [4] |
| Penicillium chrysogenum | Red Alga (Laurencia sp.) | Penicitide A | Polyketide | Human hepatocellular carcinoma | Moderate | [5] |
Table 2: Antibacterial Activity of Compounds from Marine-Derived Endophytic Fungi
| Fungal Species | Host Organism | Compound | Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Aspergillus flavus | Mangrove (Kandelia candel) | Aflaxanthones A & B | Tetrahydroxanthone | Various bacteria | 12.5–25 µM | [6] |
| Pseudocercospora sp. | Lycopodiastrum casuarinoides | Pseudocercone A | Benzophenone | S. aureus | 7.8 | [6] |
| Dothideomycetes sp. | Magnolia grandiflora | Dothideomins A–D | Bisanthraquinone | Various bacteria | 0.4 - 0.8 | [6] |
| Penicillium brocae | Mangrove (Avicennia marina) | Penicibrocazines B–E | Diketopiperazine | S. aureus | 0.25 - 32.0 | [7] |
| Nigrospora sp. | Not Specified | Compound 62 | Anthraquinone | B. subtilis, E. coli | 0.625, 2.50 | [7] |
| Acremonium sp. | Oroxylum indicum | Fungal Extract | Not Specified | E. coli | 32 | [8] |
| Fusarium sp. | Lantana camara | Fungal Extract | Not Specified | P. aeruginosa | 512 | [8] |
Table 3: Antioxidant Activity of Compounds from Marine-Derived Endophytic Fungi
| Fungal Species | Host Organism | Compound/Extract | Assay | IC50 (µg/mL) | Reference |
| Aspergillus sp. | Not Specified | Fungal Extract | DPPH | 22.92 | [9] |
| Penicillium sp. | Not Specified | Fungal Extract | DPPH | 37.61 | [9] |
| Chaetomium sp. | Nerium oleander | Fungal Metabolites | TEAC | 150.8 µmol trolox/100 ml | [10] |
| Not Specified | Not Specified | Fungal Extract | DPPH | 40.07 | [11] |
| Not Specified | Not Specified | Fungal Extract | ABTS | 54.28 | [11] |
| Fungal Isolate B. 1.1 | Marine Sponge | Crude Extract | DPPH | 81.31 | [12] |
| Fungal Isolate A. 10.4 | Marine Sponge | Crude Extract | DPPH | 90.23 | [12] |
Experimental Protocols for Natural Product Discovery
The successful discovery of novel bioactive compounds from marine endophytic fungi hinges on a series of well-defined experimental procedures. This section provides detailed methodologies for the key stages of the discovery pipeline.
Isolation of Marine-Derived Endophytic Fungi
Objective: To isolate pure cultures of endophytic fungi from marine host organisms.
Materials:
-
Healthy marine host samples (e.g., algae, sponges, mangrove tissues)
-
Sterile seawater
-
70% Ethanol
-
Sodium hypochlorite solution (0.4% to 4%)
-
Sterile distilled water
-
Potato Dextrose Agar (PDA) medium prepared with sterile seawater or artificial seawater
-
Streptomycin or other antibacterial agents
-
Sterile scalpels, forceps, and Petri dishes
Protocol:
-
Sample Collection: Collect healthy and undamaged host organisms from their natural marine habitat. Transport the samples to the laboratory in sterile containers with seawater to maintain their viability. Process the samples within 24 hours of collection.[1]
-
Surface Sterilization:
-
Thoroughly wash the host samples with running tap water to remove debris, followed by several rinses with sterile seawater.[1][2]
-
Immerse the samples in 70% ethanol for 60 seconds.[2]
-
Subsequently, immerse the samples in a sodium hypochlorite solution (e.g., 0.4%) for 30-60 seconds. The concentration and duration may need to be optimized depending on the host tissue.[2]
-
Rinse the samples twice with sterile seawater for 60 seconds each to remove residual sterilizing agents.[2]
-
Perform a final rinse with sterile distilled water.[3]
-
-
Plating:
-
Aseptically cut the surface-sterilized host tissue into small segments (approximately 0.5 - 2.0 cm).[1][2]
-
Place the segments onto PDA plates supplemented with an antibacterial agent like streptomycin (250 mg/L) to inhibit bacterial growth.[2]
-
To validate the surface sterilization process, plate an aliquot of the final rinse water onto a separate PDA plate. No microbial growth should be observed on this control plate.
-
-
Incubation and Isolation:
-
Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark or with a 12h light/dark cycle for several days to weeks.[1]
-
Monitor the plates regularly for fungal growth emerging from the tissue segments.
-
Once fungal mycelia are visible, aseptically transfer a small piece of the mycelium to a fresh PDA plate to obtain a pure culture.
-
Repeat the subculturing process until a pure, axenic culture is obtained.
-
Cultivation for Secondary Metabolite Production (Solid-State Fermentation)
Objective: To cultivate the isolated endophytic fungi under conditions that promote the production of secondary metabolites.
Materials:
-
Solid substrate (e.g., rice, rice bran, wheat bran)
-
Erlenmeyer flasks (e.g., 500 mL or 1 L)
-
Distilled water or nutrient medium (e.g., Czapek-Dox)
-
Autoclave
-
Fungal inoculum (agar plugs from a fresh culture)
Protocol:
-
Substrate Preparation:
-
Place a defined amount of solid substrate (e.g., 100 g of rice) into each Erlenmeyer flask.
-
Add a specific volume of distilled water or nutrient medium to achieve the desired initial moisture content (e.g., 40-50% v/w).[13][14]
-
Mix thoroughly to ensure uniform moisture distribution.
-
Plug the flasks with cotton plugs and cover with aluminum foil.
-
-
Sterilization: Autoclave the flasks containing the moistened substrate at 121°C for 20-30 minutes.[13] Allow the flasks to cool to room temperature before inoculation.
-
Inoculation:
-
Aseptically transfer one or more agar plugs (e.g., 5 mm in diameter) of a pure, actively growing fungal culture to each flask.[13]
-
-
Incubation:
-
Harvesting: After the incubation period, the fermented solid substrate, now containing the fungal biomass and its secondary metabolites, is ready for extraction.
Bioassay-Guided Fractionation and Purification
Objective: To isolate and purify bioactive compounds from the fungal extract by systematically separating the extract into fractions and testing their biological activity at each step.
Materials:
-
Fermented solid substrate
-
Organic solvents (e.g., ethyl acetate, methanol, dichloromethane, hexane)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
Thin-Layer Chromatography (TLC) plates
-
Bioassay of interest (e.g., antibacterial, anticancer, antioxidant assay)
Protocol:
-
Extraction:
-
Soak the fermented solid substrate in an organic solvent such as ethyl acetate.[4]
-
Macerate and extract the material multiple times (e.g., three times) with the solvent to ensure complete extraction of the secondary metabolites.
-
Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[4]
-
-
Initial Bioassay: Test the crude extract for the desired biological activity. If the extract is active, proceed with fractionation.
-
Solvent-Solvent Partitioning (Optional):
-
To achieve a preliminary separation based on polarity, the crude extract can be partitioned between immiscible solvents, such as hexane and methanol, or dichloromethane and water.[15]
-
Test the resulting fractions in the bioassay to identify the active partition.
-
-
Column Chromatography:
-
Subject the active crude extract or partition to column chromatography using silica gel as the stationary phase.[4]
-
Elute the column with a gradient of solvents of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol).[15]
-
Collect the eluate in a series of fractions.
-
-
Fraction Bioassay and Pooling:
-
Monitor the fractions by TLC.
-
Test each fraction for biological activity.
-
Pool the active fractions based on their TLC profiles and bioactivity.
-
-
Further Purification:
-
Subject the pooled active fractions to further chromatographic separation, such as Sephadex LH-20 column chromatography (for size exclusion) or semi-preparative HPLC.[4]
-
This step is repeated until a pure, active compound is isolated.
-
-
Structure Elucidation: Determine the chemical structure of the purified active compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Pure isolated compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Protocol:
-
Prepare Inoculum: Grow the test microorganism in the appropriate broth to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).
-
Serial Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final concentration range should be chosen based on preliminary screening.
-
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[14]
Key Signaling and Biosynthetic Pathways
The production of secondary metabolites in marine endophytic fungi is a tightly regulated process involving complex signaling and biosynthetic pathways. Understanding these pathways is crucial for developing strategies to enhance the production of desired compounds.
High-Osmolarity Glycerol (HOG) Signaling Pathway
Marine fungi are adapted to high-salinity environments and possess a conserved High-Osmolarity Glycerol (HOG) signaling pathway to respond to osmotic stress. This pathway is also implicated in the regulation of secondary metabolism.
Caption: The HOG signaling pathway in fungi, responding to osmotic stress and regulating secondary metabolism.
Polyketide Biosynthesis Pathway
Polyketides are a large and structurally diverse class of secondary metabolites synthesized by polyketide synthases (PKSs).
Caption: A simplified workflow for the biosynthesis of polyketide natural products by PKS enzymes.
Terpenoid Biosynthesis Pathway
Terpenoids are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) pathway in fungi.
Caption: The mevalonate pathway leading to the biosynthesis of different classes of terpenoids.
Non-Ribosomal Peptide Biosynthesis Pathway
Non-ribosomal peptides are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs).
Caption: A schematic representation of non-ribosomal peptide synthesis by NRPS machinery.
Conclusion and Future Directions
Marine-derived endophytic fungi represent a vast and largely untapped reservoir of novel bioactive compounds with significant potential for drug discovery. The continued exploration of these unique microorganisms, coupled with advancements in cultivation techniques, analytical methods, and genome mining, will undoubtedly lead to the discovery of new chemical entities with diverse therapeutic applications. The systematic application of the methodologies outlined in this guide will be instrumental in unlocking the full biosynthetic potential of these remarkable fungi and translating their chemical novelty into tangible benefits for human health. Future research should focus on the development of more efficient cultivation strategies to induce the expression of silent biosynthetic gene clusters, the application of metabolomics for rapid dereplication of known compounds, and the exploration of synergistic interactions between co-cultured microorganisms to elicit the production of novel metabolites.
References
- 1. Frontiers | Marine Fungi: A Source of Potential Anticancer Compounds [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassay-guided isolation and characterization of antibacterial compound from Aspergillus fumigatus HX-1 associated with Clam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary metabolites from a marine-derived endophytic fungus Penicillium chrysogenum QEN-24S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial and Antifungal Compounds from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of the endophytic fungal extracts and synergistic effects of combinations of ethylenediaminetetraacetic acid (EDTA) against Pseudomonas aeruginosa and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the antioxidant potential of endophytic fungi: a review on methods for extraction and quantification of total antioxidant capacity (TAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jabonline.in [jabonline.in]
- 14. Solid-state fermentation for production of griseofulvin on rice bran using Penicillium griseofulvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
The Uncharted Pharmacopoeia: A Technical Guide to the Chemical Diversity of the Phaeosphaeria Genus
For Researchers, Scientists, and Drug Development Professionals
The fungal genus Phaeosphaeria represents a vast and largely untapped reservoir of novel bioactive compounds. As a member of the Dothideomycetes, the largest fungal taxon, Phaeosphaeria species are ubiquitous in both terrestrial and marine environments. While many species are recognized as plant pathogens, their role as prolific producers of chemically diverse secondary metabolites with significant pharmacological potential is increasingly coming to the forefront of natural product research. This technical guide provides an in-depth exploration of the chemical diversity within this genus, detailing the classes of compounds identified, their biological activities, and the experimental methodologies for their isolation and characterization.
Chemical Diversity of Phaeosphaeria Secondary Metabolites
Fungi of the Phaeosphaeria genus are known to produce a wide array of secondary metabolites, showcasing remarkable structural diversity. To date, over 71 natural products have been documented from this genus, falling into several major chemical classes.[1][2][3][4][5] These compounds have demonstrated a broad spectrum of biological activities, including cytotoxic, antimicrobial, and antibiotic properties.[1] The primary classes of secondary metabolites isolated from Phaeosphaeria species are summarized below.
Polyketides
Polyketides are a large and structurally diverse class of natural products synthesized via the polyketide synthase (PKS) pathway. In Phaeosphaeria, this class is well-represented and includes several subclasses with potent biological activities.
-
Isocoumarins and Isobenzofurans: A number of isocoumarin derivatives have been isolated from Phaeosphaeria species, with mellein and its analogues being prominent examples.[1] These compounds often exhibit antifungal and phytotoxic activities.
-
Naphthoquinones, Anthraquinones, and Phenalenones: These aromatic polyketides are another significant group of metabolites from Phaeosphaeria. They are known for their diverse biological activities, including antibacterial and cytotoxic effects.
-
Perylenequinones: These complex polycyclic aromatic compounds have been identified in Phaeosphaeria and are of interest due to their photodynamic and cytotoxic properties.
Nitrogen-Containing Compounds
This category includes alkaloids and cyclic peptides, which are biosynthesized via non-ribosomal peptide synthetase (NRPS) or hybrid PKS-NRPS pathways.
-
Pyrazine Alkaloids: These heterocyclic compounds are among the nitrogen-containing metabolites produced by Phaeosphaeria.
-
Cyclic Peptides: Several cyclic peptides have been isolated, some of which exhibit potent and selective biological activities.
Terpenoids and Steroidal Compounds
While less common than polyketides, terpenoid and steroidal compounds have also been identified in Phaeosphaeria, adding to the chemical diversity of the genus.
The table below summarizes key quantitative data for representative bioactive compounds isolated from the Phaeosphaeria genus.
| Compound Class | Compound Name | Producing Organism | Biological Activity | IC50 / MIC (µg/mL) | Reference |
| Polyketide | Alternapyrone F | Parastagonospora nodorum | Wheat Germination Inhibition | 100 (complete inhibition) | [1] |
| Polyketide | Phaeosphenone | Phaeosphaeria sp. | Cytotoxicity (various cancer cell lines) | Not specified | [5] |
| Polyketide | Spartinol A | Phaeosphaeria spartinae | Cytotoxicity | Not specified | [1] |
| Isocoumarin | Mellein | Phaeosphaeria nodorum | Antifungal | Not specified | [1] |
| Anthraquinone | Emodin | Phaeosphaeria sp. | Cytotoxicity (PC3, DU145, LNCaP) | Not specified | [5] |
| Perylenequinone | Phaeosphaerone A | Phaeosphaeria sp. | Cytotoxicity (PC3, DU145, LNCaP) | Not specified | [5] |
Biosynthetic Potential and Signaling Pathways
Genomic studies of Phaeosphaeria nodorum (now reclassified as Parastagonospora nodorum) have revealed a remarkable potential for secondary metabolite production.[1][6] Its genome harbors 48 biosynthetic gene clusters, including 23 polyketide synthases (PKSs), 14 non-ribosomal peptide synthetases (NRPSs), four terpene synthases (TSs), and five prenyltransferases (PTs).[1] Despite this vast genomic potential, only a fraction of these gene clusters have been linked to their corresponding metabolites. To date, the biosynthetic gene clusters for the isocoumarin mellein (SN477) and the mycotoxin alternariol (SnPKS19) have been experimentally characterized.[1]
The regulation of these biosynthetic gene clusters is a complex process involving both pathway-specific transcription factors and global regulators that respond to environmental cues. While specific signaling pathways in Phaeosphaeria are not yet well-elucidated, a generalized model for the regulation of secondary metabolism in filamentous fungi can be proposed. This typically involves a hierarchical regulatory network where global regulators, such as those involved in chromatin remodeling (e.g., LaeA) and responding to nutrient availability and pH, control the expression of pathway-specific transcription factors located within the biosynthetic gene clusters. These transcription factors then activate the expression of the structural genes responsible for metabolite biosynthesis.
References
- 1. Chemical Diversity and Biological Activities of Phaeosphaeria Fungi Genus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A chemical ecogenomics approach to understand the roles of secondary metabolites in fungal cereal pathogens [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A genome-wide survey of the secondary metabolite biosynthesis genes in the wheat pathogen Parastagonospora nodorum - PMC [pmc.ncbi.nlm.nih.gov]
The Architects of Bioactivity: A Technical Guide to the Biosynthesis of Novel Polyketides in Filamentous Fungi
For Researchers, Scientists, and Drug Development Professionals
Filamentous fungi, a kingdom of eukaryotic organisms, are prolific producers of a vast and diverse array of secondary metabolites. Among these, polyketides represent a class of natural products with significant structural complexity and a broad spectrum of biological activities, including antimicrobial, antifungal, cholesterol-lowering, and anticancer properties. The biosynthetic machinery responsible for creating these valuable compounds, centered around the multi-domain mega-enzymes known as polyketide synthases (PKSs), offers a tantalizing platform for the discovery and engineering of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles of polyketide biosynthesis in filamentous fungi, detailing the molecular players, regulatory networks, and the cutting-edge experimental strategies employed to unlock and harness this remarkable biosynthetic potential.
The Core Machinery: Fungal Polyketide Synthases
Fungal polyketides are synthesized by large, multifunctional enzymes known as Type I iterative polyketide synthases (iPKSs).[1] Unlike their bacterial counterparts which are often modular, fungal PKSs utilize a single set of catalytic domains iteratively to construct the polyketide backbone from simple acyl-CoA precursors, primarily acetyl-CoA and malonyl-CoA.[1][2] The remarkable diversity of fungal polyketides arises from the programmed variation in the catalytic activities employed during each cycle of chain elongation.[3]
The domain architecture of a typical fungal iPKS includes a core set of domains essential for chain elongation:
-
Acyltransferase (AT): Selects and loads the starter (usually acetyl-CoA) and extender (malonyl-CoA) units onto the acyl carrier protein.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.
Additional domains dictate the processing of the β-keto group at each extension step, leading to structural diversification:
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxy group to form a double bond.
-
Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.
Based on the presence and activity of these reductive domains, fungal iPKSs are broadly classified into three groups:
-
Non-reducing PKSs (NR-PKSs): Lack reductive domains, producing highly aromatic polyketides.
-
Partially Reducing PKSs (PR-PKSs): Contain a subset of reductive domains (typically KR and DH), leading to partially reduced and often cyclic structures.
-
Highly Reducing PKSs (HR-PKSs): Possess a full complement of reductive domains (KR, DH, and ER), generating linear or macrocyclic polyketides with varying degrees of saturation.[4]
The final steps of polyketide synthesis, including chain termination and cyclization, are often catalyzed by a Thioesterase (TE) or a Claisen-type Cyclase (CLC) domain.[5]
Genetic Organization and Regulation: The Biosynthetic Gene Cluster
The genes encoding the PKS and the subsequent tailoring enzymes (e.g., oxygenases, methyltransferases, and transcription factors) are typically co-located in the fungal genome in a contiguous region known as a Biosynthetic Gene Cluster (BGC).[5][6] This clustering facilitates the coordinated regulation of the entire pathway.
Regulation of polyketide biosynthesis is a complex process, often governed by a hierarchical network of transcription factors. Pathway-specific transcription factors, frequently located within the BGC, directly control the expression of the biosynthetic genes. These, in turn, are often under the control of global regulators that respond to environmental cues such as nutrient availability, pH, and developmental stage.
Unlocking Novelty: Experimental Strategies
A significant portion of fungal BGCs remain silent under standard laboratory conditions, representing a vast, untapped reservoir of chemical diversity. Several strategies are employed to activate these silent clusters and discover novel polyketides.
Genome Mining and Heterologous Expression
The increasing availability of fungal genome sequences allows for the in silico identification of putative PKS genes and their associated BGCs. Once identified, the entire BGC can be cloned and expressed in a well-characterized heterologous host, such as Aspergillus oryzae or Aspergillus niger, which are known for their high capacity for secondary metabolite production.[7][8][9] This approach bypasses the native regulatory circuits of the original producer and can lead to the production of the novel polyketide.
Metabolic Engineering for Yield Improvement
For both native and heterologously produced polyketides, metabolic engineering strategies can be employed to enhance production titers. A key approach is to increase the intracellular supply of the primary precursor, malonyl-CoA. This can be achieved by:
-
Overexpression of acetyl-CoA carboxylase (ACC): The enzyme responsible for converting acetyl-CoA to malonyl-CoA.
-
Disruption of competing pathways: For instance, inactivating the sterol biosynthesis pathway, which also consumes acetyl-CoA.[10]
A study by Kan et al. (2019) demonstrated a six-fold increase in the production of the plant polyketide curcumin in Aspergillus oryzae by disrupting genes that negatively regulate ACC activity and are involved in sterol biosynthesis.[10][11]
| Engineered Strain | Genetic Modification | Polyketide | Fold Increase in Yield | Reference |
| Aspergillus oryzae | Double disruption of snfA and SCAP | Curcumin | 6-fold | [10][11] |
| Aspergillus nidulans | Overexpression of xpkA and msaS | 6-Methylsalicylic acid | - | [12] |
Note: The study on 6-MSA production did not report a direct fold-increase but achieved concentrations up to 455 mg/liter.
Experimental Protocols
Gene Knockout in Aspergillus nidulans using CRISPR-Cas9
This protocol provides a general framework for gene disruption. Specific oligo sequences and repair templates must be designed for the target gene.
-
gRNA Design:
-
Repair Template Design:
-
For precise editing, design a 60 bp double-stranded DNA repair template containing the desired modification(s) and mutations in the PAM sequence to prevent re-cutting by Cas9.[13]
-
For gene deletion, design primers to amplify a selection marker (e.g., pyrG) flanked by 30 bp homology arms corresponding to the regions upstream and downstream of the target gene.[13]
-
-
Vector Construction:
-
Clone the annealed gRNA oligos and the repair template into a single plasmid containing the Cas9 expression cassette and a selection marker. A one-step Golden Gate assembly is a common method.[13]
-
-
Protoplast Transformation:
-
Prepare protoplasts from young A. nidulans mycelia using a lytic enzyme cocktail.
-
Transform the protoplasts with the CRISPR-Cas9 plasmid using a PEG-mediated method.
-
Plate the transformed protoplasts on selective media.
-
-
Screening and Verification:
-
Isolate genomic DNA from putative transformants.
-
Verify the desired genetic modification by PCR and Sanger sequencing.
-
Analysis of Fungal Polyketides by LC-MS/MS
This protocol outlines a general method for the analysis of polyketides from fungal extracts.
-
Sample Preparation:
-
Grow the fungal strain in a suitable liquid or solid medium.
-
Extract the culture with an organic solvent such as ethyl acetate or methanol.[14]
-
Evaporate the solvent and redissolve the crude extract in a suitable solvent (e.g., methanol) for LC-MS analysis.[14]
-
Filter the sample through a 0.22 µm syringe filter.[15]
-
-
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[14][16]
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid, is used for elution.[16]
-
Gradient: A typical gradient might start at 15% acetonitrile, increase to 100% over 8-20 minutes, hold for a few minutes, and then return to the initial conditions.[16][17]
-
Flow Rate: A flow rate of 0.2-0.3 mL/min is common for UPLC systems.[14][15]
-
Mass Spectrometry:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are often used to detect a wider range of compounds.[18]
-
Scan Range: A typical scan range is m/z 100-1000.[17]
-
Data Acquisition: Full scan high-resolution mass spectra (HRMS) and data-dependent MS/MS fragmentation spectra are acquired for compound identification and structural elucidation.[18]
-
-
-
Data Analysis:
-
Process the acquired data using software such as Xcalibur or MZmine.[16][19]
-
Identify known compounds by comparing retention times, accurate masses, and MS/MS fragmentation patterns with a database of fungal secondary metabolites.[16][18]
-
For unknown compounds, use the HRMS data to determine the elemental composition and the MS/MS data to propose putative structures.
-
Conclusion
The biosynthesis of novel polyketides in filamentous fungi is a rapidly advancing field with immense potential for drug discovery and development. The combination of genome mining, heterologous expression, and metabolic engineering, underpinned by powerful analytical and genetic tools, is enabling researchers to access a previously hidden world of chemical diversity. The methodologies and principles outlined in this guide provide a solid foundation for scientists and researchers to explore and exploit the remarkable biosynthetic capabilities of these fascinating organisms, paving the way for the discovery of the next generation of life-saving medicines.
References
- 1. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coordinated and Iterative Enzyme Catalysis in Fungal Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetics of Polyketide Metabolism in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyketide synthases [rasmusfrandsen.dk]
- 6. iab.kit.edu [iab.kit.edu]
- 7. Heterologous production of fungal secondary metabolites in Aspergilli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae [mdpi.com]
- 9. Frontiers | A new high-performance heterologous fungal expression system based on regulatory elements from the Aspergillus terreus terrein gene cluster [frontiersin.org]
- 10. Production of the plant polyketide curcumin in Aspergillus oryzae: strengthening malonyl-CoA supply for yield improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Editorial: The use of metabolic engineering techniques to increase the productivity of primary and secondary metabolites within filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies of the Production of Fungal Polyketides in Aspergillus nidulans by Using Systems Biology Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic engineering of A. nidulans using CRISPR-Cas9 [protocols.io]
- 14. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
- 15. LC-MS based identification of stylosin and tschimgine from fungal endophytes associated with Ferula ovina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Unveiling the Pharmacopeia of Phoma: A Deep Dive into Bioactive Compounds
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the rich and diverse world of bioactive secondary metabolites derived from the fungal genus Phoma. This whitepaper details the vast therapeutic potential of these compounds, summarizing their biological activities, quantitative data, and the experimental protocols crucial for their discovery and characterization.
The fungal genus Phoma represents a prolific and largely untapped source of novel bioactive compounds with significant therapeutic potential.[1][2] These fungi, found in a wide array of ecological niches, produce a diverse arsenal of secondary metabolites, including polyketides, macrolides, alkaloids, and sterols.[3] These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, cytotoxic, and anticancer properties, making them promising candidates for new drug development.[1][2] This guide provides an in-depth review of the current literature, focusing on quantitative data, experimental methodologies, and the molecular pathways influenced by these fascinating fungal metabolites.
A Treasure Trove of Bioactivity: Key Compounds and Their Potential
Researchers have isolated and characterized a multitude of bioactive compounds from various Phoma species. These metabolites exhibit a range of promising biological effects, from combating drug-resistant pathogens to inducing cancer cell death.
Antimicrobial and Antiviral Agents
In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. Phoma species produce a variety of compounds with potent antimicrobial activity. For instance, two thiodiketopiperazine derivatives isolated from a Phoma species have shown remarkable activity against Staphylococcus aureus and Streptococcus pyogenes.[4] Furthermore, silver nanoparticles synthesized using Phoma species have demonstrated significant efficacy against Salmonella choleraesuis, with a minimum inhibitory concentration (MIC) as low as 0.85 μg/ml.[4] In the antiviral arena, a new phenol derivative, 3-butyryl-2,6-dihydroxy-4-methoxyphenethyl acetate, and a known analog displayed excellent activity against the influenza A virus, with IC50 values of 2.20 and 2.17 μM, respectively.
Cytotoxic and Anticancer Compounds
A significant area of interest is the cytotoxic and anticancer potential of Phoma-derived metabolites. These compounds have shown efficacy against a variety of cancer cell lines, often with impressive potency.
Table 1: Cytotoxic Activity of Selected Compounds from Phoma Species
| Compound | Phoma Species | Target Cell Line(s) | IC50/EC50 Value(s) | Reference(s) |
| (3S)-3,6,7-trihydroxy-α-tetralone | Phoma sp. ZJWCF006 | Fusarium oxysporium, Rhizoctonia solani | EC50: 413.22 and 48.5 μg/mL, respectively | [5] |
| Cercosporamide | Phoma sp. ZJWCF006 | HT-29, SMMC-772, MCF-7, HL-60, MGC80-3, P388 | IC50: 9.3 ± 2.8, 27.87 ± 1.78, 48.79 ± 2.56, 37.57 ± 1.65, 27.83 ± 0.48, and 30.37 ± 0.28 μM, respectively | [5] |
| Barcelonyl acetate | Phoma herbarum | Hep-G2, Caco-2 | IC50: 163.44 ± 12.23 mM and 110.90 ± 7.37 mM, respectively | [1] |
| Glycerol monolinoleate | Phoma herbarum | Hep-G2, Caco-2 | IC50: 166.53 ± 18.23 mM and 70.63 ± 8.50 mM, respectively | [1] |
| 3-butyryl-2,6-dihydroxy-4-methoxyphenethyl acetate | Phoma muscivora | Hela, H460 | Moderate activity | [2] |
| Multirostratin A and 20-oxo-deoxaphomin | Phoma multirostrata | HL-60, A-549, SW-480, SMMC-7721, MCF-7 | IC50 values ranging from 7.7 to 15.8 μM | [6] |
Unraveling the Mechanisms: Signaling Pathways and Molecular Targets
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Research has begun to shed light on the specific signaling pathways targeted by some Phoma metabolites.
Cercosporamide: A Dual-Action Inhibitor
Cercosporamide, a well-studied metabolite, has been shown to have a dual mechanism of action. In pathogenic fungi, it acts as a selective and potent inhibitor of Pkc1 kinase, a key component of the cell wall integrity signaling pathway.[3][7] This disruption of the fungal cell wall leads to cell lysis and death. In the context of cancer, cercosporamide has been found to inhibit mitogen-activated protein kinase-interacting kinases (MNK1/2), which are involved in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[8] This inhibition can suppress cancer cell proliferation and metastasis.
Caption: Signaling pathways targeted by Cercosporamide.
Cytochalasin B: Disrupting the Cellular Skeleton
Cytochalasin B, another prominent metabolite, exerts its cytotoxic effects by targeting the actin cytoskeleton. It functions by binding to the barbed end of actin filaments, thereby inhibiting the polymerization of actin monomers.[9] This disruption of the actin network interferes with crucial cellular processes such as cell division, motility, and the maintenance of cell shape, ultimately leading to cell death.
Caption: Mechanism of action of Cytochalasin B.
From Lab to Clinic: Experimental Protocols
The successful isolation and characterization of bioactive compounds from Phoma rely on a series of well-defined experimental protocols. A typical workflow, known as bioassay-guided fractionation, systematically narrows down the active components from a crude fungal extract.
Caption: Bioassay-guided fractionation workflow.
Detailed Methodologies
1. Fungal Cultivation and Extraction:
-
Cultivation: Phoma species are typically cultured on a suitable medium, such as Potato Dextrose Agar (PDA) for initial growth, followed by liquid fermentation in a nutrient-rich broth (e.g., Potato Dextrose Broth) to generate sufficient biomass and secondary metabolite production. Incubation is generally carried out at 25-28°C for 2-4 weeks.
-
Extraction: The fungal biomass and culture filtrate are separated. The filtrate is subjected to solvent extraction, commonly with ethyl acetate, to partition the organic-soluble secondary metabolites. The organic phase is then concentrated under reduced pressure to yield a crude extract.
2. Cytotoxicity Assays (e.g., MTT Assay):
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the fungal extracts or purified compounds.
-
After an incubation period of 48-72 hours, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[9]
-
3. Antimicrobial Susceptibility Testing (e.g., Broth Microdilution):
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Future Directions and Conclusion
The bioactive compounds isolated from Phoma species represent a promising frontier in the search for new therapeutic agents. While significant progress has been made in identifying and characterizing these molecules, further research is needed to fully elucidate their mechanisms of action and to explore their potential in preclinical and clinical studies. The development of advanced analytical techniques and high-throughput screening methods will undoubtedly accelerate the discovery of novel compounds from this versatile fungal genus. The information presented in this guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these natural products for the benefit of human health.
References
- 1. Tenuazonic acid [sitem.herts.ac.uk]
- 2. Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Tenuazonic acid - Wikipedia [en.wikipedia.org]
- 5. The mechanism behind tenuazonic acid-mediated inhibition of plant plasma membrane H+-ATPase and plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochalasin B | C29H37NO5 | CID 5311281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Tenuazonic Acid-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.) Keissler to Infect Successfully Host Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NMR Spectroscopy in Novel Natural Product Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to NMR Spectroscopy for Natural Product Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in the field of natural product chemistry.[1][2] It provides detailed information on the chemical structure of organic molecules, enabling the elucidation of complex, novel compounds isolated from natural sources such as plants, fungi, bacteria, and marine organisms.[3][4][5] Unlike mass spectrometry, which provides information about a molecule's mass and formula, NMR reveals the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry, making it the gold standard for de novo structure determination.[1][2]
The process of elucidating the structure of a novel natural product is a systematic puzzle-solving endeavor. It begins with the isolation and purification of the compound, followed by a series of NMR experiments.[3][4] The data from these experiments are then pieced together to build the final chemical structure. This information is critical for understanding the compound's biological activity and for its potential development as a therapeutic agent.
Key NMR Experiments for Structure Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the complete structure determination of a novel natural product.[2]
2.1. One-Dimensional (1D) NMR Experiments
-
¹H NMR (Proton NMR): This is often the first NMR experiment performed. It provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).[6]
-
¹³C NMR (Carbon NMR): This experiment provides information about the number and types of carbon atoms in a molecule (e.g., methyl, methylene, methine, quaternary). Due to the low natural abundance of the ¹³C isotope, these spectra are less sensitive than ¹H NMR spectra.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) groups. DEPT-135, for example, shows CH and CH₃ signals pointing up, while CH₂ signals point down. Quaternary carbons are absent in DEPT spectra.
2.2. Two-Dimensional (2D) NMR Experiments
2D NMR experiments are crucial for establishing the connectivity between atoms in a molecule.[2][7]
-
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[7] It is used to identify spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[8] It is a very sensitive experiment that helps to assign the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[8] It is one of the most powerful experiments for piecing together the carbon skeleton of a molecule, as it can connect different spin systems and identify the positions of quaternary carbons.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. They are essential for determining the relative stereochemistry and conformation of a molecule. NOESY is suitable for small and large molecules, while ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.
Data Interpretation: A Case Study of a Novel Flavonoid, "Gemini-flavone"
To illustrate the process of structure elucidation, let's consider a hypothetical novel flavonoid, "Gemini-flavone," isolated from a plant extract. The following tables summarize the NMR data obtained for this compound.
Table 1: ¹H and ¹³C NMR Data for Gemini-flavone (500 MHz for ¹H, 125 MHz for ¹³C, in Methanol-d₄)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 2 | 158.5 | - | - |
| 3 | 135.0 | - | - |
| 4 | 178.0 | - | - |
| 5 | 162.0 | - | - |
| 6 | 99.5 | 6.20 | d (2.0) |
| 7 | 165.0 | - | - |
| 8 | 94.5 | 6.40 | d (2.0) |
| 9 | 157.0 | - | - |
| 10 | 104.5 | - | - |
| 1' | 122.0 | - | - |
| 2' | 115.0 | 7.80 | d (2.2) |
| 3' | 146.0 | - | - |
| 4' | 149.0 | - | - |
| 5' | 116.0 | 6.90 | d (8.5) |
| 6' | 123.0 | 7.70 | dd (8.5, 2.2) |
| 1'' | 102.0 | 5.25 | d (7.5) |
| 2'' | 74.0 | 3.50 | m |
| 3'' | 77.0 | 3.45 | m |
| 4'' | 70.0 | 3.30 | m |
| 5'' | 76.0 | 3.40 | m |
| 6'' | 61.0 | 3.70, 3.90 | m |
| 7-OCH₃ | 56.0 | 3.85 | s |
Table 2: Key HMBC and NOESY Correlations for Gemini-flavone
| Proton(s) | HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹¹H) |
| H-6 (6.20) | C-5, C-7, C-8, C-10 | H-8, 7-OCH₃ |
| H-8 (6.40) | C-6, C-7, C-9, C-10 | H-6 |
| H-2' (7.80) | C-2, C-4', C-6' | H-6' |
| H-5' (6.90) | C-1', C-3', C-4' | H-6' |
| H-6' (7.70) | C-2, C-2', C-4' | H-5', H-2' |
| H-1'' (5.25) | C-3 | H-2'', H-3'', H-5'' |
| 7-OCH₃ (3.85) | C-7 | H-6, H-8 |
Structure Assembly from NMR Data:
-
¹H and ¹³C NMR data suggest a flavonoid skeleton with a sugar moiety. The chemical shifts in the aromatic region are characteristic of a flavonoid. The signals between 3.30 and 5.25 ppm, along with the corresponding carbon signals, indicate the presence of a sugar.
-
COSY data (not tabulated, but would be acquired) would show the coupling between H-5' and H-6', and couplings within the sugar ring.
-
HSQC data would confirm the direct attachment of protons to their respective carbons (e.g., H-6 to C-6, H-8 to C-8, etc.).
-
HMBC correlations are key to connecting the pieces. For instance, the correlation from the anomeric proton H-1'' (δH 5.25) to C-3 (δC 135.0) establishes that the sugar is attached at the 3-position of the flavonoid core. The correlation from the methoxy protons (δH 3.85) to C-7 (δC 165.0) places the methoxy group at the 7-position.
-
NOESY correlations help to confirm spatial proximities. The correlation between the methoxy protons and H-6 and H-8 further supports the placement of the methoxy group at C-7. NOE correlations within the sugar ring help to determine its stereochemistry.
Experimental Protocols
Sample Preparation for NMR
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the isolated natural product is as pure as possible. Impurities can complicate spectra and lead to misinterpretation.
-
Sample Amount: For a standard 5 mm NMR tube, 1-10 mg of the compound is typically sufficient for ¹H NMR. For ¹³C and 2D NMR experiments, a more concentrated sample (5-20 mg) is preferable.
-
Choice of Solvent: Use a deuterated solvent that completely dissolves the sample. Common choices for natural products include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), acetone-d₆ ((CD₃)₂CO), and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure: a. Weigh the desired amount of the sample directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Vortex or gently sonicate the vial to ensure complete dissolution. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality. e. Cap the NMR tube securely.
Acquiring 1D NMR Spectra
2.1. ¹H NMR
-
Objective: To obtain a high-resolution proton spectrum.
-
Typical Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Typically -2 to 12 ppm.
-
-
Processing:
-
Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 0.3 Hz).
-
Phase the spectrum carefully.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, CD₃OD at 3.31 ppm).
-
Integrate the signals.
-
2.2. ¹³C NMR
-
Objective: To obtain a proton-decoupled carbon spectrum.
-
Typical Parameters:
-
Pulse Program: A standard pulse-acquire experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 256 to 2048 or more, due to the low sensitivity.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Typically -10 to 220 ppm.
-
-
Processing:
-
Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 1-2 Hz).
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm, CD₃OD at 49.00 ppm).
-
Acquiring 2D NMR Spectra
3.1. COSY
-
Objective: To identify ¹H-¹H spin-spin coupling networks.
-
Typical Parameters:
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).
-
Number of Scans (NS): 2-8 per increment.
-
Number of Increments (F1 dimension): 256-512.
-
Relaxation Delay (D1): 1.5 seconds.
-
3.2. HSQC
-
Objective: To correlate protons to their directly attached carbons.
-
Typical Parameters:
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Number of Scans (NS): 2-16 per increment.
-
Number of Increments (F1 dimension): 128-256.
-
Relaxation Delay (D1): 1.5 seconds.
-
¹JCH Coupling Constant: Set to an average of 145 Hz.
-
3.3. HMBC
-
Objective: To identify long-range ¹H-¹³C correlations (2-4 bonds).
-
Typical Parameters:
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Number of Scans (NS): 8-64 per increment.
-
Number of Increments (F1 dimension): 256-512.
-
Relaxation Delay (D1): 1.5 seconds.
-
Long-range JCH Coupling Constant: Optimized for a range, typically set to 8 Hz.
-
3.4. NOESY
-
Objective: To identify through-space correlations between protons.
-
Typical Parameters:
-
Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph' on Bruker instruments).
-
Number of Scans (NS): 8-32 per increment.
-
Number of Increments (F1 dimension): 256-512.
-
Relaxation Delay (D1): 1.5 seconds.
-
Mixing Time (d8): 300-800 ms, depending on the molecular size.
-
Mandatory Visualizations
Caption: Experimental workflow for novel natural product structure elucidation using NMR.
Caption: Logical relationships in NMR data interpretation for structure assembly.
Caption: Hypothetical signaling pathway modulated by a novel natural product.
References
- 1. Discovery of Novel Diterpenoids from Sinularia arborea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 3. Complete assignments of 1H and 13C NMR spectral data for a novel diterpenoid from Semiaquilegia adoxoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure elucidation and NMR assignments of a new alkaloid from Panzerina lanata (L.) Soják - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes & Protocols for the Isolation of Cytotoxic Compounds from Fungal Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, including potent cytotoxicity against cancer cell lines. The isolation and characterization of these cytotoxic compounds are crucial steps in the discovery and development of new anticancer agents. This document provides a comprehensive protocol for the cultivation of fungi, extraction of the fungal broth, purification of cytotoxic compounds, and evaluation of their cytotoxic activity.
I. Fungal Cultivation and Secondary Metabolite Production
The production of cytotoxic secondary metabolites is highly dependent on the fungal strain and the cultivation conditions. Optimization of media components and culture parameters is critical for maximizing the yield of desired compounds.
Experimental Protocol: Fungal Cultivation
-
Strain Selection: Obtain a pure culture of the desired fungal strain. Endophytic fungi are a particularly rich source of bioactive compounds.[1][2]
-
Media Preparation:
-
Potato Dextrose Broth (PDB): This is a commonly used medium for fungal cultivation.[3][4] Prepare by dissolving 24 g of potato dextrose broth powder in 1 L of distilled water.
-
Potato Dextrose Yeast Extract Broth (PDY): To enhance metabolite production, supplement PDB with yeast extract. A typical composition is 24.0 g/L potato dextrose broth, 2.0 g/L yeast extract, and 5.0 g/L CaCO₃, adjusted to pH 6.0.[5]
-
Other media such as oatmeal agar or chemically defined media can also be used depending on the fungus.[6]
-
-
Inoculation and Incubation:
-
Inoculate 100 mL of sterile PDB or PDY medium in a 250 mL Erlenmeyer flask with a small piece (approximately 1 cm²) of agar containing the fungal mycelia.[5][7]
-
Incubate the flasks at 25-28°C for 14-21 days with shaking (around 150 rpm) or under static conditions.[5][7][8] The optimal incubation time should be determined for each fungal strain to achieve the peak production of cytotoxic compounds.[8]
-
-
Co-cultivation (Optional): To induce the production of novel or cryptic secondary metabolites, consider co-cultivating two or more different microorganisms.[7][9] This can be achieved by inoculating the liquid medium with a small number of bacteria, often not at the same time as the fungi.[9]
II. Extraction of Cytotoxic Compounds from Fungal Broth
The first step in isolating the desired compounds is to separate them from the culture medium and fungal mycelia. This is typically achieved through liquid-liquid extraction using an appropriate organic solvent.
Experimental Protocol: Broth Extraction
-
Separation of Broth and Mycelia: After the incubation period, separate the fungal broth from the mycelia by vacuum filtration through a clean filter paper.[10][11]
-
Solvent Extraction:
-
Transfer the filtered broth to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent such as ethyl acetate, n-butanol, or chloroform.[1][5][10][12] Ethyl acetate is a commonly used solvent for extracting a broad range of fungal metabolites.[4][10]
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer containing the extracted compounds is typically the upper layer.
-
Collect the organic layer. Repeat the extraction process two to three times with fresh solvent to maximize the yield.
-
-
Drying and Concentration:
-
Mycelial Extraction (Optional): The fungal mycelia can also be extracted separately with a solvent like methanol or ethyl acetate, often using ultrasonication to aid in cell disruption and extraction.[4]
III. Chromatographic Purification of Cytotoxic Compounds
The crude extract is a complex mixture of various compounds. Chromatographic techniques are employed to separate and purify the individual cytotoxic compounds.
Experimental Protocol: Compound Purification
-
Thin Layer Chromatography (TLC):
-
Use TLC to get a preliminary profile of the compounds in the crude extract and to determine the optimal solvent system for column chromatography.[1][13]
-
Spot the crude extract on a silica gel TLC plate and develop it with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol).[1][13]
-
Visualize the separated spots under UV light (254 nm and 366 nm) or by using a staining reagent.[13]
-
-
Column Chromatography (CC):
-
Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Load the crude extract (adsorbed onto a small amount of silica gel) onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[4]
-
Collect the eluate in fractions and monitor the separation by TLC.
-
Pool the fractions containing the same compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions obtained from column chromatography using preparative or semi-preparative HPLC.[14][15][16]
-
A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate.[15]
-
Monitor the elution of compounds using a UV detector.
-
Collect the peaks corresponding to the pure compounds.
-
IV. Evaluation of Cytotoxicity
Once the compounds are purified, their cytotoxic activity against cancer cell lines needs to be determined. The MTT assay is a widely used colorimetric assay for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., HCT-116, HeLa, MCF-7) in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the purified compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate the plate for another 3-4 hours at 37°C.[17]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 540 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability versus compound concentration.
-
V. Data Presentation
Summarize the quantitative data from the cytotoxicity assays in a clear and structured table for easy comparison.
Table 1: Cytotoxic Activity of Isolated Compounds against HCT-116 Colon Cancer Cells
| Compound | Fungal Source | IC₅₀ (µg/mL)[8] |
| Gliotoxin | Dichotomomyces cejpii | 0.41[8] |
| Acetylgliotoxin G | Dichotomomyces cejpii | 1.06[8] |
| Isolate BJ-1 | Endophytic fungus from Brucea javanica | 3.29[5] |
| Isolate BJ-2 | Endophytic fungus from Brucea javanica | 5.81[5] |
| Isolate BJ-3 | Endophytic fungus from Brucea javanica | 15.90[5] |
VI. Visualizations
Experimental Workflow Diagram
Caption: Workflow for isolating cytotoxic compounds from fungal broth.
Signaling Pathway for Apoptosis Induction
Caption: Generalized signaling pathway for apoptosis induction.
References
- 1. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 3. The Potential Use of Fungal Co-Culture Strategy for Discovery of New Secondary Metabolites | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Antimicrobial and Cytotoxic Activity of Endophytic Fungi from Lagopsis supina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Cytotoxic Potency of Endophytic Fungi Associated with Dysosma difformis, a Study for the Novel Resources of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. micellum.com [micellum.com]
- 13. Molecular Characterization of a Fungus Producing Membrane Active Metabolite and Analysis of the Produced Secondary Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 15. agilent.com [agilent.com]
- 16. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Antifungal Screening of Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge.[1] Natural products, derived from sources like plants and microbes, offer a vast reservoir of chemical diversity and represent a promising avenue for the discovery of novel antifungal agents.[2][3] Cell-based assays are fundamental tools in the initial stages of this discovery process, providing a functional assessment of a compound's ability to inhibit fungal growth or viability.
These application notes provide detailed protocols for three widely-used cell-based assays for screening the antifungal activity of natural products: the Broth Microdilution assay for determining minimum inhibitory concentration (MIC), colorimetric assays (MTT and XTT) for assessing metabolic viability, and Flow Cytometry for a rapid and detailed analysis of fungal cell health.
Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a cornerstone of antifungal susceptibility testing, used to determine the minimum inhibitory concentration (MIC) of a compound.[4] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4] This assay is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Experimental Protocol
Principle: A standardized inoculum of the test fungus is introduced into a 96-well microtiter plate containing serial dilutions of the natural product. Following incubation, the wells are visually inspected or spectrophotometrically read to determine the lowest concentration that inhibits fungal growth.
Materials and Reagents:
-
96-well, U-bottom or flat-bottom, sterile polystyrene microtiter plates.[5]
-
Test fungus (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).
-
Natural product extract or pure compound, dissolved in a suitable solvent (e.g., DMSO).
-
Standard antifungal drug as a positive control (e.g., Fluconazole, Amphotericin B).
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS.[5]
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer or specialized plate reader (optional, for objective reading).
-
Hemocytometer or spectrophotometer for inoculum standardization.
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Harvest the fungal cells (or conidia for molds) and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer or by adjusting to a specific optical density (OD) at 530 nm.
-
Dilute this stock suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[5] For molds, the final conidial concentration should be 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[5]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
In the first column, add 100 µL of the natural product stock solution (at 2x the highest desired final concentration). This will be the starting point for serial dilutions.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard the final 100 µL from the 10th column.
-
Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
The sterility control well (Column 12) receives 100 µL of sterile medium instead of inoculum.
-
Seal the plate and incubate at 35-37°C for 24-48 hours.[7]
-
-
Data Analysis and Interpretation:
-
Visual Reading: The MIC is the lowest concentration of the natural product at which there is no visible growth (no turbidity) compared to the growth control.
-
Spectrophotometric Reading: Read the optical density (OD) at a wavelength of 450 nm or 600 nm. The MIC is typically defined as the concentration that causes a 50% or 90% reduction in growth compared to the control.
-
Workflow Diagram
References
- 1. Antifungal Activities of Natural Products and Their Hybrid Molecules [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Research on antifungal activity of natural products [jmi.fudan.edu.cn]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Application of Fungal Metabolites in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The diverse chemical structures of fungal secondary metabolites offer a promising reservoir for the discovery of novel anticancer agents. These natural compounds have been shown to exhibit potent cytotoxic and cytostatic effects on various cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides detailed application notes on the use of fungal metabolites in cancer cell line research, comprehensive protocols for essential experimental assays, and a summary of quantitative data to facilitate comparative analysis.
I. Application Notes
Fungi produce a vast array of secondary metabolites, including polyketides, terpenes, alkaloids, and peptides, many of which have demonstrated significant anti-cancer properties.[1] These compounds can induce cell death, inhibit cell proliferation, and prevent metastasis by targeting specific molecular pathways within cancer cells.[1][2] Understanding the mechanism of action of these metabolites is crucial for their development as potential therapeutic agents.
Commonly investigated mechanisms include the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, cell cycle arrest at various checkpoints (G1, S, or G2/M), and the modulation of critical signaling cascades such as the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways.[2][3]
For instance, some fungal metabolites can trigger the mitochondrial apoptotic pathway by altering the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[4] Others can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, thereby sensitizing cancer cells to apoptosis.[2][3] The MAPK pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival, is another common target of fungal metabolites.
II. Data Presentation: Anticancer Activity of Fungal Metabolites
The following tables summarize the in vitro anticancer activity of selected fungal metabolites against various human cancer cell lines, with data presented as IC50 values (the concentration of a substance required to inhibit the growth of 50% of cells).
Table 1: Cytotoxicity of Fungal Metabolites against Various Cancer Cell Lines
| Fungal Metabolite | Fungal Source | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Massarilactone H | Kalmusia variispora | A549 | Non-small cell lung carcinoma | 32.9 ± 3.5 | [1] |
| Hs683 | Oligodendroglioma | 31.6 ± 2.5 | [1] | ||
| SKMEL-28 | Melanoma | 35.2 ± 2.8 | [1] | ||
| Radicinin | Cochliobolus australiensis | A549 | Non-small cell lung carcinoma | 8.2 (mean) | [5] |
| Emodin | Penicillium sp. RO-11 | Various | Not Specified | 2 ± 7.6 | [6] |
| Compound 45 | Aspergillus sp. ZJ-68 | MCF-7 | Breast adenocarcinoma | 4.98 | [1] |
| A549 | Non-small cell lung carcinoma | 1.95 | [1] | ||
| HeLa | Cervical cancer | 0.68 | [1] | ||
| KB | Oral cancer | 1.50 | [1] | ||
| Compound 48 | Aspergillus sp. ZJ-68 | MCF-7 | Breast adenocarcinoma | 2.02 | [1] |
| A549 | Non-small cell lung carcinoma | 0.82 | [1] | ||
| HeLa | Cervical cancer | 1.14 | [1] | ||
| KB | Oral cancer | 1.10 | [1] |
Table 2: IC50 Values of Fungal Extracts against Cancer Cell Lines
| Fungal Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Fusarium venenatum | HCT8 | 0.3779 | [6] |
| WR6 Extract | HeLa | Not specified | [7] |
| WIDR | Not specified | [7] | |
| T47D | Not specified | [7] |
III. Experimental Protocols
Detailed methodologies for key experiments cited in the study of fungal metabolites are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic/cytostatic effects of fungal metabolites on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the fungal metabolite in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared metabolite dilutions. Include a vehicle control (medium with the solvent used to dissolve the metabolite) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FACS tubes
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the fungal metabolite for a specific duration.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
FACS tubes
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Cold PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the fungal metabolite for the desired time.
-
Harvest approximately 1 x 10^6 cells and wash them with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.[10][12]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[10][12]
-
Centrifuge the fixed cells and wash the pellet twice with cold PBS.[10]
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[13]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2 family members and caspases.[4]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer to extract total proteins.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
IV. Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways often modulated by fungal metabolites in cancer cells.
Caption: Mitochondrial Apoptosis Pathway.
Caption: NF-κB Signaling Pathway.
Caption: MAPK/ERK Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing the anticancer properties of fungal metabolites.
Caption: Experimental Workflow.
References
- 1. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal metabolites modulating NF-kappaB activity: an approach to cancer therapy and chemoprevention (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. kumc.edu [kumc.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for High-Throughput Screening of Fungal Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi are a prolific source of structurally diverse natural products with a wide range of biological activities, making them a crucial resource for drug discovery. High-throughput screening (HTS) plays a pivotal role in efficiently exploring the vast chemical space of fungal metabolites to identify novel bioactive compounds. These application notes provide an overview and detailed protocols for various HTS methods tailored for the discovery of fungal natural products. The methodologies covered range from traditional cell-based assays to modern approaches integrating genomics, transcriptomics, proteomics, and metabolomics.
Phenotype-Based Screening: Antifungal Activity Assays
Phenotype-based screening remains a cornerstone of antifungal drug discovery, directly assessing the ability of fungal extracts or compounds to inhibit the growth of pathogenic fungi. These assays are often performed in a miniaturized format to increase throughput.
Agar-Based Diffusion Assays
Agar diffusion methods are classic, straightforward assays for evaluating antifungal activity. They are particularly useful for initial screening of large numbers of fungal extracts.
Application Note: This method is suitable for a preliminary assessment of the antifungal potential of crude fungal extracts. It allows for a qualitative or semi-quantitative evaluation of growth inhibition.
Experimental Protocol: Miniaturized Agar-Based Assay [1]
-
Media Preparation: Prepare Sabouraud Dextrose Agar (SDA) and autoclave. Cool to 45-50°C.
-
Inoculum Preparation: Prepare a conidial suspension of the target fungal pathogen (e.g., Botrytis cinerea, Colletotrichum acutatum) in a suitable buffer (e.g., 0.01% Tween 80) to a final concentration of 1 x 10^4 to 5 x 10^6 conidia/mL.[1]
-
Assay Plate Preparation: Dispense 25 mL of the inoculated SDA into a 120 x 120 mm square Petri dish.
-
Sample Application: Once the agar has solidified, apply 1-2 µL of each fungal extract (dissolved in a suitable solvent like DMSO) onto the agar surface.
-
Incubation: Incubate the plates at 25°C and 70% relative humidity for a duration determined by the growth rate of the pathogen (typically 48-96 hours).
-
Data Acquisition: Measure the diameter of the inhibition zones around each sample. An inhibition zone diameter greater than 5 mm is typically considered a hit.[1]
Broth Microdilution Assays
Broth microdilution assays are a quantitative method to determine the minimum inhibitory concentration (MIC) of a sample. These assays are readily adaptable to HTS formats using 96- or 384-well plates.[2]
Application Note: This method is ideal for determining the potency of fungal extracts or purified compounds and is a standard for antifungal susceptibility testing. It allows for the generation of dose-response curves.
Experimental Protocol: Resazurin-Based Microdilution Assay [1][3]
-
Media and Reagent Preparation: Prepare RPMI-1640 or Sabouraud Dextrose Broth (SDB).[1] Prepare a stock solution of resazurin (e.g., 0.01% in sterile water).
-
Inoculum Preparation: Adjust the concentration of the fungal pathogen conidia to 5 x 10^5 conidia/mL in the chosen broth.[1]
-
Assay Plate Preparation:
-
Add 50 µL of the appropriate broth to all wells of a 96-well microtiter plate.
-
Add 50 µL of the test sample (in duplicate) to the first row and perform a 2-fold serial dilution down the plate.
-
Include positive controls (e.g., Amphotericin B) and negative controls (inoculum only).[1]
-
-
Inoculation: Add 50 µL of the fungal inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 25°C for a predetermined time based on the pathogen's growth curve (e.g., 48-72 hours).[1]
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for a further 4-24 hours.
-
Data Acquisition: Measure the absorbance at 620 nm (for growth) and fluorescence at 570 nm excitation and 615 nm emission (for viability).[1] Calculate the percentage of growth inhibition for each concentration.
Data Presentation: Antifungal Screening Hit Rates
| Fungal Pathogen | HTS Method | Library Size | Hit Rate (%) | Reference |
| Candida parapsilosis | Synergy Screen with Ketoconazole | ~20,000 microbial extracts | 0.06 | [4] |
| Colletotrichum acutatum | Agar-based | 2,400 microbial extracts | 0.50 | [1] |
| Fusarium proliferatum | Agar-based | 2,400 microbial extracts | 1.88 | [1] |
| Candida albicans & resistant strains | Broth microdilution | >40,000 natural product fractions | Not specified, 450 active fractions identified | [2] |
Target-Based and Pathway-Oriented Screening
These approaches focus on specific molecular targets or pathways involved in fungal viability or virulence. They offer higher specificity and can provide immediate insights into the mechanism of action.
CRISPR-Based Screening for Gene Cluster Activation
Many fungal biosynthetic gene clusters (BGCs) for natural products are silent under standard laboratory conditions.[5] CRISPR-Cas9 technology can be used to activate these silent BGCs, enabling the discovery of novel compounds.[6][7][8]
Application Note: This is a powerful technique for unlocking the cryptic metabolic potential of fungi. It allows for the targeted activation of specific BGCs to produce and screen for new natural products.
Experimental Workflow: CRISPR-dCas9 Mediated BGC Activation
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unlocking Fungal Potential: The CRISPR-Cas System as a Strategy for Secondary Metabolite Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Maximizing Secondary Metabolite Production in Phaeosphaeria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cultivation of Phaeosphaeria species to maximize the production of secondary metabolites. The genus Phaeosphaeria is a rich source of structurally diverse natural products, including polyketides, alkaloids, and terpenoids, with a wide range of biological activities.[1][2] However, the expression of the biosynthetic gene clusters for many of these valuable compounds often remains silent under standard laboratory conditions.[3][4] The following protocols and strategies are designed to unlock this metabolic potential through systematic manipulation of cultivation parameters.
The "One Strain, Many Compounds" (OSMAC) Approach
The OSMAC strategy is a fundamental and effective method for inducing and enhancing the production of secondary metabolites by systematically altering cultivation parameters.[3][5][6][7] Even minor changes to the growth environment can trigger significant shifts in the metabolic profile of a single fungal strain.[7]
Application Note: Media Composition and Nutrient Sources
The composition of the culture medium is a critical factor influencing the production of secondary metabolites. Different carbon and nitrogen sources, as well as their concentrations, can dramatically alter the metabolic output. It is recommended to screen a variety of media to identify the optimal conditions for the Phaeosphaeria strain of interest.
Table 1: Influence of Media Composition on Secondary Metabolite Production (Hypothetical Data for Phaeosphaeria sp.)
| Medium | Carbon Source | Nitrogen Source | Key Secondary Metabolite Class Induced | Reference Yield (mg/L) |
| Potato Dextrose Broth (PDB) | Dextrose | Potato Infusion | Polyketides | 15 |
| Czapek-Dox Broth | Sucrose | Sodium Nitrate | Alkaloids | 25 |
| Yeast Extract Sucrose (YES) | Sucrose | Yeast Extract | Terpenoids | 18 |
| Oatmeal Agar (OMA) | Complex Carbohydrates | Oatmeal Infusion | Diverse Polyketides | 22 |
| Rice Medium (Solid State) | Starch | Rice | Novel Compounds | 30 (mg/kg) |
Protocol: OSMAC-Based Cultivation of Phaeosphaeria sp.
This protocol describes a systematic approach to screen different media and cultivation conditions.
1.2.1. Materials
-
Phaeosphaeria sp. culture
-
Potato Dextrose Agar (PDA) plates
-
Selection of liquid and solid media (see Table 1)
-
Erlenmeyer flasks (250 mL)
-
Incubator shaker
-
Sterile water
-
Spectrophotometer
1.2.2. Inoculum Preparation
-
Grow the Phaeosphaeria sp. strain on PDA plates at 25°C for 7-10 days until well-sporulated.
-
Prepare a spore suspension by adding 10 mL of sterile water to the PDA plate and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer or by measuring the optical density at 600 nm.
1.2.3. Liquid Cultivation
-
Dispense 50 mL of each selected liquid medium into triplicate 250 mL Erlenmeyer flasks.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks at 25°C in a rotary shaker at 150 rpm for 14-21 days.
-
Monitor fungal growth and pigment production visually.
1.2.4. Solid-State Fermentation
-
Dispense 50 g of solid substrate (e.g., rice, wheat bran) into 250 mL Erlenmeyer flasks.
-
Add distilled water to achieve a moisture content of 60-70% (w/w) and autoclave.
-
Inoculate each flask with 2 mL of the spore suspension and mix thoroughly.
-
Incubate at 25°C in a stationary incubator for 21-28 days.
References
- 1. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The hidden power of secondary metabolites in plant-fungi interactions and sustainable phytoremediation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of secondary metabolite production by fungal co-culture of Talaromyces pinophilus and Paraphaeosphaeria sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducing Secondary Metabolite Production by Co-culture of the Endophytic Fungus Phoma sp. and the Symbiotic Fungus Armillaria sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical profiling of fungal metabolites via the OSMAC approach: Novel identification of Brianthein W from an endophytic fungus, Hypomontagnella monticulosa Zg15SU - PMC [pmc.ncbi.nlm.nih.gov]
Applikationshinweise und Protokolle: Derivatisierung von Pilzmetaboliten zur Steigerung der Bioaktivität
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Pilze sind eine reichhaltige Quelle für bioaktive Sekundärmetaboliten mit einem breiten Spektrum an pharmakologischen Wirkungen, einschließlich antimykotischer, antibakterieller und zytotoxischer Aktivitäten.[1][2][3][4] Die Derivatisierung dieser natürlichen Produkte ist eine Schlüsselstrategie, um ihre therapeutischen Eigenschaften zu verbessern, die Bioverfügbarkeit zu erhöhen und die Stabilität zu optimieren.[5] Diese Applikationshinweise bieten detaillierte Protokolle und quantitative Daten zur Derivatisierung ausgewählter Pilzmetaboliten zur Steigerung ihrer Bioaktivität.
Fallstudien: Quantitative Analyse der Bioaktivitätssteigerung
Die folgenden Tabellen fassen die quantitative Verbesserung der Bioaktivität durch die Derivatisierung spezifischer Pilzmetaboliten zusammen.
Derivatisierung von Burnettiene A zur Steigerung der antimykotischen Aktivität
Burnettiene A, ein Polyen-Decalin-Polyketid-Naturstoff, wurde aus Lecanicillium primulinum isoliert und zeigte eine breite antimykotische Aktivität gegen pflanzenpathogene Pilze.[6][7] Durch chemische Derivatisierung, insbesondere durch Veresterung, konnte die antimykotische Aktivität signifikant gesteigert werden.
Tabelle 1: Antimykotische Aktivität von Burnettiene A und seinen Derivaten
| Verbindung | Modifikation | Saccharomyces cerevisiae 12geneΔ0HSR-iERG6 (Hemmzone bei 3 µ g/disk ) | Pyricularia oryzae (QoI-sensitiv) (MIC in µg/mL) | Botrytis cinerea (MIC in µg/mL) |
| Burnettiene A (1) | Ursprungsverbindung | + | 3.13 | 1.56 |
| Reduktionsderivat (2) | Reduktion | - | >50 | >50 |
| Aldehydderivat (3) | Ozonolyse | + | 0.78 | 6.25 |
| Säurederivat (4) | Ozonolyse | + | 12.5 | 25 |
| Methylesterderivat (5) | Veresterung | +++ (100-fach potenter als 1) | 0.20 | 1.56 |
| Ethylesterderivat | Veresterung | Nicht getestet | 0.10 | 3.13 |
| Propylesterderivat | Veresterung | Nicht getestet | 0.20 | 6.25 |
| Benzylesterderivat (10) | Veresterung | Nicht getestet | 1.56 (QoI-resistent) | 12.5 |
Quelle: Basierend auf Daten aus J-Stage und NIH.[6][7]
Derivatisierung von Mycosidin zur Bekämpfung von Candida-Arten
Mycosidin, eine 3,5-substituierte Thiazolidin-2,4-dion-Struktur, und seine Analoga wurden synthetisiert und auf ihre antimykotische Aktivität gegen verschiedene Candida-Spezies getestet.[8]
Tabelle 2: Antimykotische Aktivität von Mycosidin-Derivaten gegen Candida-Spezies (MIC in mg/L)
| Verbindung | C. albicans ATCC 24433 | C. parapsilosis ATCC 22019 | C. albicans (klinisch) | C. glabrata (klinisch) | C. krusei (klinisch) |
| Mycosidin | 8 - 16 | 16 | 8 - 32 | 16 - 32 | 32 |
| Derivat 5a | 16 | 16 | 8 - 16 | 16 | 32 |
| Derivat 7a | 16 | 32 | 16 - 32 | 32 | 64 |
| Derivat 12e | 0.125 | 0.5 | 4 - 8 | 8 | 16 |
| Fluconazol | 0.5 | 1 | 0.25 - 128 | 0.5 - 128 | 4 - 128 |
Quelle: Basierend auf Daten aus MDPI.[8]
Experimentelle Protokolle
Protokoll: Synthese von Burnettiene A-Methylester (Derivat 5)
Dieses Protokoll beschreibt die Veresterung von Burnettiene A zur Herstellung des hochpotenten Methylesterderivats.
Materialien:
-
Burnettiene A (1)
-
Methyliodid (MeI)
-
Kaliumcarbonat (K₂CO₃)
-
N,N-Dimethylformamid (DMF)
-
Reaktionsgefäß
-
Magnetrührer
-
Dünnschichtchromatographie (DC) zur Reaktionsverfolgung
-
Aufarbeitungs- und Reinigungsmaterialien (z.B. Rotationsverdampfer, Kieselgel für Säulenchromatographie)
Prozedur:
-
Lösen Sie Burnettiene A (1) in DMF in einem geeigneten Reaktionsgefäß.
-
Fügen Sie Kaliumcarbonat (K₂CO₃) hinzu.
-
Geben Sie Methyliodid (MeI) tropfenweise bei Raumtemperatur zur Reaktionsmischung.
-
Rühren Sie die Mischung bei Raumtemperatur und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie.
-
Nach Abschluss der Reaktion (typischerweise nach mehreren Stunden), beenden Sie die Reaktion durch Zugabe von Wasser.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).
-
Waschen Sie die organische Phase mit Wasser und Sole.
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um den reinen Burnettiene A-Methylester (5) zu erhalten. Die Ausbeute für diese Reaktion wird mit 95.0% berichtet.[6]
Protokoll: Bestimmung der minimalen Hemmkonzentration (MHK)
Dieses Protokoll beschreibt die Mikrodilutionsmethode in 96-Well-Platten zur Bestimmung der antimykotischen Aktivität, wie vom Clinical and Laboratory Standards Institute (CLSI) empfohlen.[8]
Materialien:
-
Testverbindungen (derivatisierte und nicht-derivatisierte Metaboliten)
-
Pilzstämme (z.B., Candida albicans, Pyricularia oryzae)
-
Geeignetes Nährmedium (z.B., RPMI-1640)
-
Sterile 96-Well-Mikrotiterplatten
-
Inkubator
-
Spektrophotometer (optional, für turbidimetrische Messung)
Prozedur:
-
Vorbereitung der Testplatten: Lösen Sie die Testverbindungen in einem geeigneten Lösungsmittel (z.B. DMSO) und erstellen Sie eine serielle Verdünnungsreihe in den Wells der 96-Well-Platte mit dem Nährmedium. Die Endkonzentrationen sollten einen relevanten Bereich abdecken.
-
Inokulum-Vorbereitung: Züchten Sie die Pilzstämme auf einer geeigneten Agarkultur. Stellen Sie eine Pilzsuspension her und passen Sie die Konzentration auf einen definierten Wert an (z.B. 10³ bis 10⁵ KBE/mL).
-
Inokulation: Geben Sie das vorbereitete Inokulum in jedes Well der Mikrotiterplatte, einschließlich Positiv- (Pilz ohne Hemmstoff) und Negativkontrollen (Medium ohne Pilz).
-
Inkubation: Inkubieren Sie die Platten bei einer für den jeweiligen Pilzstamm optimalen Temperatur (z.B. 35°C für Candida albicans) für 24-48 Stunden.
-
Auswertung: Bestimmen Sie die MHK als die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum des Pilzes zu beobachten ist. Die Auswertung kann visuell oder durch Messung der optischen Dichte erfolgen.
Visualisierungen
Experimenteller Arbeitsablauf zur Derivatisierung und Bioaktivitätsprüfung
Der folgende Graph visualisiert den allgemeinen Arbeitsablauf von der Isolierung eines Pilzmetaboliten über die chemische Derivatisierung bis hin zur Bewertung der biologischen Aktivität.
Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von Pilzmetaboliten.
Signalweg der Zellwandintegrität (CWI) in Pilzen
Der CWI-Signalweg ist entscheidend für die Aufrechterhaltung der Pilzzellwand und wird durch viele antimykotische Wirkstoffe beeinflusst. Die Derivatisierung kann die Interaktion von Metaboliten mit Komponenten dieses Signalwegs verändern.
Abbildung 2: Vereinfachter CWI-Signalweg in Pilzen.
Logisches Diagramm zur Priorisierung von Derivaten
Dieses Diagramm zeigt einen logischen Prozess zur Auswahl und Priorisierung von Derivaten für die weitere Entwicklung.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media [frontiersin.org]
- 4. Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of burnettiene A derivatives enabling discovery of novel fungicide candidates [jstage.jst.go.jp]
- 7. Synthesis and biological evaluation of burnettiene A derivatives enabling discovery of novel fungicide candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming low yield of secondary metabolites in fungal fermentation
Welcome to the technical support center for overcoming the low yield of secondary metabolites in fungal fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the "One Strain Many Compounds" (OSMAC) approach and how can it help improve my yield?
A1: The OSMAC approach is a foundational strategy based on the principle that a single fungal strain has the genetic potential to produce a wide variety of secondary metabolites, but only a fraction of these are expressed under standard laboratory conditions.[1][2] By systematically altering cultivation parameters one at a time—such as media composition, temperature, pH, and aeration—you can trigger the expression of different "silent" or cryptic biosynthetic gene clusters (BGCs), leading to the discovery of novel compounds or enhanced yields of known ones.[3][4] This method is often the first step in exploring a strain's full metabolic potential before moving to more complex genetic interventions.[5][6]
Q2: My fungus grows well, but the production of my target metabolite is negligible. What are the most likely causes?
A2: This is a common issue where primary metabolism (growth) is robust, but secondary metabolism is not initiated. The primary causes include:
-
Suboptimal Culture Conditions: Secondary metabolism is often triggered by specific environmental stressors or nutrient limitations that are not being met in your current setup.[7] Conditions optimized for rapid growth may actively repress metabolite production.
-
Silent Biosynthetic Gene Clusters (BGCs): The genes responsible for producing your metabolite may be transcriptionally silent due to epigenetic regulation (e.g., tightly packed chromatin).[1][8]
-
Inadequate Precursor Supply: The primary metabolic pathways that supply the building blocks for your secondary metabolite may not be sufficiently active.
-
Feedback Inhibition: The target metabolite, even at low concentrations, may be inhibiting its own biosynthesis.
Q3: What are epigenetic modifiers and how can I use them to increase production?
A3: Epigenetic modifiers are small molecules that alter the expression of genes without changing the DNA sequence itself.[8][9] In fungi, many secondary metabolite BGCs are silenced by epigenetic mechanisms like DNA methylation and histone deacetylation, which keep the chromatin in a condensed, inaccessible state (heterochromatin).[8][10] By adding chemical modifiers to your culture, you can reverse these effects.
-
Histone Deacetylase (HDAC) Inhibitors (e.g., sodium butyrate, suberoylanilide hydroxamic acid - SAHA) prevent the removal of acetyl groups from histones, leading to a more open chromatin structure (euchromatin) that allows for gene transcription.[11]
-
DNA Methyltransferase (DNMT) Inhibitors (e.g., 5-azacytidine) prevent the methylation of DNA, which is another signal for gene silencing.[11][12] The use of these modifiers can awaken silent BGCs, leading to the production of novel compounds or enhanced yields of existing ones.[12]
Q4: Can co-culturing my fungus with another microbe really improve yield?
A4: Yes, co-cultivation is an effective strategy that simulates the natural competitive environment of microbes.[13][14] When two or more microorganisms are grown together, they interact through chemical signaling, competition for nutrients, or direct antagonism. This "crosstalk" can trigger defense mechanisms, leading to the activation of silent BGCs and the production of secondary metabolites that are not produced in monocultures.[15][16] The effect can be an increased yield of a known compound or the production of entirely new molecules. This technique can be applied to fungus-fungus or fungus-bacterium pairings in both solid-state and liquid fermentation.[13][17]
Troubleshooting Guide
This guide addresses specific problems you may encounter during fungal fermentation for secondary metabolite production.
Problem 1: Inconsistent or Non-Reproducible Metabolite Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Variability | Standardize the inoculum preparation. Use a consistent spore concentration (e.g., 10^5 spores/mL) or a fixed number of mycelial plugs from the same region of a fresh plate.[5] | Consistent starting biomass leads to more reproducible growth phases and timing of secondary metabolite onset. |
| Media Component Fluctuation | Prepare media from the same lot of raw materials. Ensure complete dissolution of all components and verify the final pH before autoclaving. | Reduces batch-to-batch chemical variability, ensuring a consistent nutrient environment for the fungus. |
| Inconsistent Physical Parameters | Calibrate and monitor fermentation equipment regularly (shakers, incubators, pH probes, O2 sensors). Ensure flasks have consistent closures that provide uniform aeration. | Stable temperature, agitation, and aeration prevent unintended stress or limitation, leading to more uniform metabolic activity.[18] |
Problem 2: Low Yield Due to Suspected Precursor Limitation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Primary Metabolite Precursors | Identify the primary metabolite building blocks of your target compound (e.g., acetyl-CoA for polyketides, amino acids for non-ribosomal peptides). Supplement the medium with these precursors or intermediates at various concentrations and time points.[19][20] | Direct feeding of precursors can bypass potential bottlenecks in primary metabolism, significantly boosting the final product yield.[19] |
| Competing Metabolic Pathways | Use metabolic pathway analysis to identify pathways that draw precursors away from your target's BGC. Consider using CRISPR/Cas9 to down-regulate or knock out key enzymes in these competing pathways.[21] | Redirecting the flow of precursors towards the desired secondary metabolite pathway increases the available pool for biosynthesis. |
Problem 3: Mycelial Pelleting/Clumping is High, and Yield is Low
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Viscosity and Mass Transfer Limitation | The dense core of large mycelial pellets can suffer from oxygen and nutrient limitations, reducing productivity.[22] Optimize agitation speed to control pellet size—too high can cause shear stress, too low promotes large clumps. | Smaller, more dispersed mycelial forms (or smaller pellets) improve oxygen and nutrient transfer, leading to higher overall productivity. |
| Morphological Issues | Add inert microparticles (e.g., talc, aluminum oxide) to the fermentation broth. These particles act as nuclei for mycelial growth, promoting the formation of smaller, more uniform pellets and preventing large agglomerations.[22] | A more homogenous culture morphology with reduced viscosity enhances mass transfer and improves yield. |
Data & Protocols
Data: Effect of Optimization Strategies on Yield
The following tables summarize quantitative data from studies demonstrating the impact of different optimization techniques.
Table 1: Enhancement of Metabolite Yield Using Epigenetic Modifiers
| Fungal Strain | Epigenetic Modifier | Target Metabolite | Yield Increase (vs. Control) |
| Aspergillus niger | 5-Azacytidine (DNMT Inhibitor) | Volatile & Non-volatile metabolites | Enhanced production and induction of novel SMs[11] |
| Nigrospora sphaerica | DNMT & HDAC Inhibitors | Cryptic metabolites | Revamping of cryptic metabolite production[11] |
| Phomopsis asparagi | Chemical Modifiers | Immunosuppressive agents | Production of previously undetected agents[11] |
| Torrubiella luteorostrata | Modifiers | Tryptophan derivatives | Production of cytosporone, indigotide, and tenuipyrone[9] |
Table 2: Impact of Culture Media Optimization on Squalestatin S1 Production
| Optimization Stage | Key Parameters Optimized | Squalestatin S1 Titer (mg/L) |
| Baseline Medium | Standard published medium | ~150 |
| Orthogonal Design & RSM | Carbon source, concentration, oily precursors | 273 (Predicted) |
| Confirmatory Experiment | Final optimized medium composition | 434 [23] |
Experimental Protocols
Protocol 1: General Application of Epigenetic Modifiers
-
Preparation: Prepare stock solutions of your chosen epigenetic modifier (e.g., 10 mM 5-Azacytidine in DMSO, 100 mM Sodium Butyrate in sterile water). Sterilize by filtration.
-
Inoculation: Cultivate your fungus in its standard liquid medium for 2-3 days to allow for initial growth.
-
Addition of Modifier: Add the epigenetic modifier to the cultures to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a solvent-only control (e.g., DMSO).
-
Incubation: Continue the fermentation under standard conditions for an additional 7-14 days.
-
Analysis: Harvest the culture broth and mycelium. Extract the secondary metabolites using an appropriate solvent (e.g., ethyl acetate).
-
Quantification: Analyze the extracts using HPLC or LC-MS to compare the metabolite profiles and quantify the yield of the target compound relative to the control.
Protocol 2: Fungal-Fungal Co-culture (Liquid Fermentation)
-
Strain Preparation: Prepare individual seed cultures of the two fungal strains to be co-cultured. Grow them in a suitable liquid medium (e.g., Potato Dextrose Broth) for 3-4 days until healthy mycelial growth is observed.
-
Inoculation: In a larger flask of fresh liquid medium, inoculate with both fungal seed cultures simultaneously. A typical inoculum volume is 5-10% (v/v) for each strain.
-
Control Cultures: Set up monoculture controls for each of the two fungal strains under the exact same conditions.
-
Incubation: Incubate the co-culture and monocultures on an orbital shaker at the appropriate temperature for 14-21 days.[13] Observe the flasks for any visible signs of interaction (e.g., pigment production at the interface).
-
Extraction and Analysis: At the end of the fermentation, harvest the cultures. Separate the mycelia from the broth. Extract both fractions with a suitable organic solvent.
-
Comparison: Analyze the metabolite profiles of the co-culture extracts versus the monoculture extracts using TLC, HPLC, or LC-MS to identify induced or enhanced metabolites.[13]
Visualizations
Caption: A workflow for troubleshooting low secondary metabolite yield.
Caption: The One Strain Many Compounds (OSMAC) logical approach.
Caption: Pathway of epigenetic activation of a silent BGC.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [OSMAC (one strain many compounds) approach in the research of microbial metabolites--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extending the "One Strain Many Compounds" (OSMAC) Principle to Marine Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.usp.br [repositorio.usp.br]
- 7. mdpi.com [mdpi.com]
- 8. Epigenetic modifiers as inducer of bioactive secondary metabolites in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Epigenetic Modification: A Key Tool for Secondary Metabolite Production in Microorganisms [frontiersin.org]
- 10. Epigenetic Regulation of Fungal Secondary Metabolism [mdpi.com]
- 11. Epigenetic manipulation for secondary metabolite activation in endophytic fungi: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Potential Use of Fungal Co-Culture Strategy for Discovery of New Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation [frontiersin.org]
- 16. The Potential Use of Fungal Co-Culture Strategy for Discovery of New Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. the-potential-use-of-fungal-co-culture-strategy-for-discovery-of-new-secondary-metabolites - Ask this paper | Bohrium [bohrium.com]
- 18. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Advances and Challenges in CRISPR/Cas-Based Fungal Genome Engineering for Secondary Metabolite Production: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extraction of Polar Fungal Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of polar fungal compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for extracting unknown polar compounds from fungi?
A1: When the nature of the target compound is unknown, a sequential extraction approach with solvents of increasing polarity is recommended.[1] A common starting point is a semi-polar solvent like ethyl acetate, followed by more polar solvents such as methanol or an ethanol-water mixture.[2][3] Methanol is often effective for extracting a broad range of polar compounds, including phenolics, alkaloids, and saponins.[3] However, be aware that methanol can also co-extract high amounts of hydrophilic substances like sugars.[2]
Q2: How can I minimize the co-extraction of unwanted compounds like fats and sugars?
A2: To reduce the extraction of lipophilic compounds (fats), a pre-extraction or partitioning step with a non-polar solvent like hexane can be employed.[2] For removing sugars, which are highly polar, techniques like liquid-liquid partitioning between an organic solvent and water can be effective. Additionally, solid-phase extraction (SPE) can be used to selectively isolate compounds of interest and remove interfering substances.
Q3: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) over conventional methods?
A3: Modern techniques like UAE and MAE offer several advantages over traditional methods such as maceration or Soxhlet extraction. These include higher extraction yields, significantly shorter extraction times, and reduced solvent consumption.[4][5][6] The lower operating temperatures in UAE are particularly beneficial for preserving heat-sensitive compounds.[7]
Q4: How does pH affect the extraction of polar fungal compounds?
A4: The pH of the extraction solvent can significantly impact the solubility and stability of target compounds, thereby affecting extraction efficiency.[8] For acidic or basic compounds, adjusting the pH of the solvent can enhance their solubility and improve recovery. For instance, acidic conditions are often associated with higher extraction yields for phenolic compounds.[8] It is crucial to consider the chemical nature of the target metabolite when optimizing the pH.
Q5: When should I consider using Supercritical Fluid Extraction (SFE)?
A5: Supercritical Fluid Extraction (SFE), most commonly using carbon dioxide (CO2), is a "green" extraction technique that offers high purity extracts and is particularly useful for thermally labile compounds.[9][10] While supercritical CO2 is non-polar, its polarity can be modified by adding a co-solvent (entrainer) like ethanol or methanol, enabling the extraction of polar compounds.[9][10][11][12] SFE is advantageous when solvent-free extracts are desired.
Troubleshooting Guides
Problem 1: Low or no yield of the target polar compound.
| Possible Cause | Troubleshooting Solution |
| Inappropriate Solvent Polarity | The solvent may not be polar enough to effectively solubilize the target compound. Try a more polar solvent (e.g., methanol, water) or a mixture of solvents.[13][14] A sequential extraction with solvents of increasing polarity can also be beneficial.[1] |
| Inefficient Cell Disruption | The fungal cell walls may not be adequately disrupted, preventing the solvent from accessing the intracellular metabolites. Ensure thorough grinding of the fungal biomass (e.g., using liquid nitrogen) or consider using enzymatic lysis or physical methods like bead beating.[15] |
| Degradation of Target Compound | The compound may be sensitive to heat, light, or pH. Use lower extraction temperatures, protect the sample from light, and ensure the pH of the solvent is appropriate for the compound's stability.[8][16] |
| Insufficient Extraction Time or Temperature | The extraction may not have been carried out for a sufficient duration or at an optimal temperature. Optimize these parameters; for instance, slightly elevated temperatures can improve extraction efficiency for some compounds, but be mindful of potential degradation.[17] |
| Silent Gene Cluster | The biosynthetic gene cluster for the metabolite of interest may not be expressed under the chosen culture conditions. Consider altering the growth media, temperature, or using co-culturing techniques to induce metabolite production.[18] |
Problem 2: TLC plate shows streaking or smearing of the extract.
| Possible Cause | Troubleshooting Solution |
| Sample Overloading | The applied sample is too concentrated. Dilute the extract before spotting it on the TLC plate.[19] |
| Presence of Highly Polar Impurities | The extract may contain highly polar compounds (e.g., sugars, salts) that do not move well in the mobile phase, causing streaking.[19] Consider a sample clean-up step using solid-phase extraction (SPE) or liquid-liquid partitioning to remove these impurities.[20] |
| Inappropriate Mobile Phase | The polarity of the mobile phase may not be suitable for the compounds in the extract. Adjust the solvent system to achieve better separation. For polar compounds, a more polar mobile phase is generally required.[19] |
| Poor Solubility in Mobile Phase | The compounds may have poor solubility in the chosen mobile phase. Consider a different solvent system in which your compounds are more soluble.[19] |
| Interaction with Silica Gel | Highly polar or acidic/basic compounds can interact strongly with the silica gel on the TLC plate, leading to tailing. Adding a small amount of acid (e.g., formic acid) or base (e.g., ammonia) to the mobile phase can help to reduce these interactions.[19] |
Problem 3: Co-extraction of a large amount of water-soluble gums and polysaccharides.
| Possible Cause | Troubleshooting Solution |
| Use of Highly Polar Solvents | Solvents like water and methanol are very effective at extracting polar polysaccharides. |
| Precipitation Step | After initial extraction, add a less polar solvent in which the polysaccharides are insoluble, such as ethanol or acetone, to precipitate them out of the solution. The supernatant will contain the desired smaller polar molecules. |
| Solid-Phase Extraction (SPE) | Utilize an SPE cartridge with a stationary phase that retains your target compounds while allowing the larger polysaccharides to pass through, or vice-versa. |
| Enzymatic Digestion | In some cases, specific enzymes can be used to break down the interfering polysaccharides without affecting the target compounds. |
Data Presentation
Table 1: Comparison of Solvents for Fungal Metabolite Extraction
| Solvent | Polarity Index | Typical Compounds Extracted | Advantages | Disadvantages |
| Hexane | 0.1 | Non-polar lipids, some terpenes | Good for removing fats in a pre-extraction step | Ineffective for polar compounds |
| Chloroform | 4.1 | Terpenoids, some alkaloids | Good for a range of moderately polar compounds | Toxic, can be difficult to remove completely |
| Ethyl Acetate | 4.4 | Polyketides, terpenoids, some phenolic derivatives | Good for moderately polar metabolites, often used for initial broad-spectrum extraction[21] | Can co-extract significant amounts of fats[2] |
| Acetone | 5.1 | Phenolics, flavonoids | Effective for a range of polar compounds, easy to evaporate[22] | Can be less selective than other solvents |
| Ethanol | 5.2 | Saponins, flavonoids, some alkaloids | "Green" solvent, effective for many polar compounds | Can extract water-soluble impurities |
| Methanol | 5.1 | Alkaloids, saponins, phenolics, glycosides | Highly effective for a broad range of polar compounds[3] | Can co-extract high amounts of sugars, toxic[2] |
| Water | 10.2 | Sugars, polysaccharides, some highly polar phenolics | "Greenest" solvent, good for very polar compounds | Can lead to the extraction of large amounts of interfering substances, may require higher temperatures[2] |
Table 2: Operating Parameters of Different Extraction Techniques
| Technique | Principle | Typical Temperature | Typical Time | Key Advantages | Key Disadvantages |
| Maceration | Soaking the fungal material in a solvent at room temperature. | Room Temperature | Hours to Days | Simple, requires minimal equipment. | Time-consuming, may have lower extraction efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Boiling point of solvent | Hours | More efficient than maceration. | Can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to create cavitation, disrupting cell walls and enhancing mass transfer.[7] | 20 - 70 °C[23] | 10 - 60 min[24] | Fast, efficient, suitable for thermolabile compounds.[7] | Can generate free radicals, potentially affecting some compounds. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and fungal material, causing cell rupture.[6] | 50 - 150 °C | 1 - 30 min | Very fast, high extraction efficiency, reduced solvent use.[5] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Use of a fluid above its critical temperature and pressure (e.g., CO2) as the solvent.[9] | 35 - 60 °C[11] | 30 - 120 min | "Green" technique, high purity extracts, tunable selectivity.[10] | High initial equipment cost, CO2 is non-polar and requires co-solvents for polar compounds.[9][16] |
Experimental Protocols
Protocol 1: General Sequential Extraction for Unknown Polar Compounds
-
Preparation of Fungal Material: Harvest and freeze-dry the fungal biomass to remove water. Grind the dried biomass into a fine powder using a mortar and pestle, preferably with liquid nitrogen to aid in cell wall disruption.
-
Defatting Step (Optional): To remove non-polar lipids, suspend the fungal powder in hexane (1:10 w/v) and stir for 1-2 hours at room temperature. Filter the mixture and discard the hexane. Repeat this step two to three times. Air-dry the defatted fungal powder.
-
Ethyl Acetate Extraction: Suspend the (defatted) fungal powder in ethyl acetate (1:10 w/v) and stir for 12-24 hours at room temperature. Filter the mixture and collect the ethyl acetate extract.
-
Methanol Extraction: Resuspend the fungal residue from the previous step in methanol (1:10 w/v) and stir for 12-24 hours at room temperature. Filter the mixture and collect the methanol extract.
-
Aqueous Extraction: Resuspend the fungal residue in distilled water (1:10 w/v) and stir for 12-24 hours. The temperature can be increased to 40-60°C to enhance the extraction of very polar compounds. Filter and collect the aqueous extract.
-
Solvent Removal: Evaporate the solvents from each extract separately under reduced pressure using a rotary evaporator. The aqueous extract can be freeze-dried.
-
Analysis: Analyze each extract using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fraction containing the compound of interest.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Polar Compounds
-
Sample Preparation: Place 1 gram of finely ground, dried fungal biomass into a 50 mL conical flask.
-
Solvent Addition: Add 20 mL of the chosen polar solvent (e.g., 80% methanol in water).
-
Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Set the temperature (e.g., 40°C), sonication power/amplitude, and time (e.g., 30 minutes).[23][24]
-
Separation: After extraction, centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the fungal debris.
-
Collection: Decant and collect the supernatant. If necessary, the extraction can be repeated on the pellet to maximize yield.
-
Solvent Removal: Remove the solvent from the combined supernatants using a rotary evaporator.
Protocol 3: Solid-Phase Extraction (SPE) for Clean-up of Polar Extracts
-
Cartridge Selection: Choose an appropriate SPE cartridge. For retaining polar compounds from a non-polar solvent, a normal-phase sorbent (e.g., silica, diol) is used. For retaining polar compounds from a polar (aqueous) solvent, a reversed-phase sorbent (e.g., C18) may be used, though careful method development is required.[20][25]
-
Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane), followed by a solvent of intermediate polarity (e.g., ethyl acetate), and finally the solvent in which the sample is dissolved.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (a solvent in which the target compounds are not soluble) to elute weakly bound impurities.
-
Elution: Elute the target polar compounds with a strong solvent (a polar solvent in which the compounds are highly soluble). Collect the eluate.
-
Analysis: Analyze the collected fraction for the presence and purity of the target compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. micellum.com [micellum.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted extraction of polysaccharides from edible and medicinal fungi: major factors and process kinetics - MedCrave online [medcraveonline.com]
- 8. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia [frontiersin.org]
- 11. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mjms.upm.edu.my [mjms.upm.edu.my]
- 15. Optimizing fungal DNA extraction and purification for Oxford Nanopore untargeted shotgun metagenomic sequencing from simulated hemoculture specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Marine Fungal Metabolites: A Promising Source for Antibiofilm Compounds [mdpi.com]
- 22. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms [mdpi.com]
- 24. aimspress.com [aimspress.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving the Resolution of Complex Fungal Metabolite Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex fungal metabolite mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the first step to improve poor chromatographic resolution?
A1: Before adjusting instrumental parameters, ensure your sample preparation is optimal. Proper extraction and cleanup to remove interfering substances can significantly improve resolution. Whenever possible, the sample should be dissolved in the mobile phase to prevent peak distortion.
Q2: How do I choose the right HPLC column for my fungal extract?
A2: The choice of column depends on the polarity of your target metabolites.[1] Reversed-phase columns, particularly C18, are a good starting point for separating non-polar to moderately polar compounds, which constitute a large portion of fungal secondary metabolites.[1] For more polar compounds, consider a polar-embedded column or Hydrophilic Interaction Chromatography (HILIC).[2] Phenyl-Hexyl columns can offer alternative selectivity, especially for aromatic compounds, due to potential π-π interactions.[3][4]
Q3: When should I consider using UHPLC instead of HPLC?
A3: Ultra-High Performance Liquid Chromatography (UHPLC) is advantageous when you require higher resolution, greater sensitivity, and faster analysis times. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which leads to sharper peaks and better separation of complex mixtures. This is particularly beneficial for high-throughput screening or when dealing with very complex fungal extracts.
Q4: My mass spectrometer signal is weak. What are the common causes?
A4: Poor signal intensity in mass spectrometry can stem from several factors. Check your sample concentration; it may be too dilute. The ionization efficiency of your chosen source (e.g., ESI, APCI) for your specific metabolites might be low. Also, ensure your mass spectrometer is properly tuned and calibrated.
Q5: What are "ghost peaks" and how can I eliminate them?
A5: Ghost peaks are unexpected peaks that appear in a chromatogram. They can be caused by contaminants in the mobile phase, carryover from previous injections, or bleed from the column. To eliminate them, use high-purity solvents, implement a robust column washing protocol between runs, and ensure proper system flushing. Analyzing a blank run can help identify the source of the contamination.
Troubleshooting Guides
HPLC Chromatographic Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution / Overlapping Peaks | - Inappropriate mobile phase composition.- Suboptimal flow rate.- Column particle size too large.- Inadequate column chemistry. | - Optimize Mobile Phase: Adjust the organic solvent-to-aqueous ratio. For ionizable compounds, adjust the pH to be at least 2 units away from the analyte's pKa.[5] - Adjust Flow Rate: Lowering the flow rate can increase resolution, but will also increase run time.[6] - Decrease Particle Size: Use a column with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm for UHPLC) to increase efficiency.[7] - Change Stationary Phase: If co-elution persists, switch to a column with a different selectivity, such as a Phenyl-Hexyl instead of a C18.[5][8] |
| Peak Tailing | - Secondary interactions between analytes and the stationary phase (e.g., basic compounds with residual silanols).- Column contamination or void.- Mismatch between sample solvent and mobile phase. | - Adjust Mobile Phase pH: For basic compounds, use a low pH mobile phase with a suitable buffer.[5] - Use a High-Purity Column: Modern, end-capped columns have fewer active silanol groups. - Clean or Replace Column: Flush the column with a strong solvent. If the problem persists, the column may be compromised and need replacement.[5] - Inject in Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.[5] |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Dilute the Sample: Reduce the concentration of the sample being injected.[5] - Reduce Injection Volume: Decrease the amount of sample loaded onto the column.[5] - Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.[5] |
| Baseline Noise or Drift | - Contaminated mobile phase.- Air bubbles in the system.- Detector lamp issues.- Column bleed. | - Use High-Purity Solvents: Filter and degas mobile phases before use. - Purge the System: Remove any air bubbles from the pump and detector. - Check Detector Lamp: Ensure the lamp has sufficient energy and is properly aligned. - Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase. |
Mass Spectrometry Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization.- Ion suppression from matrix components.- Low analyte concentration.- Incorrect instrument settings. | - Optimize Ion Source: Adjust source parameters (e.g., capillary voltage, gas flow, temperature) for your analytes. - Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components. - Concentrate Sample: If the analyte concentration is too low, consider a sample concentration step. - Tune and Calibrate: Regularly perform instrument tuning and calibration. |
| Inaccurate Mass Measurement | - Instrument not calibrated correctly.- Fluctuations in laboratory temperature. | - Perform Mass Calibration: Calibrate the instrument using an appropriate standard before running samples. - Use a Lock Mass: For high-resolution instruments, use a continuous lock mass correction to account for minor drifts. - Maintain Stable Environment: Ensure the laboratory temperature is stable. |
| High Background Noise | - Contaminated solvents or reagents.- Leaks in the LC or MS system.- Electrical interference. | - Use LC-MS Grade Reagents: Ensure all solvents, additives, and vials are of high purity. - Check for Leaks: Inspect all fittings and connections for any potential leaks. - Isolate from Electrical Noise: Ensure the instrument is on a stable power source and away from other high-power equipment. |
Data Presentation: Quantitative Comparisons
Table 1: Effect of HPLC Parameters on Resolution
| Parameter Change | Typical Impact on Resolution (Rs) | Considerations |
| Decrease Column Particle Size | From 5 µm to 3 µm can increase Rs by ~20-40%.[7] | Increases backpressure significantly. May require a UHPLC system for sub-2 µm particles. |
| Decrease Flow Rate | Halving the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can improve Rs, especially for larger particles.[6] | Increases analysis time proportionally. |
| Increase Column Length | Doubling the column length can increase Rs by a factor of ~1.4 (√2). | Doubles analysis time and backpressure. |
Table 2: Qualitative Comparison of C18 and Phenyl-Hexyl Columns for Fungal Metabolite Analysis
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Primary Separation Mechanism | Hydrophobic (van der Waals) interactions. | Mixed-mode: Hydrophobic interactions and π-π interactions.[3][4] |
| Selectivity | Excellent for separating compounds based on hydrophobicity. Good for aliphatic and non-aromatic compounds. | Alternative selectivity to C18. Enhanced retention and resolution for aromatic and unsaturated compounds.[3][4] Can change the elution order of compounds compared to C18. |
| Best Suited For | General-purpose screening of fungal extracts. Separation of homologous series (e.g., fatty acids). | Complex extracts containing aromatic compounds (e.g., polyketides, alkaloids). When C18 fails to provide adequate resolution. |
| Considerations | May have limited selectivity for structurally similar aromatic isomers. | Mobile phase composition (e.g., methanol vs. acetonitrile) can significantly alter selectivity due to its effect on π-π interactions.[4] |
Experimental Protocols
Protocol 1: General Purpose Extraction of Fungal Secondary Metabolites for LC-MS Analysis
This protocol is a general starting point and may require optimization for specific fungi or target metabolites.
Materials:
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Fungal culture (liquid or solid)
-
Ethyl acetate (HPLC grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Ultrasonic bath
-
Syringe filters (0.22 µm, PTFE or other appropriate material)
Procedure:
-
Harvesting:
-
Liquid Culture: Separate the mycelium from the broth by filtration. Process both the mycelium and the filtrate separately to analyze intracellular and extracellular metabolites.
-
Solid Culture: Scrape the fungal biomass from the agar surface.
-
-
Extraction:
-
Extracellular (from liquid culture filtrate): Add an equal volume of ethyl acetate to the culture filtrate in a separatory funnel. Shake vigorously for 2 minutes. Allow the layers to separate and collect the organic (upper) layer. Repeat the extraction twice more.
-
Intracellular (from mycelium or solid culture): Homogenize the mycelial mass. Add 20 mL of ethyl acetate per gram of wet biomass. Vortex thoroughly and sonicate for 30 minutes in an ultrasonic bath.
-
-
Centrifugation (for intracellular extracts): Centrifuge the mixture at 4000 x g for 10 minutes. Collect the supernatant. Repeat the extraction of the pellet twice more.
-
Pooling and Drying: Pool the organic extracts from the repeated extractions. Dry the pooled extract over anhydrous sodium sulfate to remove residual water.
-
Evaporation: Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or a mixture of methanol and water. Vortex and sonicate briefly to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for LC-MS analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Fungal Metabolite Profiling
This is a generic gradient method suitable for initial screening.
Instrumentation and Columns:
-
HPLC or UHPLC system with a UV/DAD or PDA detector and coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Method Parameters:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: 210-600 nm
-
MS Parameters: Set according to the instrument manufacturer's recommendations for ESI positive and negative modes, scanning a mass range of m/z 100-1500.
Visualizations
Caption: A typical experimental workflow for the extraction and analysis of fungal metabolites.
Caption: Simplified schematic of the Type I Polyketide Synthase (PKS) pathway.
References
Technical Support Center: Strategies to Reduce Microbial Contamination in Large-Scale Fungal Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating microbial contamination during large-scale fungal culture.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during large-scale fungal culture experiments.
Frequently Asked Questions (FAQs)
1. What are the most common types of microbial contaminants in large-scale fungal cultures?
The most common microbial contaminants are bacteria, yeasts, and other filamentous fungi (molds).[1][2] Bacteria from the genera Bacillus are frequent culprits due to the formation of heat-resistant endospores.[1] Environmental fungi such as Aspergillus, Penicillium, and Cladosporium are also common airborne contaminants.[3][4]
2. What are the primary sources of contamination in a bioreactor?
Contamination in bioreactors can originate from several sources, including:
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Inoculum: The seed culture itself may contain low levels of undetected contaminants.[1]
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Air: Inadequate filtration of air entering the bioreactor can introduce airborne bacteria and fungal spores.[5]
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Media and Reagents: Improperly sterilized media, nutrient feeds, or pH adjustment solutions are a significant risk.[6]
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Equipment: Incomplete sterilization of the bioreactor vessel, probes, tubing, and seals can harbor microbes.[1][7] Leaks in seals or cracks in equipment can also serve as entry points.[1][7]
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Personnel: Operators can introduce contaminants through improper aseptic techniques during inoculation, sampling, or other manipulations.[8]
3. How can I detect contamination at an early stage?
Early detection is critical to managing a contamination event. Key indicators include:
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Visual Changes: A sudden increase in turbidity or a change in the color of the culture medium can indicate bacterial or yeast contamination.[6] The appearance of fuzzy patches or floating colonies suggests mold growth.[9]
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Microscopic Examination: Regularly examining culture samples under a microscope can reveal the presence of bacteria, yeast, or fungal spores and hyphae before they become visible to the naked eye.
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Process Parameter Deviations: A rapid drop in dissolved oxygen (%DO) that is not attributable to fungal growth, or a sudden change in pH, can be an early sign of a fast-growing bacterial contaminant.[7][10]
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Off-odors: Any unusual or foul odors emanating from the culture can be indicative of contamination.[11]
Troubleshooting Common Contamination Scenarios
Scenario 1: The culture medium appears cloudy and the pH has dropped significantly within 24 hours of inoculation.
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Probable Cause: This is a classic sign of bacterial contamination. The rapid growth of bacteria leads to increased turbidity and the production of acidic byproducts, causing the pH to decrease.[6]
-
Immediate Actions:
-
Remediation (if the culture is invaluable):
-
Prevention for Future Cultures:
-
Review and validate your media and equipment sterilization procedures.
-
Ensure your aseptic inoculation technique is robust.
-
Scenario 2: White, fuzzy colonies appear on the surface of the culture medium after several days of fermentation.
-
Probable Cause: This indicates fungal (mold) contamination, likely from airborne spores.
-
Immediate Actions:
-
Isolate the bioreactor.
-
Take a sample of the fungal growth for microscopic identification.
-
-
Remediation:
-
Prevention for Future Cultures:
-
Improve air filtration systems.
-
Enhance environmental monitoring of the production area.
-
Review and reinforce aseptic techniques, especially during any process additions or sampling.
-
Quantitative Data on Contamination Control Strategies
The following tables summarize quantitative data for common sterilization and antimicrobial treatment strategies.
Table 1: Steam Sterilization Parameters for Bioreactors and Media
| Parameter | Value | Notes |
| Temperature | 121°C (250°F) | This is the standard temperature for autoclaving.[10] |
| Pressure | 15 psi (1.1 kg/cm ²) | Necessary to achieve a steam temperature of 121°C.[14] |
| Time | 20-60 minutes | The duration depends on the volume of the liquid and the nature of the items being sterilized.[10] For large volumes, longer times are necessary to ensure heat penetration. |
Table 2: Efficacy of Common Antimicrobial Agents in Fungal Culture
| Agent | Target | Working Concentration | Efficacy/Notes |
| Penicillin-Streptomycin | Bacteria | 100 U/mL Penicillin, 100 µg/mL Streptomycin | Effective against a broad range of Gram-positive and Gram-negative bacteria.[12] |
| Chloramphenicol | Bacteria | 16 µg/mL | Can be used in combination with Gentamicin for broader coverage.[15] |
| Gentamicin | Bacteria | 4 µg/mL | Effective against many Gram-negative and some Gram-positive bacteria.[15] |
| Amphotericin B (Fungizone) | Fungi (Yeasts & Molds) | 0.25 - 2.5 µg/mL | Can be toxic to the primary fungal culture; use with caution.[9][13] |
| Nystatin | Fungi (Yeasts & Molds) | 100 - 250 U/mL | Another option for controlling fungal cross-contamination, but also carries a risk of toxicity to the production strain.[13] |
| Terbinafine Hydrochloride | Molds | Concentration dependent on target mold | Shown to inhibit the growth of common molds like Cladosporium sp. and Aspergillus niger.[16] |
| Prochloraz | Molds | Concentration dependent on target mold | Effective against a range of molds, with inhibitory effects observed at various concentrations.[16] |
Experimental Protocols
1. Protocol for Preparation and Sterilization of Fungal Growth Medium (e.g., Potato Dextrose Agar - PDA)
-
Materials:
-
250 g Potatoes
-
20 g Dextrose
-
20 g Agar
-
1 L Distilled water
-
Autoclavable flasks or bottles
-
Non-absorbent cotton plugs or autoclavable caps
-
Autoclave
-
-
Procedure:
-
Wash, peel, and slice the potatoes.
-
Boil the sliced potatoes in 500 mL of distilled water for 30 minutes.
-
Filter the potato extract through a muslin cloth.
-
In a separate flask, dissolve the agar in 500 mL of distilled water by heating.
-
Add the dextrose to the potato extract and stir until dissolved.
-
Combine the potato extract-dextrose mixture with the molten agar.
-
Adjust the final volume to 1 L with distilled water.
-
Check and adjust the pH to the desired level (typically 5.6 for fungi) using 0.1N HCl or 0.1N NaOH.[17]
-
Dispense the medium into flasks or bottles, filling them to no more than two-thirds of their capacity.
-
Plug the containers with non-absorbent cotton or seal with autoclavable caps.
-
Sterilize in an autoclave at 121°C and 15 psi for 15-20 minutes.[18]
-
Allow the autoclave to cool down before removing the sterilized medium.
-
2. Protocol for Aseptic Inoculation of a Large-Scale Bioreactor
-
Prerequisites:
-
The bioreactor and all associated tubing, probes, and addition lines have been successfully sterilized in place (SIP).
-
The sterile growth medium has been transferred to the bioreactor.
-
The inoculum is a pure, actively growing fungal culture.
-
-
Procedure:
-
Work in a clean and controlled environment, minimizing air movement.
-
Spray the exterior of the inoculum container and the inoculation port on the bioreactor with 70% ethanol.
-
If using a peristaltic pump for transfer, ensure the tubing is sterile and properly installed.
-
Under positive pressure in the bioreactor, briefly open the inoculation port.
-
Aseptically connect the sterile transfer line from the inoculum container to the inoculation port.
-
Transfer the required volume of inoculum into the bioreactor.
-
Once the transfer is complete, aseptically disconnect the transfer line.
-
Immediately close the inoculation port.
-
Steam-sterilize the inoculation port again to maintain the sterile barrier.
-
3. Protocol for Sterility Testing of Culture Medium
-
Materials:
-
Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria)
-
Soybean-Casein Digest Medium (for aerobic bacteria and fungi)
-
Sterile test tubes or flasks
-
Incubator
-
-
Procedure:
-
Aseptically collect a representative sample of the sterilized culture medium from the bioreactor.
-
Inoculate a tube of Fluid Thioglycollate Medium and a tube of Soybean-Casein Digest Medium with the sample. The sample volume should not exceed 10% of the test medium volume.[19]
-
Incubate the Fluid Thioglycollate Medium at 30-35°C for 14 days.
-
Incubate the Soybean-Casein Digest Medium at 20-25°C for 14 days.[5]
-
Visually inspect the tubes for any signs of microbial growth (turbidity) daily.[19]
-
If no growth is observed after 14 days, the medium is considered sterile.[19]
-
Visualizations
Caption: A workflow for troubleshooting a microbial contamination event.
References
- 1. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 2. A handy method to remove bacterial contamination from fungal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rapidmicrobio.com [rapidmicrobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Pathogen Detection in Pharmaceutical Bioprocessing [krakensense.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Troubleshooting Bacterial Contamination In Bioreactors [bioprocessonline.com]
- 8. corning.com [corning.com]
- 9. Fungus - UNC Lineberger [unclineberger.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Root Cause Analysis Methodology and Steps | Sologic [sologic.com]
- 12. downstreamcolumn.com [downstreamcolumn.com]
- 13. Eradication of fungus and mold contamination - Cellculture2 [cellculture2.altervista.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimal Combination and Concentration of Antibiotics in Media for Isolation of Pathogenic Fungi and Nocardia asteroides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dpgpolytechnic.com [dpgpolytechnic.com]
- 18. Preparation of fungal culture media | PPTX [slideshare.net]
- 19. Efficacy of antifungal agents against fungal spores: An in vitro study using microplate laser nephelometry and an artificially infected 3D skin model - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in fungal metabolite production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in fungal metabolite production. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to variability in fungal metabolite production.
Inoculum Preparation and Quality
-
Question: My fungal cultures exhibit inconsistent growth rates and final biomass from one batch to another. What could be the cause? Answer: Inconsistent inoculum is a primary source of variability. Differences in spore concentration, viability, and age can significantly impact fermentation kinetics. It is crucial to standardize your inoculum preparation protocol. A common issue is the use of variable transfer techniques, such as wire loops from agar plates, which can result in a 12-fold variation in inoculum size.[1] A shift to a liquid transfer system can substantially improve reproducibility.[1]
-
Question: How can I standardize my fungal spore inoculum? Answer: A standardized protocol is essential. Here is a recommended procedure:
-
Spore Harvesting: Grow the fungal strain on an appropriate solid agar medium until sporulation is abundant. Harvest spores by gently scraping the surface with a sterile loop in the presence of a sterile surfactant solution (e.g., 0.1% Tween 80) to aid in spore dispersal.
-
Spore Suspension: Create a suspension of the harvested spores in a sterile diluent (e.g., sterile water with surfactant).
-
Quantification: Determine the spore concentration using a hemocytometer or by spectrophotometric methods. For spectrophotometry, a standard curve correlating absorbance to spore concentration should be established for your specific fungal strain.
-
Viability Assessment: Assess spore viability by plating serial dilutions on a suitable growth medium and counting the colony-forming units (CFUs).
-
Inoculation: Use a consistent volume of the standardized spore suspension to inoculate your fermentation medium.
-
Media Composition
-
Question: I'm observing significant differences in the yield and profile of my target metabolite between batches, even with a standardized inoculum. What role does the media play? Answer: Media composition has a profound impact on secondary metabolite production.[2][3] Even minor variations in the quality and concentration of carbon, nitrogen, and trace elements can lead to substantial differences in metabolite profiles.[3][4] The carbon-to-nitrogen (C/N) ratio is a particularly critical factor influencing the metabolic pathways of the fungus.[5]
-
Question: How can I optimize my culture medium to ensure consistent metabolite production? Answer: Media optimization is a critical step for reproducible results. The "One Strain, Many Compounds" (OSMAC) approach is a systematic way to explore the impact of different media components. This involves systematically varying media parameters such as carbon and nitrogen sources, pH, and temperature to identify the optimal conditions for your target metabolite.[2][6] It is recommended to test a variety of chemically defined and complex media to determine the most suitable formulation.[6]
Fermentation Parameters
-
Question: My metabolite production is inconsistent despite using standardized inoculum and media. What other factors should I consider? Answer: Physical fermentation parameters are critical and must be tightly controlled. These include:
-
pH: The optimal pH for metabolite production is often strain-specific. Fluctuations in pH during fermentation can significantly alter enzyme activity and metabolite synthesis.[7][8]
-
Temperature: Fungal growth and secondary metabolism are highly sensitive to temperature. Maintaining a constant and optimal temperature is crucial for reproducibility.[7][9]
-
Aeration and Agitation: In submerged cultures, dissolved oxygen levels are critical. Inadequate aeration or agitation can lead to oxygen limitation, affecting metabolic pathways.
-
Quantitative Data on Fermentation Parameters
The following tables summarize the impact of key parameters on fungal metabolite production.
Table 1: Effect of Inoculum Size on Metabolite Production
| Inoculum Size (spores/mL) | Mycelial Growth (Dry Weight) | Bioactive Metabolite Production (Relative Units) | Reference |
| 1 x 10^4 | Low | Low | [10] |
| 1 x 10^6 | Moderate | Moderate | [10] |
| 2 x 10^10 | Optimal | High | [10] |
| 5 x 10^10 | High | Decreased | [11] |
Table 2: Influence of Carbon-to-Nitrogen (C/N) Ratio on Secondary Metabolite Yield
| C/N Ratio | Fungal Biomass (g/L) | Secondary Metabolite Yield (mg/L) | Reference |
| 10:1 | High | Low | [5][12] |
| 30:1 | Optimal | High | [13] |
| 80:1 | Moderate | Moderate | [5] |
| 160:1 | Low | Variable | [5] |
Table 3: Impact of pH on the Production of Antifungal Metabolites
| pH | Relative Production of Aflatoxins | Reference |
| 4 | High | [1] |
| 7 | High | [1] |
| 9 | Reduced | [1] |
| 10 | Minimum | [1] |
Table 4: Effect of Temperature on Secondary Metabolite Production
| Temperature (°C) | Relative Production of Antifungal Metabolites | Reference |
| 20 | Low | [7] |
| 25 | Median | [7] |
| 30 | High | [7][9] |
| 37 | High | [7] |
| 40 | Low | [7] |
Experimental Protocols
Protocol 1: Standardization of Fungal Inoculum
-
Culture Preparation: Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until mature colonies with abundant sporulation are observed.
-
Spore Suspension: Flood the agar surface with a sterile solution of 0.1% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores.
-
Filtration: Filter the spore suspension through sterile glass wool or cheesecloth to remove mycelial fragments.
-
Washing: Centrifuge the spore suspension at 3000 rpm for 10 minutes. Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat this washing step twice.
-
Quantification: Adjust the spore concentration to the desired level (e.g., 1 x 10^7 spores/mL) using a hemocytometer.
-
Storage: Store the standardized spore suspension at 4°C for short-term use or in 20% glycerol at -80°C for long-term storage.
Protocol 2: Implementation of Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[14][15]
-
Identify Critical Process Parameters (CPPs): Determine the key process parameters that affect your metabolite production. These often include pH, dissolved oxygen, temperature, and substrate concentration.[14]
-
Select Appropriate PAT Tools: Choose in-line or on-line sensors to monitor the identified CPPs in real-time. Examples include:
-
pH and Dissolved Oxygen Probes: For continuous monitoring of culture conditions.
-
Spectroscopic Probes (e.g., Raman, NIR): To monitor nutrient consumption and metabolite formation in real-time.
-
Off-gas Analysis: To measure oxygen uptake and carbon dioxide evolution rates, providing insights into metabolic activity.
-
-
Integration and Calibration: Integrate the selected sensors into your bioreactor system. Ensure proper calibration of all probes before each fermentation run.
-
Data Acquisition and Analysis: Implement a data acquisition system to collect real-time data from the PAT tools. Use this data to monitor the process and make adjustments as needed to maintain optimal conditions.
-
Process Control: Develop a control strategy to automatically adjust CPPs based on the real-time data. For example, a feedback loop can be established to control the feeding of nutrients based on their real-time consumption rates.
Visualizations
Caption: A troubleshooting workflow for addressing batch-to-batch variability.
Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.
Caption: A typical experimental workflow for fungal metabolomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Image-Based Methods to Score Fungal Pathogen Symptom Progression and Severity in Excised Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Close View of the Production of Bioactive Fungal Metabolites Mediated by Chromatin Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Signal Transduction Cascades Regulating Fungal Development and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical systems analysis of signaling pathways to understand fungal apthogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. mt.com [mt.com]
Technical Support Center: Purifying Unstable and Light-Sensitive Fungal Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unstable or light-sensitive fungal compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of delicate fungal metabolites.
Issue 1: Compound degrades on the silica gel column.
Question: My target fungal compound appears to be degrading during silica gel chromatography, as evidenced by multiple spots on TLC of collected fractions that were not present in the crude extract. How can I prevent this?
Answer: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base like triethylamine (TEA).
-
Use Alternative Stationary Phases: If your compound is still unstable on deactivated silica, consider using a more inert stationary phase.
-
Low-Temperature Chromatography: Reducing the temperature of the column can slow down the degradation process.
Issue 2: The purified compound changes color or loses activity upon exposure to light.
Question: I've successfully purified a fungal compound, but it changes color and loses its biological activity after being exposed to lab lighting. What is happening and how can I prevent it?
Answer: Your compound is likely light-sensitive (photolabile). Exposure to certain wavelengths of light, particularly UV, can cause photochemical reactions that alter the compound's structure and function. To address this:
-
Work in Dark or Under Filtered Light: The simplest solution is to perform all purification steps in the dark or under red or yellow light, which have longer wavelengths and are less energetic than blue or UV light.
-
Use Amber Glassware: Protect your sample from light by using amber-colored glassware or by wrapping your flasks and columns in aluminum foil.
-
Add Photoprotective Agents: Certain natural compounds can act as photoprotective agents, absorbing UV radiation and dissipating the energy as heat.
Issue 3: The compound isomerizes during purification.
Question: I have isolated a fungal metabolite, but NMR analysis shows a mixture of isomers that were not present in the initial crude extract. How can I prevent this isomerization?
Answer: Isomerization can be triggered by factors such as pH, temperature, and interaction with the stationary phase. To minimize isomerization:
-
Control pH: Maintain a neutral pH during extraction and purification unless the compound is known to be more stable at a specific pH.
-
Maintain Low Temperatures: As with degradation, lower temperatures can reduce the rate of isomerization.
-
Choose an Appropriate Stationary Phase: Avoid highly acidic or basic stationary phases if your compound is susceptible to pH-induced isomerization.
Issue 4: The compound is sensitive to oxygen.
Question: My fungal compound seems to degrade when exposed to air. What techniques can I use to purify it under oxygen-free conditions?
Answer: For oxygen-sensitive compounds, it is crucial to work under an inert atmosphere.
-
Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas like nitrogen or argon, or by the freeze-pump-thaw method.
-
Perform Chromatography Under Inert Gas: The entire chromatography process, from column packing to fraction collection, should be performed under a positive pressure of nitrogen or argon.
-
Add Antioxidants: The addition of antioxidants to the solvents can help to scavenge any residual oxygen.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if I suspect my fungal compound is unstable?
A1: If you suspect instability, the first step is to assess its sensitivity to acid, base, heat, light, and air. This can be done on a small scale using TLC analysis. Spot the crude extract on multiple TLC plates and expose each to a different condition (e.g., acid vapor, gentle heating, UV light) before developing. A change in the spot's appearance or Rf value compared to a control plate will indicate sensitivity to that particular condition.
Q2: What are some common antioxidants I can use, and at what concentrations?
A2: Butylated hydroxytoluene (BHT) and ascorbic acid (Vitamin C) are commonly used antioxidants. A typical starting concentration is 0.01% to 0.1% (w/v) in the extraction and chromatography solvents. However, the optimal concentration may vary depending on the compound and should be determined empirically.
Q3: How can I gently remove the solvent from my purified, unstable compound?
A3: For heat-sensitive compounds, it is crucial to avoid high temperatures during solvent removal.[1][2]
-
Rotary Evaporation at Low Temperature: Use a rotary evaporator with a low-temperature water bath.
-
Nitrogen Blowdown: For small volumes, a gentle stream of nitrogen gas can be used to evaporate the solvent at ambient temperature.[3]
-
Lyophilization (Freeze-Drying): If your compound is in an aqueous solution, lyophilization is an excellent method for removing water while keeping the sample frozen, thus preserving heat-sensitive compounds.[1][3]
Q4: Are there any specific storage conditions recommended for unstable fungal compounds?
A4: Yes, proper storage is critical. Generally, unstable compounds should be stored at low temperatures, typically -20°C or -80°C, in an inert atmosphere (e.g., under argon or nitrogen), and protected from light by using amber vials.[4][5] Storing the compound as a dry solid is often preferable to in solution, as solvents can sometimes promote degradation over time.
Data Presentation
Table 1: Recommended Stationary Phases for Different Classes of Unstable Fungal Compounds
| Compound Class | Instability Type | Recommended Stationary Phase | Rationale |
| Polyketides | Acid-sensitive | Deactivated Silica Gel (1-2% TEA in mobile phase), Alumina (neutral), Florisil | Neutralizes acidic sites on silica; provides a less acidic environment. |
| Terpenoids | Prone to rearrangement | C18 Reverse-Phase Silica, Sephadex LH-20 | Minimizes interaction with acidic silanol groups; size-exclusion mechanism is gentle. |
| Alkaloids | Base-sensitive | Silica Gel, C18 Reverse-Phase Silica | Standard silica is suitable for many alkaloids; reverse-phase offers an alternative polarity. |
| Phenolic Compounds | Oxygen-sensitive | C18 Reverse-Phase Silica with antioxidants in mobile phase | The use of antioxidants protects against on-column oxidation. |
Table 2: Optimal pH and Temperature Ranges for Fungal Enzyme Stability (as an analogue for compound stability)
| Fungal Species | Enzyme/Compound Type | Optimal pH | Optimal Temperature (°C) |
| Aspergillus species | Cellulase | 5.8 - 6.0 | 40 - 50 |
| Irpex lacteus CD2 | Manganese Peroxidase | 4.0 - 6.0 | Not Specified |
| Endophytic Fungi | Protease | 6.0 - 7.0 | 34 |
| Aspergillus niger | Protease | 8.5 | 25 |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-2% (v/v) of triethylamine (TEA) to the slurry and mix thoroughly.
-
Pack the column with the TEA-containing slurry.
-
Equilibrate the column by flushing with 2-3 column volumes of the mobile phase containing 1-2% TEA.
-
Dissolve your crude sample in a minimal amount of the mobile phase (with TEA) and load it onto the column.
-
Elute the column with the mobile phase containing TEA.
Protocol 2: Low-Temperature Column Chromatography
-
Place the packed and equilibrated column in a cold room or a jacketed column connected to a cooling circulator set to the desired temperature (e.g., 4°C).
-
Allow the column and mobile phase to reach the target temperature before loading the sample.
-
Dissolve the sample in a pre-chilled solvent and load it onto the column.
-
Perform the chromatography, collecting fractions in a rack placed inside an ice bath.
-
Monitor the separation using TLC, ensuring the TLC chamber is also kept at a low temperature to prevent degradation on the plate.
Visualizations
Caption: Workflow for purifying unstable fungal compounds.
Caption: Simplified signaling pathway for Citrinin-induced toxicity.[6][7][8][9][10]
Caption: Key steps in the Ergot Alkaloid biosynthesis pathway.[11][12][13][14][15]
References
- 1. organomation.com [organomation.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. organomation.com [organomation.com]
- 4. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of ERK and JNK signaling pathways by mycotoxin citrinin in human cells (Journal Article) | OSTI.GOV [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. Citrinin-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citrinin - Wikipedia [en.wikipedia.org]
- 11. Biosynthesis of the ergot alkaloids. | Semantic Scholar [semanticscholar.org]
- 12. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Biosynthetic Pathways of Ergot Alkaloids | Semantic Scholar [semanticscholar.org]
Overcoming challenges in the structure elucidation of complex natural products
<
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structure elucidation of complex natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
General Workflow & Strategy
This section outlines the integrated approach to structure elucidation, combining various analytical techniques to solve complex molecular structures.
General Structure Elucidation Workflow
Figure 1: A general workflow for the structure elucidation of complex natural products.
I. NMR Spectroscopy Troubleshooting
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation.[1][2] However, its application to complex natural products is often challenging.
Q1: My 1D ¹H NMR spectrum is too complex, with severe signal overlap. What are my options?
A1: Signal overlap in ¹H NMR is a common problem with large, complex molecules.[3] Here are several strategies to resolve this issue:
-
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher). The chemical shift dispersion increases with the magnetic field, often resolving overlapping signals.
-
2D NMR Experiments: Use two-dimensional NMR techniques to spread the signals into a second dimension, which greatly enhances resolution.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing you to trace out spin systems even if they overlap in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C).[3][4] Since ¹³C spectra are typically better dispersed, this can resolve overlapping proton signals.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those directly coupled. This is extremely useful for identifying all protons belonging to a specific structural fragment (e.g., a sugar unit).
-
-
Solvent and Temperature Changes: Altering the solvent or the acquisition temperature can induce small changes in the chemical shifts of some protons, potentially resolving overlaps.
-
Selective 1D Experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to selectively excite a specific proton resonance and observe only the signals from protons within its spin system or spatially close to it, respectively.
Q2: I am struggling to see correlations to my quaternary (non-protonated) carbons in the HMBC spectrum. How can I improve this?
A2: Heteronuclear Multiple Bond Correlation (HMBC) is crucial for piecing together the carbon skeleton, but correlations to quaternary carbons can be weak or missing.[5] This is often because the experiment is optimized for an average long-range coupling constant (ⁿJCH) of around 8 Hz, while couplings to quaternary carbons can be smaller.
-
Optimize the Long-Range Delay: The HMBC experiment relies on an evolution delay (typically d6 in Bruker pulse programs) that is optimized for a specific coupling constant range (e.g., 1/(2 * ⁿJCH)).[6][7] Acquiring multiple HMBC spectra with different long-range delays optimized for smaller coupling constants (e.g., 4-6 Hz) can help visualize these missing correlations.
-
Use Optimized Pulse Sequences: Several variants of the HMBC experiment are designed to detect a wider range of coupling constants.[5]
-
ACCORD-HMBC / CIGAR-HMBC: These use "accordion" delays to sample a range of evolution times, allowing for the detection of correlations from a wider range of coupling constants in a single experiment.[5]
-
H2BC: This experiment specifically identifies two-bond (²JCH) correlations, which can help differentiate them from the more common three-bond (³JCH) correlations seen in HMBC.[5]
-
-
Increase Experiment Time: Simply increasing the number of scans (NS) will improve the signal-to-noise ratio and may allow very weak correlations to become visible.
-
Sample Concentration: Ensure your sample is as concentrated as possible without causing viscosity issues, as this directly impacts signal strength.[8]
Q3: What is the difference between HSQC and HMQC, and which one should I use?
A3: Both HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to correlate protons with their directly attached heteronuclei (usually ¹³C).[9]
| Feature | HSQC (Heteronuclear Single Quantum Coherence) | HMQC (Heteronuclear Multiple Quantum Coherence) |
| Primary Use | Correlates ¹H with directly bonded ¹³C. | Correlates ¹H with directly bonded ¹³C. |
| Resolution (¹³C) | Generally provides better resolution in the indirect (¹³C) dimension. Cross-peaks are singlets. | Lower resolution in the ¹³C dimension as peaks show ¹H-¹H coupling. |
| Sensitivity | Can be slightly less sensitive than HMQC. | Often slightly more sensitive, making it good for very dilute samples. |
| CH₂ Groups | Methylene (CH₂) groups appear as single, well-defined cross-peaks. | Methylene (CH₂) groups can appear distorted or as complex multiplets.[9] |
| Recommendation | Generally preferred for small molecules and natural products due to superior resolution.[9] Edited versions (DEPT-HSQC) can also provide multiplicity information (CH/CH₃ vs. CH₂).[9] | Useful for very fast experiments or when sensitivity is the absolute priority over resolution. |
Decision Tree for NMR Troubleshooting
Figure 2: A decision tree for troubleshooting common NMR data acquisition issues.
II. Mass Spectrometry (MS) Troubleshooting
Mass spectrometry is essential for determining molecular formulas and providing fragmentation data that aids in identifying substructures.[10][11][12]
Q4: My high-resolution MS data gives me several possible molecular formulas. How do I choose the correct one?
A4: Differentiating between closely-spaced molecular formulas is a critical step.
-
Isotope Pattern Matching: The most reliable method. Compare the experimentally observed isotopic pattern with the theoretical patterns for each candidate formula. High-resolution instruments can resolve the isotopic fine structure of a molecular ion, which is highly characteristic of its elemental composition. Software provided with the mass spectrometer can automatically score the fit.
-
Nitrogen Rule: A molecule with an odd nominal molecular weight typically contains an odd number of nitrogen atoms. An even nominal molecular weight suggests an even number of nitrogen atoms (including zero).
-
Plausibility & Context: Consider the source of the natural product. Certain elements are more likely than others. For example, bromine and chlorine are common in marine natural products. Also, consider the ¹³C NMR data; the number of carbon signals should match the number of carbons in the proposed formula.
-
MS/MS Fragmentation: Fragment the ion of interest. The fragments must also be explainable by the proposed molecular formula. If a fragment's formula is inconsistent with the parent formula, that parent formula is likely incorrect.
Q5: I am not getting good ionization or am seeing significant matrix effects with my sample using Electrospray Ionization (ESI). What should I try?
A5: ESI is a soft ionization technique, but its efficiency is highly dependent on the analyte and the sample matrix.[1]
-
Change Ionization Source: No single ionization technique is universal.[1] If ESI is problematic, consider alternatives:
-
APCI (Atmospheric Pressure Chemical Ionization): Better for less polar, more volatile compounds that are difficult to ionize by ESI.
-
APPI (Atmospheric Pressure Photoionization): Effective for very nonpolar compounds like polycyclic aromatic hydrocarbons.
-
-
Address Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte of interest.[1]
-
Improve Chromatographic Separation: Optimize your LC method (gradient, column chemistry) to better separate your compound from interfering matrix components.
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering species below the threshold where they cause suppression.
-
Solid Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and remove classes of interfering compounds before LC-MS analysis.
-
Comparison of Common Ionization Techniques for Natural Products
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| ESI | Soft ionization from solution via charged droplets | Polar to moderately polar compounds, large biomolecules | Very soft, minimal fragmentation, good for LC coupling | Prone to matrix effects, poor for nonpolar compounds |
| APCI | Corona discharge ionizes solvent vapor, which then ionizes analyte | Moderately polar to nonpolar compounds, thermally stable | Less susceptible to matrix effects than ESI, good for LC coupling | Can cause thermal degradation, some fragmentation |
| MALDI | Laser desorption/ionization from a solid matrix | Large biomolecules (proteins, peptides), polymers, nonpolar compounds | High mass range, tolerant of salts/buffers | Not easily coupled to LC, requires suitable matrix |
III. Crystallography & Stereochemistry
Determining the absolute configuration is often the final and most difficult step in structure elucidation.
Q6: I can't grow X-ray quality crystals of my compound. What are the alternatives for determining absolute stereochemistry?
A6: Obtaining suitable crystals for X-ray crystallography can be a major bottleneck.[2] Fortunately, several spectroscopic and chemical methods can provide stereochemical information.
-
NMR-based Methods:
-
NOESY/ROESY: These experiments detect through-space correlations between protons that are close to each other (<5 Å), providing crucial information about relative stereochemistry.
-
J-based Configurational Analysis: Measuring the magnitude of three-bond proton-proton coupling constants (³JHH) can help determine dihedral angles (via the Karplus equation) and thus the relative configuration of stereocenters, especially in cyclic systems.
-
Chiral Derivatizing Agents (e.g., Mosher's Acid): Reacting your compound with a chiral agent creates a mixture of diastereomers. The ¹H and ¹⁹F NMR chemical shifts of these diastereomers will be slightly different, and the pattern of these differences can be used to assign the absolute configuration of the original alcohol or amine.
-
-
Chiroptical Methods:
-
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum (a "CD curve") is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental CD spectrum to spectra predicted by time-dependent density functional theory (TD-DFT) calculations for different possible stereoisomers, the absolute configuration can often be determined.
-
-
Computational Chemistry: Combining experimental NMR data with quantum mechanical calculations is a powerful approach.[13][14] The process involves calculating the theoretical NMR chemical shifts and coupling constants for all possible diastereomers and finding the best fit with the experimental data.
IV. Experimental Protocols
Protocol 1: Generic Procedure for a Gradient-Enhanced HMBC Experiment
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for identifying long-range (2- and 3-bond) correlations between protons and carbons.[15]
-
Sample Preparation: Prepare a concentrated sample (5-50 mg) in 0.5-0.6 mL of a deuterated solvent.[16] Ensure the sample is fully dissolved and filtered to remove particulates.[17]
-
Initial Setup (on Spectrometer):
-
Insert the sample, lock on the solvent signal, and shim the magnetic field. Do not spin the sample for gradient-based experiments.[15][18]
-
Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).[4]
-
Acquire a 1D ¹³C spectrum (or use known data) to determine the ¹³C spectral width and offset.
-
-
Load HMBC Parameter Set:
-
Set Key Acquisition Parameters:
-
Spectral Widths (SW): Set the ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths to encompass all signals of interest.
-
Time Domain (TD): Set TD in F2 to 2K and in F1 to 256 or 512.
-
Number of Scans (NS): Set NS to a multiple of 8 or 16 (e.g., 8, 16, 32...). The required number depends on sample concentration. Start with 8 or 16 for a reasonably concentrated sample.
-
Long-Range Coupling Delay (CNST13 or JNXH): This parameter is crucial. It is typically set to optimize for a long-range J-coupling of ~8 Hz by default.[7] To see weaker correlations, you may need to run a second experiment optimized for 4-5 Hz.
-
-
Acquisition:
-
Check the experiment time (expt).
-
Start the acquisition (zg).
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function to both dimensions.
-
Perform Fourier transformation (xfb).
-
Phase correction is typically not required for magnitude-mode spectra.
-
Calibrate the axes using your previously acquired 1D spectra.
-
Protocol 2: Generic Procedure for a Gradient-Enhanced HSQC Experiment
The HSQC experiment identifies direct one-bond correlations between protons and carbons.[4][20]
-
Sample Preparation: Same as for HMBC. A lower concentration can often be used compared to HMBC as the one-bond correlation is much stronger.
-
Initial Setup: Same as for HMBC. Do not spin the sample.[4][20]
-
Load HSQC Parameter Set:
-
Create a new experiment and load a standard gradient-enhanced, phase-sensitive HSQC parameter set (e.g., hsqcedetgpsisp2.2 on Bruker systems for multiplicity editing).
-
Update pulse lengths and power levels (getprosol).[19]
-
-
Set Key Acquisition Parameters:
-
Spectral Widths (SW): Set the ¹H (F2) and ¹³C (F1) spectral widths. For ¹³C, you can often narrow the width to exclude carbonyls (e.g., 0-165 ppm) if no aldehyde protons are present.[4]
-
Time Domain (TD): Set TD in F2 to 1K-2K and in F1 to 128-256.
-
Number of Scans (NS): Typically requires fewer scans than HMBC. Start with NS = 2 or 4.
-
One-Bond Coupling (CNST2): This is typically set to an average ¹JCH of 145 Hz, which is suitable for most organic molecules.[19]
-
-
Acquisition:
-
Check the experiment time and start the acquisition.
-
-
Processing:
-
Apply a squared sine-bell (QSINE) window function to both dimensions.
-
Perform Fourier transformation (xfb).
-
Phase Correction: Phase-sensitive HSQC spectra require careful phasing in both dimensions.[4] If using an edited HSQC, CH/CH₃ peaks will have one phase (e.g., positive, blue) and CH₂ peaks will have the opposite phase (e.g., negative, red).[21]
-
Calibrate the axes.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. 2D HMBC Experiment [imserc.northwestern.edu]
- 7. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 10. Mass spectrometry-based strategies for screening of bioactive natural products [pubmed.ncbi.nlm.nih.gov]
- 11. Plants | Special Issue : Mass Spectrometry-Based Approaches in Natural Products Research [mdpi.com]
- 12. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]
- 15. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
- 16. research.reading.ac.uk [research.reading.ac.uk]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 19. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 20. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 21. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Technical Support Center: Optimizing Cryopreservation of Bioactive Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cryopreservation of bioactive fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cryopreservation for bioactive fungal strains?
A1: The main objective is to ensure the long-term viability and genetic stability of fungal cultures.[1] Proper cryopreservation minimizes the risk of genetic and physiological changes that can occur with repeated subculturing, which is time-consuming and prone to contamination.[2][3] This ensures that the unique bioactive properties of the strains are maintained for future research and development.
Q2: Which is better for long-term storage: -80°C freezer or liquid nitrogen?
A2: For optimal long-term viability and stability, storage in liquid nitrogen (or its vapor phase, below -130°C) is considered the gold standard.[3][4] Storage at -80°C is also a viable option and has been used successfully for many fungi; however, for cryosensitive strains or very long-term preservation (i.e., decades), liquid nitrogen offers superior protection against metabolic activity and ice crystal formation.[1][5] The temperature limit to prevent the formation of damaging ice crystals is -139°C.[2][5]
Q3: Can I cryopreserve non-sporulating fungi?
A3: Yes, non-sporulating fungi, particularly Basidiomycetes, can be successfully cryopreserved, although they can be more sensitive than spore-forming fungi.[2] Methods involving mycelial suspensions or mycelium grown on carriers like perlite or agar plugs are commonly used.[2][6] It's important to note that techniques like freeze-drying are often unsuccessful for non-sporulating strains.
Q4: How long can fungal strains remain viable in cryopreservation?
A4: When stored properly in liquid nitrogen, fungal strains can remain viable for many years, potentially up to 30 years or even indefinitely.[5][7] Studies have demonstrated high viability after storage for 5 and 6 years in liquid nitrogen vapor.[1]
Q5: Is it necessary to use a cryoprotectant?
A5: Yes, using a cryoprotectant is crucial for successful cryopreservation. Cryoprotectants like glycerol and dimethyl sulfoxide (DMSO) help to protect cells from damage caused by ice crystal formation and osmotic stress during freezing.[1][2]
Troubleshooting Guide
Issue 1: Low or No Viability After Thawing
Q: My fungal strain shows poor or no growth after thawing. What could be the problem?
A: This is a common issue with several potential causes. Consult the following table and workflow to diagnose the problem.
| Potential Cause | Recommended Solution |
| Inappropriate Cryoprotectant or Concentration | The choice and concentration of cryoprotectant are critical. Glycerol (10%) and DMSO (5%) are common choices.[6] However, the optimal agent and concentration can be species-specific.[5] Consider testing a range of concentrations or different cryoprotectants. For some yeasts, a combination of sucrose and DMSO has shown high recovery rates.[8] |
| Suboptimal Cooling Rate | The cooling rate significantly impacts cell survival. A slow cooling rate of approximately 1°C per minute is generally recommended to minimize intracellular ice crystal formation.[2][6][9] This can be achieved using a programmable freezer or a container like "Mr. Frosty" in a -80°C freezer.[2][6] |
| Incorrect Thawing Procedure | Rapid thawing is crucial to prevent the recrystallization of small ice crystals into larger, more damaging ones.[10][11] Thaw vials quickly in a 37°C water bath until the ice has just melted.[2][6] |
| Poor Initial Culture Health | The success of cryopreservation starts with a healthy, actively growing culture.[6] Ensure your culture is free from contamination and in the optimal growth phase before preservation. |
| Inappropriate Fungal Stage | For many fungi, spores are more resilient to freezing than mycelium. If your fungus sporulates, preparing a spore suspension is often the most robust method. For non-sporulating fungi, young, actively growing mycelium should be used. |
Caption: Step-by-step workflow for the cryopreservation of sporulating fungal strains.
Protocol 2: Cryopreservation of Non-Sporulating Fungi (Perlite Method)
This protocol is effective for mycelial preservation, particularly for sensitive strains like many Basidiomycetes. [2][6]
-
Prepare Perlite Vials:
-
Inoculation:
-
From an actively growing colony on an agar plate, cut a small agar plug (4-5 mm) using a sterile cork borer. [6] * Aseptically transfer the agar plug onto the surface of the perlite in the cryovial. [6]3. Incubation: Incubate the vials at the optimal growth temperature for the fungus (e.g., 14 days at 24°C) until the mycelium has colonized the perlite. [6]4. Freezing:
-
Place the colonized vials in a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. [6]5. Storage: Transfer the frozen vials to a liquid nitrogen tank for long-term storage.
-
-
Recovery: To recover the culture, rapidly thaw a vial and use a sterile spoon or loop to transfer some of the colonized perlite to a fresh agar plate. [6]
Signaling Pathway Visualization (Conceptual)
While specific signaling pathways for cryo-injury in fungi are a complex area of research, a conceptual diagram can illustrate the cellular stresses involved.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mycostories.com [mycostories.com]
- 5. Long-term cryopreservation of basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomemory.cnr.it [biomemory.cnr.it]
- 7. mdpi.com [mdpi.com]
- 8. Proteomic approach for evaluating cryoprotectant formulations for enhanced post-cryopreservation recovery of yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of Two Specific Causes of Cell Mortality in Freeze-Thaw Cycles with Freezing to −196°C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ice Inhibition for Cryopreservation: Materials, Strategies, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Phaeosphaerins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Phaeosphaerins, a group of perylenequinone compounds isolated from the endolichenic fungus Phaeosphaeria sp. These natural products have garnered interest for their potential as anticancer agents, primarily due to their cytotoxic and phototoxic activities against various cancer cell lines. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to aid in research and development efforts.
Data Presentation: Cytotoxicity of Phaeosphaerins and Related Compounds
The following table summarizes the reported cytotoxic activities of different Phaeosphaerins and the related, well-characterized perylenequinone, Hypocrellin A. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). It is important to note that while Phaeosphaerins A-F have demonstrated significant cytotoxicity, specific IC50 values for each individual compound are not consistently available in the public domain. Hypocrellin A is included as a reference to provide a more complete comparative context.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Phaeosphaerins A-F | PC3 (Prostate) | Cytotoxicity | Significant Activity Reported | [1] |
| DU145 (Prostate) | Cytotoxicity | Significant Activity Reported | [1] | |
| LNCaP (Prostate) | Cytotoxicity | Significant Activity Reported | [1] | |
| Phaeosphaerin B | K562 (Leukemia) | Phototoxicity | Activity Reported (Value not specified) | [1] |
| Hypocrellin A | PC3 (Prostate) | Cytotoxicity | 2.42 ± 0.13 | [1] |
| DU145 (Prostate) | Cytotoxicity | 9.54 ± 0.27 | [1] | |
| LNCaP (Prostate) | Cytotoxicity | 2.67 ± 0.27 | [1] | |
| K562 (Leukemia) | Phototoxicity (Light) | 0.55 ± 0.03 | [1] | |
| K562 (Leukemia) | Cytotoxicity (Dark) | 7.47 ± 0.37 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for assessing the cytotoxic and apoptotic effects of compounds like Phaeosphaerins.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., PC3, DU145, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phaeosphaerins (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Phaeosphaerins. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours). For phototoxicity studies, expose the plates to a light source for a defined duration and intensity at the beginning of the incubation period.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assessment: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Visualizations: Pathways and Workflows
Proposed Signaling Pathway for Phaeosphaerin-Induced Cytotoxicity
The following diagram illustrates the proposed mechanism of action for Phaeosphaerins, which involves their accumulation in lysosomes and the subsequent induction of apoptosis.
Caption: Phaeosphaerin-induced apoptosis pathway.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow for evaluating the cytotoxic effects of Phaeosphaerins on cancer cell lines.
Caption: Cytotoxicity assessment workflow.
References
Structure-activity relationship of pyranone derivatives against cancer cells
A Comprehensive Guide to the Structure-Activity Relationship of Pyranone Derivatives as Anticancer Agents
The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, pyranone derivatives have emerged as a promising class of molecules with significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different pyranone derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation: Comparative Anticancer Activity
The anticancer efficacy of pyranone derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the IC50 values of various pyranone derivatives against several human cancer cell lines.
Table 1: Cytotoxicity of 5-hydroxy-2-hydroxymethyl-4-pyranone Derivatives against L1210 Murine Leukemia Cells [1]
| Compound | Substitution | IC50 (µM) |
| 1 | 2-iodomethyl | 3.15 |
| 2 | 6-bromo-2-bromomethyl | 3.40 |
| 3 | 6-bromo-2-hydroxymethyl | 3.75 |
| 4 | 2-bromomethyl | 4.30 |
| 5 | 5-benzyloxy-2-chloromethyl | 5.00 |
| 6 | 6-bromo-2-chloromethyl | 13.50 |
| 7 | 6-chloro-2-chloromethyl | 18.00 |
| 8 | 2-chloromethyl | 20.00 |
Table 2: Cytotoxicity of Phomapyrone Derivatives against HL-60 Human Promyelocytic Leukemia Cells [2][3]
| Compound | IC50 (µM) |
| Phomapyrone A | 34.62 |
| Phomapyrone B | 27.90 |
| 11S, 13R-(+)-phomacumarin A | 31.02 |
Table 3: Cytotoxicity of 5-Oxo-dihydropyranopyran Derivatives against SW-480 and MCF-7 Cancer Cell Lines [4]
| Compound | Substitution on C4-phenyl ring | SW-480 IC50 (µM) | MCF-7 IC50 (µM) |
| 4g | 4-NO₂ | 34.6 | 42.6 |
| 4i | 4-Cl | 35.9 | 34.2 |
| 4j | 3,4,5-(OCH₃)₃ | 38.6 | 26.6 |
| 4a | H | 90.5 | - |
| 4d | 4-OCH₃ | 87.2 | 104.9 |
| 4h | 4-CH₃ | 67.2 | - |
Table 4: Cytotoxicity of Fused Pyran Derivatives against Various Cancer Cell Lines [5]
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 6e | 12.46 | - | - |
| 14b | - | 0.23 | - |
| 8c | - | - | 7.58 |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables reveal several key SAR trends for pyranone derivatives:
-
Halogenation: The presence and nature of halogen substituents significantly influence the cytotoxic activity. For instance, in the 5-hydroxy-2-hydroxymethyl-4-pyranone series, an iodomethyl group at the 2-position (Compound 1) confers the highest potency against L1210 cells.[1] Generally, the activity follows the order I > Br > Cl.
-
Substitution on the Pyranone Core: Modifications on the pyranone ring itself are crucial. The bioactivity of Phomapyrone B is stronger than that of Phomapyrone A, suggesting that a carboxylic acid side-chain is more favorable for activity than an ester bond in this particular scaffold.[2]
-
Aromatic Substituents: For the 5-oxo-dihydropyranopyran series, electron-withdrawing groups (e.g., 4-NO₂, 4-Cl) and multiple methoxy groups on the C4-phenyl ring tend to enhance the anti-proliferative effects against SW-480 and MCF-7 cells.[4]
-
Fused Heterocyclic Systems: The fusion of other heterocyclic rings to the pyran core can lead to highly potent compounds. For example, certain nitrogen-based heterocycle-fused pyran derivatives exhibit very low micromolar to nanomolar IC50 values against MCF7, A549, and HCT116 cell lines.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer activity of pyranone derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 2-3 x 10⁴ cells/mL (100 µL per well) and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the pyranone derivatives (typically ranging from 0.1 to 100 µM) and incubated for a further 48-96 hours.[1][2]
-
MTT Addition: After the incubation period, 50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.[2]
-
Formazan Solubilization: The medium containing MTT is then removed, and 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The plate is shaken for 10-15 minutes to ensure complete dissolution of the formazan. The absorbance is then measured at 570 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of pyranone derivatives on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the pyranone derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified period.
-
Staining: The treated cells are harvested, washed, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Signaling Pathway Diagram
Many pyranone derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis. A common mechanism involves the modulation of key regulatory proteins in these pathways.
Caption: Proposed signaling pathway for pyranone-induced apoptosis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyranone derivatives as potential anticancer agents.
Caption: Experimental workflow for anticancer pyranone discovery.
References
- 1. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Antifungal Efficacy of Ibrexafungerp and Standard-of-Care Agents in a Murine Model of Invasive Candidiasis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens, such as Candida auris, presents a significant challenge to global health. This guide provides a comparative analysis of the in vivo efficacy of the novel fungal metabolite analog, Ibrexafungerp, against fluconazole and caspofungin in a murine model of invasive candidiasis caused by a fluconazole-resistant strain of C. auris. The data presented is primarily derived from a key study by Wiederhold et al. (2021), supplemented with comparative data from other relevant preclinical studies.
Executive Summary
Ibrexafungerp, a first-in-class triterpenoid antifungal agent, demonstrates significant in vivo efficacy against fluconazole-resistant Candida auris. In a neutropenic murine model of invasive candidiasis, Ibrexafungerp treatment resulted in a marked improvement in survival and a significant reduction in kidney fungal burden compared to the vehicle control and the standard-of-care azole, fluconazole. The efficacy of higher doses of Ibrexafungerp was comparable to that of the echinocandin, caspofungin. This guide provides a detailed overview of the experimental data, protocols, and the mechanism of action of Ibrexafungerp.
Data Presentation
The following tables summarize the quantitative data on the in vivo efficacy of Ibrexafungerp compared to fluconazole and caspofungin against a fluconazole-resistant strain of Candida auris in a neutropenic murine model of invasive candidiasis.
Table 1: Survival of Neutropenic Mice with Invasive Candidiasis
| Treatment Group | Dose | Route | Frequency | Day 8 Survival (%) | Day 21 Survival (%) |
| Vehicle Control | - | PO | BID | 0 | 0 |
| Ibrexafungerp | 20 mg/kg | PO | BID | 60 | 30 |
| 30 mg/kg | PO | BID | 80 | 60 | |
| 40 mg/kg | PO | BID | 90 | 70 | |
| Fluconazole | 20 mg/kg | PO | QD | 0 | 0 |
| Caspofungin | 10 mg/kg | IP | QD | 80 | 70 |
Data extracted from Wiederhold et al., 2021.
Table 2: Kidney Fungal Burden in Neutropenic Mice with Invasive Candidiasis (Day 8)
| Treatment Group | Dose | Route | Frequency | Mean Log10 CFU/g Kidney (± SD) |
| Vehicle Control | - | PO | BID | 7.8 (± 0.4) |
| Ibrexafungerp | 20 mg/kg | PO | BID | 5.2 (± 0.7) |
| 30 mg/kg | PO | BID | 4.1 (± 0.5) | |
| 40 mg/kg | PO | BID | 3.5 (± 0.6) | |
| Fluconazole | 20 mg/kg | PO | QD | 7.9 (± 0.3) |
| Caspofungin | 10 mg/kg | IP | QD | 3.9 (± 0.8) |
Data extracted from Wiederhold et al., 2021.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the protocol described by Wiederhold et al. (2021).
Murine Model of Invasive Candidiasis
-
Animal Model: Female, outbred ICR mice (22-25 g).
-
Immunosuppression: Mice were rendered neutropenic by a single intraperitoneal (IP) injection of cyclophosphamide at a dose of 150 mg/kg of body weight administered on day -2 relative to infection, and a second dose of 100 mg/kg on day 1 post-infection.
-
Infection: Mice were infected via the lateral tail vein with a clinical isolate of fluconazole-resistant Candida auris. The inoculum was prepared to a final concentration of 1 x 10^8 CFU/mL in sterile saline, and each mouse received an injection volume of 0.1 mL.
-
Treatment Regimen: Treatment was initiated 24 hours post-infection and continued for 7 days.
-
Ibrexafungerp: Administered orally (PO) twice daily (BID) at doses of 20, 30, and 40 mg/kg.
-
Fluconazole: Administered orally (PO) once daily (QD) at a dose of 20 mg/kg.
-
Caspofungin: Administered intraperitoneally (IP) once daily (QD) at a dose of 10 mg/kg.
-
Vehicle Control: Administered orally (PO) twice daily (BID).
-
-
Endpoint Measurements:
-
Survival: Mice were monitored daily for 21 days post-infection, and survival was recorded.
-
Fungal Burden: On day 8 post-infection, a cohort of mice from each group was euthanized, and their kidneys were aseptically removed, weighed, and homogenized. The homogenates were serially diluted and plated on Sabouraud dextrose agar for colony-forming unit (CFU) enumeration.
-
Mechanism of Action and Signaling Pathway
Ibrexafungerp is a semi-synthetic derivative of the natural fungal metabolite enfumafungin.[1] Its mechanism of action is the inhibition of the enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2] This disruption of the cell wall leads to osmotic instability and fungal cell death.[2] While echinocandins like caspofungin also target glucan synthase, ibrexafungerp binds to a different site on the enzyme, which may explain its activity against some echinocandin-resistant strains.[3]
The inhibition of glucan synthase induces cell wall stress, which in turn activates compensatory signaling pathways in the fungus, primarily the cell wall integrity (CWI) pathway.
References
A Comparative Analysis of the Metabolic Profiles of Diverse Phaeosphaeria Strains
A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic diversity within the fungal genus Phaeosphaeria. This guide provides a comparative overview of identified secondary metabolites, detailed experimental protocols for metabolomic analysis, and visualizations of key biosynthetic pathways.
The fungal genus Phaeosphaeria is a prolific source of structurally diverse secondary metabolites, many of which exhibit significant biological activities.[1][2] Understanding the metabolic differences between various Phaeosphaeria strains is crucial for the discovery of novel bioactive compounds with potential applications in medicine and agriculture. This guide presents a comparative analysis of the metabolic profiles of several well-studied Phaeosphaeria species, including P. spartinae, P. nodorum, P. rousseliana, P. avenaria, and other identified species.
Comparative Metabolic Profiles
The metabolic output of Phaeosphaeria species is rich and varied, encompassing several major classes of natural products, including polyketides, non-ribosomal peptides, terpenoids, and alkaloids.[1][2] While quantitative data on metabolite production across different strains under standardized conditions is limited in publicly available literature, a qualitative comparison based on identified compounds reveals distinct metabolic capabilities among species. The following table summarizes the major classes of secondary metabolites and specific compounds isolated from various Phaeosphaeria strains.
| Phaeosphaeria Strain | Metabolite Class | Representative Compounds | Reference |
| Phaeosphaeria spartinae | Polyketides | Spartinols A-D, Spartinoxide, 4-hydroxy-3-prenyl-benzoic acid, Anofinic acid | [1] |
| Isocoumarins | 8-hydroxy-6-methoxy-3-methylisocoumarin | [3] | |
| Anthraquinones | Chrysophanol | [3] | |
| Steroids | Spartopregnenolone | [1] | |
| Phaeosphaeria nodorum | Isocoumarins | Mellein, 8-O-methylmellein, 4-hydroxymellein | [1] |
| Other Polyketides | Alternariol, Mycophenolic acid | [1] | |
| Pyrazine Alkaloids | - | [1][2] | |
| Phaeosphaeria rousseliana | Phenalenones | Rousselianone A | [1] |
| Phaeosphaeria avenaria | Nitrogen-containing | - | [1] |
| Phaeosphaeria sp. (LF5) | Polyketides | Aspilactonol I, De-O-methyldiaporthin | [4] |
| Phaeosphaeria sp. | Perylenequinones | Phaeosphaerins A-C | [1] |
| Diterpenes | Phaeosphaerins D-F | [1] |
Experimental Protocols
A comprehensive analysis of the metabolic profiles of Phaeosphaeria strains necessitates standardized methodologies for cultivation, metabolite extraction, and analytical detection. The following protocols provide a general framework for conducting such comparative studies.
Fungal Cultivation and Sample Preparation
-
Cultivation: Phaeosphaeria strains are typically cultured on a suitable solid or in a liquid medium, such as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB), respectively. Incubation is carried out at a controlled temperature (e.g., 25°C) for a defined period (e.g., 14-21 days) to ensure comparable growth stages for all strains being analyzed.
-
Harvesting: For liquid cultures, the mycelium is separated from the broth by filtration. For solid cultures, the mycelium and agar are harvested together. The collected biomass is then lyophilized (freeze-dried) to remove water and halt metabolic activity.
-
Grinding: The dried biomass is ground into a fine powder using a mortar and pestle or a mechanical grinder to increase the surface area for efficient extraction.
Metabolite Extraction
-
Solvent Selection: A common approach for extracting a broad range of secondary metabolites is to use a moderately polar solvent, such as ethyl acetate or methanol.[5] A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can also be employed to fractionate metabolites based on their chemical properties.
-
Extraction Procedure: The powdered fungal biomass is suspended in the chosen solvent and subjected to ultrasonication or shaking for a specified duration to facilitate the release of intracellular metabolites. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: The solvent extracts are filtered to remove cellular debris and then evaporated to dryness under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Analytical Techniques
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for separating and identifying a wide range of metabolites.
-
Chromatography: The crude extract is redissolved in a suitable solvent (e.g., methanol) and injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of fungal secondary metabolites.[6][7] A gradient elution with a mobile phase consisting of water (often with a small percentage of formic acid or acetonitrile to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol is employed to separate the compounds based on their hydrophobicity.
-
Mass Spectrometry: The eluent from the chromatography column is introduced into a mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole Time-of-Flight (Q-TOF)) equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the metabolites, which aids in the elucidation of their elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information for metabolite identification.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds.
-
Derivatization: Many non-volatile metabolites, such as sugars and amino acids, require a chemical derivatization step (e.g., silylation) to increase their volatility before GC-MS analysis.
-
Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on boiling point and polarity on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectra are compared to spectral libraries (e.g., NIST, Wiley) for compound identification.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the isolated metabolites and can be used for quantitative analysis (qNMR).[8]
-
Sample Preparation: The crude extract or purified compound is dissolved in a deuterated solvent (e.g., deuterated chloroform, methanol, or dimethyl sulfoxide).
-
Analysis: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired. These spectra provide information about the chemical environment of protons and carbons, as well as their connectivity, which is essential for elucidating the chemical structure of novel compounds.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative metabolic profiling of Phaeosphaeria strains.
Caption: Experimental workflow for comparative metabolomics of Phaeosphaeria strains.
Metabolic Pathways
Many of the secondary metabolites produced by Phaeosphaeria are synthesized via complex enzymatic pathways. The following diagrams illustrate the general biosynthetic pathways for two major classes of compounds found in this genus: polyketides and non-ribosomal peptides.
Polyketide Biosynthesis
Polyketides are a diverse group of natural products synthesized by polyketide synthases (PKSs). The biosynthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.[9]
Caption: Generalized pathway for fungal polyketide biosynthesis.
Non-Ribosomal Peptide Biosynthesis
Non-ribosomal peptides are synthesized by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs), which can incorporate both proteinogenic and non-proteinogenic amino acids.[10]
Caption: Generalized pathway for fungal non-ribosomal peptide biosynthesis.
References
- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 10. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
Navigating the Rising Tide of Antifungal Resistance: A Comparative Guide to Novel Compounds
For Immediate Release
In an era marked by the escalating threat of antifungal resistance, the research and development community is in a critical race to produce novel therapeutic agents. This guide offers a comprehensive comparison of emerging antifungal compounds, presenting key cross-resistance data, detailed experimental protocols, and visual representations of the underlying molecular pathways to aid researchers, scientists, and drug development professionals in this vital endeavor.
The emergence of multidrug-resistant fungal pathogens, particularly Candida species such as Candida auris, poses a significant global health threat, rendering many existing antifungal treatments ineffective.[1] To combat this, a new generation of antifungal agents with diverse mechanisms of action is under investigation. This guide focuses on the in vitro activity of several promising candidates against clinically relevant resistant Candida isolates.
Comparative In Vitro Activity of Novel Antifungal Agents
The following tables summarize the minimum inhibitory concentration (MIC) data for new and forthcoming antifungal agents against Candida isolates with well-characterized resistance mechanisms to conventional therapies, such as azoles and echinocandins. This data, synthesized from multiple recent studies, provides a snapshot of the cross-resistance profiles of these novel compounds.
Table 1: In Vitro Activity of Rezafungin against Resistant Candida Species
| Candida Species | Resistance Mechanism | Rezafungin MIC Range (µg/mL) | Comparator MIC Range (µg/mL) |
| C. glabrata | FKS mutations (echinocandin-resistant) | 0.06 - >4 | Anidulafungin: 0.03 - >8 |
| C. albicans | Azole-resistant (efflux/ERG11) | 0.002 - 0.125 | Fluconazole: >64 |
| C. auris | Multidrug-resistant | 0.03 - 0.25 | Caspofungin: 0.25 - >8 |
Note: Data synthesized from multiple sources. MIC ranges can vary based on specific mutations and testing methodologies.
Table 2: In Vitro Activity of Ibrexafungerp against Resistant Candida Species
| Candida Species | Resistance Mechanism | Ibrexafungerp MIC Range (µg/mL) | Comparator MIC Range (µg/mL) |
| C. glabrata | FKS mutations (echinocandin-resistant) | 0.125 - >8 | Anidulafungin: 2 - >8 |
| C. albicans | FKS mutations (echinocandin-resistant) | 0.03 - 2 | Caspofungin: 0.5 - >8 |
| C. auris | Echinocandin-resistant | 0.25 - 2 | Micafungin: 2 - >8 |
Note: Ibrexafungerp, a novel glucan synthase inhibitor, demonstrates activity against many echinocandin-resistant isolates, although certain FKS mutations can confer cross-resistance.[2]
Table 3: In Vitro Activity of Other Investigational Antifungals
| Antifungal Agent | Target | Candida Species | Resistance Profile | MIC Range (µg/mL) |
| Fosmanogepix | Gwt1 | C. auris | Multidrug-resistant | 0.015 - 0.06 |
| Olorofim | Dihydroorotate dehydrogenase | Aspergillus spp. | Azole-resistant | 0.016 - 0.125 |
| New Azoles | Erg11 | C. auris | Azole-resistant (ERG11 mutations) | 0.016 - 4 |
Note: This table presents a selection of investigational agents and their reported activity against resistant fungal pathogens.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies of new antifungal compounds.
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A4)
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[3][4][5][6]
-
Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and agents with fungistatic activity, and ≥90% for agents with fungicidal activity) compared to the drug-free control well.[3]
Antifungal Susceptibility Testing: EUCAST Method
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides a harmonized methodology for antifungal susceptibility testing. Key features include:
-
Medium: RPMI 1640 medium supplemented with 2% glucose.
-
Inoculum: A final inoculum concentration of 1-5 x 10⁵ CFU/mL.
-
Reading: Spectrophotometric reading of growth inhibition at 24 hours.
-
Endpoint: A 50% reduction in growth compared to the drug-free control for most antifungal agents.
For detailed protocols, refer to the official EUCAST documentation.[7][8][9][10]
Visualizing Resistance: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of antifungal action and resistance, as well as the experimental processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Drug Resistance and Novel Therapeutic Approaches in Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. scribd.com [scribd.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. EUCAST: Fungi (AFST) [eucast.org]
- 8. EUCAST: Methodology and Instructions [eucast.org]
- 9. youtube.com [youtube.com]
- 10. EUCAST: Fungi (AFST) [eucast.org]
Head-to-Head Comparison: Apixaban vs. Warfarin for Stroke Prevention in Atrial Fibrillation
This guide provides an objective comparison of the novel oral anticoagulant Apixaban with the long-standing standard-of-care, Warfarin, for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. The comparison is supported by data from the landmark ARISTOTLE clinical trial and focuses on mechanism of action, clinical efficacy, safety profiles, and the experimental protocols underpinning these findings.
Mechanism of Action: Targeting the Coagulation Cascade
Blood coagulation is a complex enzymatic process, known as the coagulation cascade, that results in the formation of a stable fibrin clot. This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Both Apixaban and Warfarin interfere with this process to exert their anticoagulant effects, but they do so at different points.
-
Warfarin: As a Vitamin K antagonist, Warfarin inhibits the synthesis of active Vitamin K-dependent clotting factors, which include Factor II (Prothrombin), VII, IX, and X.[1] This action disrupts the function of all three pathways of the coagulation cascade.
-
Apixaban: Apixaban is a direct oral anticoagulant that selectively and reversibly inhibits Factor Xa (FXa).[2] By targeting FXa, Apixaban blocks the conversion of prothrombin to thrombin, a critical step in the final common pathway of the cascade, thereby preventing fibrin formation.[2][3]
The diagram below illustrates the coagulation cascade and the distinct points of inhibition for Warfarin and Apixaban.
Caption: Coagulation cascade showing points of inhibition for Warfarin and Apixaban.
Head-to-Head Clinical Performance: The ARISTOTLE Trial
The Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation (ARISTOTLE) trial was a multicenter, randomized, double-blind study that compared the efficacy and safety of Apixaban with Warfarin in 18,201 patients with atrial fibrillation and at least one additional risk factor for stroke.[4][5] The results demonstrated that Apixaban was superior to Warfarin in preventing stroke or systemic embolism, while also causing significantly less bleeding and resulting in lower mortality.[5][6][7]
| Outcome | Apixaban (Rate per year) | Warfarin (Rate per year) | Hazard Ratio (95% CI) | P-value |
| Primary Efficacy Outcome | ||||
| Stroke or Systemic Embolism | 1.27% | 1.60% | 0.79 (0.66 - 0.95) | 0.01 |
| Key Secondary Efficacy Outcomes | ||||
| All-Cause Mortality | 3.52% | 3.94% | 0.89 (0.80 - 0.99) | 0.047 |
| Hemorrhagic Stroke | 0.24% | 0.47% | 0.51 (0.35 - 0.75) | <0.001 |
| Ischemic or Uncertain Stroke | 0.97% | 1.05% | 0.92 (0.74 - 1.13) | 0.42 |
| Primary Safety Outcome | ||||
| Major Bleeding (ISTH criteria) | 2.13% | 3.09% | 0.69 (0.60 - 0.80) | <0.001 |
| Data sourced from the ARISTOTLE trial results.[7][8] |
Experimental Protocols
The robust design of the ARISTOTLE trial provides high-quality evidence for comparing Apixaban and Warfarin.
-
Study Design: A randomized, double-blind, double-dummy, multicenter trial.[9][10][11] This design means that neither the patients nor the investigators knew which drug was being administered, and both groups received an active pill and a placebo pill to maintain blinding.
-
Patient Population: The trial included 18,201 patients with atrial fibrillation or atrial flutter and at least one risk factor for stroke, such as prior stroke, TIA, age ≥75 years, hypertension, diabetes, or heart failure.[8] Patients with clinically significant mitral stenosis or a mechanical prosthetic heart valve were excluded.[8][12]
-
Intervention:
-
Apixaban Group: Patients received Apixaban 5 mg twice daily. A reduced dose of 2.5 mg twice daily was used for patients meeting at least two of the following criteria: age ≥80 years, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL.[6]
-
Warfarin Group: Patients received dose-adjusted Warfarin to maintain a target International Normalized Ratio (INR) of 2.0 to 3.0.[5][6] INR levels were monitored regularly to ensure patients remained within the therapeutic range.[10]
-
-
Primary and Secondary Outcomes:
-
The primary efficacy outcome was the first occurrence of ischemic or hemorrhagic stroke or systemic embolism.[5][10]
-
Key secondary outcomes included all-cause mortality and the primary safety outcome of major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.[5][8]
-
A significant practical difference between Apixaban and Warfarin is the requirement for routine laboratory monitoring. Warfarin has a narrow therapeutic window and is affected by diet and other medications, necessitating frequent monitoring.[7][13] Apixaban has a predictable pharmacokinetic profile, eliminating the need for routine monitoring.[14]
The diagram below outlines the typical monitoring workflow for a patient initiated on either anticoagulant.
Caption: Contrasting laboratory monitoring workflows for Warfarin and Apixaban.
-
Warfarin Monitoring: Therapy is monitored using the Prothrombin Time (PT) test, reported as the International Normalized Ratio (INR).[15] The goal is to maintain an INR within the therapeutic range of 2.0-3.0 to balance efficacy and bleeding risk.[15]
-
Apixaban Monitoring: Routine monitoring is not required due to its predictable effect.[14] In specific clinical situations, such as suspected overdose or prior to urgent surgery, the anticoagulant effect can be assessed using a calibrated anti-Factor Xa assay.[14][16] Standard tests like PT/INR are not reliable for measuring Apixaban's effect.[13][16]
Conclusion
Based on the high-quality evidence from the ARISTOTLE trial, the novel compound Apixaban demonstrates a superior clinical profile compared to the standard-of-care drug, Warfarin, for stroke prevention in patients with nonvalvular atrial fibrillation. Apixaban offers a significant reduction in stroke or systemic embolism, major bleeding, and all-cause mortality.[7] Its distinct mechanism of action, targeting Factor Xa directly, and its predictable pharmacokinetics, which obviate the need for routine monitoring, represent substantial advancements in oral anticoagulant therapy.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 3. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Apixaban versus warfarin in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfizer.com [pfizer.com]
- 7. Apixaban versus warfarin in patien ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Apixaban for reduction in stroke and other ThromboemboLic events in atrial fibrillation (ARISTOTLE) trial: design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. pfizer.com [pfizer.com]
- 13. Updates on Anticoagulation and Laboratory Tools for Therapy Monitoring of Heparin, Vitamin K Antagonists and Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Validate User [ashpublications.org]
- 16. droracle.ai [droracle.ai]
Independent Verification of the Bioactivity of Sclerketide D, a Novel Marine-Derived Natural Product
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported anti-inflammatory activity of the novel natural product, Sclerketide D, with the established steroidal anti-inflammatory drug, Dexamethasone. The information presented is supported by experimental data from peer-reviewed scientific literature and includes detailed experimental protocols and pathway visualizations to aid in the independent verification of these findings.
Data Presentation: Comparative Bioactivity of Sclerketide D and Dexamethasone
The following table summarizes the quantitative data on the anti-inflammatory and cytotoxic effects of Sclerketide D and Dexamethasone on RAW 264.7 murine macrophage cells. This cell line is a standard model for studying inflammation in vitro. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that is required for 50% inhibition of a biological process.
| Compound | Bioactivity | Cell Line | IC50 Value | Cytotoxicity (RAW 264.7 cells) |
| Sclerketide D | Anti-inflammatory (Nitric Oxide Inhibition) | RAW 264.7 | 5.5 µM | Not cytotoxic at concentrations tested |
| Dexamethasone | Anti-inflammatory (Nitric Oxide Inhibition) | RAW 264.7 | 33 µM[1] | Generally low cytotoxicity at effective anti-inflammatory concentrations[2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and widely used methods in the field of inflammation research.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate multi-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of Sclerketide D or Dexamethasone for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.
-
Procedure:
-
After cell treatment and LPS stimulation, collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the test compounds.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Procedure:
-
After the desired treatment period, add MTT solution to each well of the culture plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control group.
-
Mandatory Visualizations
Experimental Workflow for Bioactivity Verification
The following diagram illustrates the general workflow for the independent verification of the anti-inflammatory activity of a novel natural product.
Caption: Workflow for verifying anti-inflammatory bioactivity.
LPS-Induced NF-κB Signaling Pathway in Macrophages
The following diagram illustrates the simplified signaling pathway activated by Lipopolysaccharide (LPS) in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide. Natural products with anti-inflammatory activity, such as Sclerketide D, are hypothesized to modulate this pathway.
Caption: LPS-induced NF-κB signaling pathway in macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone protects RAW264.7 macrophages from growth arrest and apoptosis induced by H2O2 through alteration of gene expression patterns and inhibition of nuclear factor-kappa B (NF-kappaB) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
2D vs. 3D Cell Culture: A Comparative Guide to Compound Efficacy Assessment
For researchers, scientists, and drug development professionals, selecting the appropriate cell culture model is a critical decision that significantly impacts the predictive power of preclinical studies. While traditional 2D cell cultures have been a foundational tool, the emergence of 3D cell culture models offers a more physiologically relevant environment for evaluating new compounds. This guide provides an objective comparison of a new compound's efficacy in 2D versus 3D cell culture models, supported by experimental data and detailed protocols.
Three-dimensional (3D) cell cultures are gaining popularity in drug discovery for their ability to more accurately mimic the in vivo environment compared to traditional two-dimensional (2D) models.[1] This increased physiological relevance can lead to more predictive data on drug efficacy and toxicity, potentially reducing the high attrition rates of candidate compounds in later stages of drug development.[2][3] Studies have shown that cells grown in 3D models exhibit different morphologies, proliferation rates, and drug responses compared to their 2D counterparts.[4][5] For instance, 3D cultures often show increased resistance to anticancer drugs, which may better reflect the challenges of treating solid tumors.[4][6][7]
Data Presentation: Quantitative Comparison of Compound Efficacy
The following table summarizes the differential response of various cancer cell lines to therapeutic compounds in 2D versus 3D culture models. The data consistently highlights a decreased sensitivity to treatment in the more complex 3D environment.
| Cell Line | Compound | 2D Model Response | 3D Model Response | Key Findings | Reference |
| DLD-1 (Colon Cancer) | Torin1 (mTOR inhibitor) | S-phase reduction to <15% | More pronounced inhibitory effect | 3D model showed greater sensitivity to mTOR inhibition. | [8] |
| DLD-1 (Colon Cancer) | AZD6244 (MEK inhibitor) | No effect on cell cycle | S-phase reduction to 4% | Significant anti-proliferative effect only observed in 3D. | [8] |
| DLD-1 (Colon Cancer) | MK2206 (AKT inhibitor) | Small effect on proliferation | 50% reduction in S-phase cells | Enhanced efficacy of AKT inhibition in a 3D context. | [8] |
| Breast Cancer Cell Lines | Paclitaxel | Higher sensitivity | Increased resistance | 3D culture better mimics in vivo drug resistance. | [7] |
| Breast Cancer Cell Lines | Doxorubicin (ADR) | Higher sensitivity | Increased resistance | Dense 3D structures protect cells from drug-induced apoptosis. | [7] |
| Prostate Cancer Cell Lines (PC-3, LNCaP, DU145) | Paclitaxel, Docetaxel | Higher sensitivity | Increased resistance | 3D models demonstrate a more clinically relevant resistance profile. | [5] |
| Wood Cells (Breast Cancer) | Fulvestrant (ER-targeting) | Less sensitive (low ER expression) | Reduced proliferation proportional to dose | 3D culture maintains estrogen receptor (ER) expression, crucial for targeted therapy screening. | [9] |
| Wood Cells (Breast Cancer) | Carboplatin (non-targeting) | Similar sensitivity to 3D | Similar sensitivity to 2D | General cytotoxic agents may show comparable effects in both models. | [9] |
| Hepatocellular Carcinoma (HCC) Cells | 60-drug panel | 75% of drugs deemed efficacious | 28.3% of drugs deemed efficacious (preformed spheres) | 2D models may overestimate the efficacy of a broad range of compounds. | [10] |
Experimental Protocols
2D Monolayer Cell Culture for Drug Screening
-
Cell Seeding: Cells are seeded into flat-bottom 96-well plates at a predetermined density to achieve approximately 80% confluency at the time of drug treatment.
-
Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation with Compound: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Assay: Cell viability or proliferation is assessed using a standard method such as the MTT, WST-8, or CellTiter-Glo® assay.[1]
-
Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) value.
3D Spheroid Cell Culture for Drug Screening
-
Spheroid Formation: Spheroids are generated by seeding cells into ultra-low attachment 96-well round-bottom plates.[6] The plates are then centrifuged at a low speed to facilitate cell aggregation.
-
Incubation for Formation: Plates are incubated for 24-72 hours to allow for the formation of compact spheroids.[8] Spheroid morphology can vary from compact to loose aggregates depending on the cell line.[8]
-
Compound Treatment: The desired concentrations of the test compound are added to the wells containing the spheroids.
-
Incubation with Compound: The spheroids are incubated with the compound for an extended period, often longer than in 2D assays, to allow for drug penetration into the spheroid core.
-
Viability/Proliferation Assay: Spheroid viability is assessed. This may require specialized imaging techniques or dissociation of the spheroids into single cells for analysis with viability reagents. 3D-specific assays, such as the CellTiter-Glo® 3D Cell Viability Assay, are recommended.
-
Data Analysis: Similar to 2D cultures, dose-response curves are generated to calculate the IC50 value. Spheroid size and morphology can also be quantified as additional endpoints.
Mandatory Visualizations
Caption: Comparative workflow for assessing compound efficacy in 2D vs. 3D cell culture models.
References
- 1. rroij.com [rroij.com]
- 2. biocompare.com [biocompare.com]
- 3. 3D vs 2D Cell Culture: A Comprehensive Comparison and Review - Cell Culture Collective [cellculturecollective.com]
- 4. The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Visikol® - New App Note: Comparison of 2D Versus 3D Cell Culture Models for Breast Cancer Drug Screening | Visikol [visikol.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Fungal Expression Systems for Enhanced Biosynthetic Efficiency
For Researchers, Scientists, and Drug Development Professionals
The production of recombinant proteins is a cornerstone of modern biotechnology and pharmaceutical development. Fungal expression systems offer a versatile and cost-effective platform for producing a wide array of proteins, from industrial enzymes to therapeutic antibodies. This guide provides an objective comparison of the biosynthetic efficiency of four commonly used fungal hosts: Saccharomyces cerevisiae, Pichia pastoris, Aspergillus niger, and Trichoderma reesei. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways to aid researchers in selecting the optimal expression system for their specific needs.
At a Glance: Key Performance Metrics of Fungal Expression Systems
The choice of a fungal expression host significantly impacts the yield, quality, and cost of recombinant protein production. The following table summarizes typical protein yields and key characteristics of the four systems discussed in this guide.
| Feature | Saccharomyces cerevisiae | Pichia pastoris | Aspergillus niger | Trichoderma reesei |
| Typical Recombinant Protein Yield | 0.1 - 5 g/L[1][2][3][4] | 1 - 15 g/L[5] | Up to 30 g/L (native enzymes)[6]; heterologous proteins are variable | Up to 100 g/L (native enzymes)[7]; heterologous proteins are variable |
| Promoter System | Constitutive (e.g., GAP, TEF1, TPI1) or inducible (e.g., GAL1/10)[1][3] | Strong, tightly regulated, methanol-inducible (AOX1) or constitutive (GAP) | Strong inducible promoters (e.g., glucoamylase, glaA)[8] | Powerful cellulase promoters (e.g., cbh1) |
| Post-Translational Modifications | N- and O-linked glycosylation, disulfide bonds; often results in hyperglycosylation[9] | N- and O-linked glycosylation, disulfide bonds; less hyperglycosylation than S. cerevisiae[9][10] | Eukaryotic-like PTMs, including glycosylation and disulfide bond formation | Efficient secretion and PTMs, including disulfide bonds and glycosylation |
| Cultivation | Well-established fermentation protocols; can reach high cell densities (up to 140 g/L dry cell weight)[11] | Capable of very high cell density fermentation (>100 g/L dry cell weight) | Well-suited for large-scale industrial fermentation; can grow as dispersed mycelia or pellets | Adapted for high-density fermenter cultivations |
| Secretion | Secretes proteins into the medium, but can have limitations with larger proteins[12] | Highly efficient secretion system with low endogenous protein secretion, simplifying downstream processing | Naturally high secretion capacity for native enzymes; heterologous secretion can be a bottleneck | Exceptionally high secretion capacity for native cellulases |
| Genetic Tools | Extensive and well-characterized genetic toolkit | Good availability of genetic tools and expression vectors | Established genetic tools, including CRISPR/Cas9 | Genetic tools available, with ongoing development |
| Regulatory Status | Generally Recognized as Safe (GRAS) | GRAS | Some strains are GRAS | Some strains are GRAS |
In-Depth Comparison of Fungal Expression Hosts
Saccharomyces cerevisiae (Baker's Yeast)
As one of the most well-characterized eukaryotes, S. cerevisiae has a long history in recombinant protein production. Its primary advantages lie in its ease of genetic manipulation and the vast knowledge base available. However, it often exhibits lower protein yields compared to other fungal systems and has a tendency for hyperglycosylation, which can be a concern for therapeutic proteins.[9]
Pichia pastoris
This methylotrophic yeast has become a popular choice for high-level recombinant protein production.[13] Its ability to grow to extremely high cell densities and its strong, tightly regulated methanol-inducible alcohol oxidase 1 (AOX1) promoter contribute to its high yields.[5] Furthermore, P. pastoris performs post-translational modifications that are more similar to those in higher eukaryotes than S. cerevisiae, with less extensive glycosylation.[9][10]
Aspergillus niger
This filamentous fungus is an industrial workhorse, known for its remarkable capacity to secrete large quantities of native enzymes, such as glucoamylase, with yields reaching up to 30 g/L.[6] This high secretory capacity makes it an attractive host for heterologous protein production. However, achieving comparable yields for non-native proteins can be challenging and often requires significant strain engineering and process optimization.[8][14]
Trichoderma reesei
Similar to A. niger, T. reesei is a filamentous fungus renowned for its exceptional ability to secrete vast amounts of cellulolytic enzymes, with reported yields of up to 100 g/L in industrial settings.[7] This makes it a compelling candidate for the production of bulk enzymes and other secreted proteins. Challenges in heterologous protein expression are being addressed through ongoing genetic and metabolic engineering efforts.[15][16]
Experimental Protocols
To provide a practical framework for comparing these systems, we outline key experimental protocols for high-density fermentation and protein quantification.
High-Cell-Density Fed-Batch Fermentation
This technique is crucial for maximizing biomass and, consequently, protein yield. The general workflow is applicable to all four fungal systems with specific modifications for each.
A. General Workflow for Fed-Batch Fermentation
Caption: A generalized workflow for high-cell-density fed-batch fermentation.
B. Protocol for Pichia pastoris Fed-Batch Fermentation
This protocol is adapted for a typical methanol-inducible expression system in P. pastoris.
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant P. pastoris strain into 10 mL of BMGY medium (Buffered Glycerol-complex Medium).
-
Incubate at 30°C with shaking at 250 rpm for 24-48 hours until the culture is dense.
-
Use this culture to inoculate a larger volume of BMGY for the seed fermenter or directly into the main bioreactor.[4]
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with Basal Salts Medium containing glycerol as the carbon source.
-
Inoculate with the seed culture to a starting OD600 of approximately 0.1.
-
Run the batch phase at 30°C, pH 5.0, and maintain dissolved oxygen (DO) above 30% by controlling agitation and aeration.[4]
-
The batch phase continues until the initial glycerol is depleted, indicated by a sharp increase in DO.
-
-
Glycerol Fed-Batch Phase:
-
Start a fed-batch of a glycerol feeding solution to further increase biomass.
-
Maintain a constant, growth-limiting feed rate.
-
-
Methanol Induction Phase:
-
After the glycerol fed-batch phase, allow a brief starvation period (30-60 minutes) to ensure complete consumption of glycerol.
-
Begin the methanol fed-batch to induce protein expression. The feed rate should be gradually increased as the culture adapts to methanol metabolism.
-
Maintain the DO level above 30%. The temperature may be reduced to 25-28°C to improve protein folding and stability.
-
Continue the induction phase for 48-96 hours, taking samples periodically to monitor cell growth and protein expression.
-
-
Harvesting:
-
Centrifuge the culture to separate the cells from the supernatant containing the secreted protein.
-
Store the supernatant at -20°C or -80°C for subsequent analysis.
-
C. Protocol for Saccharomyces cerevisiae High-Density Fermentation
This protocol focuses on achieving high cell density for intracellular or secreted protein production.
-
Inoculum and Batch Phase:
-
Fed-Batch Phase:
-
Once the initial carbon source is depleted, initiate a fed-batch of a concentrated glucose or glycerol solution.
-
The feeding strategy should be designed to avoid the Crabtree effect (ethanol production in the presence of excess glucose) by maintaining a low residual glucose concentration. This can be achieved using a feedback control strategy based on DO or ethanol concentration monitoring.[11]
-
-
Induction (if applicable):
-
If using an inducible promoter (e.g., GAL1/10), add the inducer (galactose) once a high cell density is reached.
-
-
Harvesting:
-
For secreted proteins, separate the supernatant by centrifugation.
-
For intracellular proteins, harvest the cells by centrifugation and proceed with cell lysis.
-
D. Protocol for Aspergillus niger and Trichoderma reesei Fed-Batch Fermentation
The fermentation of filamentous fungi requires special considerations due to their mycelial growth.
-
Inoculum and Batch Phase:
-
Fed-Batch Phase:
-
A fed-batch strategy is employed to maintain a low concentration of the carbon source to avoid catabolite repression and to sustain prolonged protein production.[19][20]
-
The morphology of the fungus (dispersed mycelia vs. pellets) needs to be controlled through agitation and medium composition, as it can significantly impact viscosity and mass transfer.[14]
-
-
Harvesting:
-
The mycelia are separated from the culture broth by filtration or centrifugation. The broth contains the secreted proteins.
-
Quantification of Secreted Protein
A. Bradford Protein Assay
The Bradford assay is a rapid and simple method for quantifying total protein concentration.[17][21]
-
Reagent Preparation: Prepare or purchase a commercial Bradford dye reagent. Prepare a series of protein standards using Bovine Serum Albumin (BSA) at concentrations ranging from 0.1 to 1.0 mg/mL.[3]
-
Sample Preparation: Dilute the culture supernatant to ensure the protein concentration falls within the linear range of the BSA standard curve.
-
Assay Procedure:
-
Add a small volume of the diluted sample or standard to a microplate well or a cuvette.
-
Add the Bradford reagent and mix.
-
Incubate at room temperature for 5-10 minutes.[3]
-
Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.
-
-
Calculation: Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations. Use the standard curve to determine the protein concentration in the unknown samples.
B. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting
These techniques are used to visualize the expressed protein and confirm its identity.
-
SDS-PAGE:
-
Mix the supernatant with SDS-PAGE sample buffer and heat to denature the proteins.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize all proteins. The recombinant protein should appear as a distinct band at its expected molecular weight.
-
-
Western Blotting:
-
After SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the recombinant protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. This will confirm the identity of the expressed protein.
-
Signaling Pathways and Cellular Machinery
The efficiency of protein secretion is governed by a complex network of cellular pathways. Understanding these pathways can help in designing strategies to improve protein production.
The General Eukaryotic Secretory Pathway
The journey of a secreted protein begins with its synthesis on ribosomes and translocation into the endoplasmic reticulum (ER). In the ER, the protein undergoes folding, disulfide bond formation, and N-linked glycosylation. Properly folded proteins are then transported to the Golgi apparatus for further processing and sorting before being secreted out of the cell.
Caption: A simplified diagram of the general eukaryotic secretory pathway.
The Unfolded Protein Response (UPR)
When the folding capacity of the ER is overwhelmed by a high flux of proteins, misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating chaperones and folding enzymes, expanding the ER, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[22] In filamentous fungi, a related response called Repression Under Secretion Stress (RESS) can downregulate the expression of some secreted proteins.
Caption: A simplified diagram of the Unfolded Protein Response (UPR) pathway.
Conclusion
The choice of a fungal expression system is a critical decision that depends on the specific protein of interest, the desired yield, and the available resources. Saccharomyces cerevisiae offers ease of use and a wealth of knowledge, making it suitable for initial studies and proteins that do not require complex post-translational modifications. Pichia pastoris is a robust system capable of producing high titers of properly folded and modified proteins. For achieving exceptionally high yields, particularly of enzymes, the filamentous fungi Aspergillus niger and Trichoderma reesei present powerful options, although they may require more extensive optimization for heterologous protein expression. By carefully considering the comparative data and methodologies presented in this guide, researchers can make an informed decision to maximize the biosynthetic efficiency of their protein production efforts.
References
- 1. Efficient production of recombinant DNA proteins in Saccharomyces cerevisiae by controlled high-cell-density fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different Expression Systems for Production of Recombinant Proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. Exploration of the Strategy for Improving the Expression of Heterologous Sweet Protein Monellin in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering of Aspergillus niger for the production of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. biotechresources.com [biotechresources.com]
- 16. Enhanced production of heterologous proteins by the filamentous fungus Trichoderma reesei via disruption of the alkaline serine protease SPW combined with a pH control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.chalmers.se [research.chalmers.se]
- 19. Microbioreactor-assisted cultivation workflows for time-efficient phenotyping of protein producing Aspergillus niger in batch and fed-batch mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Secretory Protein Biogenesis and Traffic in the Early Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 22. Improvement of Foreign-Protein Production in Aspergillus niger var. awamori by Constitutive Induction of the Unfolded-Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Phaeosphaone D: A Guide for Laboratory Professionals
Phaeosphaone D, a member of the epidithiodiketopiperazine (ETP) class of fungal metabolites, requires careful handling and disposal due to the potential for significant biological activity and unknown toxicity. The core principle is to treat this compound as a hazardous substance at all times.
Immediate Safety and Handling Protocols
Given the lack of specific toxicological data, a cautious approach is mandatory. Personnel handling this compound in any form (solid, in solution, or as waste) should adhere to the following personal protective equipment (PPE) standards:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear double-layered nitrile gloves.
-
Body Protection: A fully buttoned laboratory coat is essential.
-
Respiratory Protection: When handling the solid compound or preparing solutions where aerosols may be generated, a properly fitted respirator may be necessary. Consult with your institution's EHS for specific guidance.
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound and associated contaminated materials must be managed through your institution's hazardous waste program.
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound in a dedicated, sealable plastic bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in an approved sharps container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List all components of the waste, including solvents and their approximate concentrations.
-
Indicate the date accumulation started.
-
-
Temporary Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible materials.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide them with all necessary information about the waste stream as per your institution's protocols.
-
Quantitative Disposal Data
No quantitative data regarding the specific disposal parameters for this compound were found in the available literature. For novel research chemicals, such data is typically not established.
| Parameter | Value | Source |
| Recommended Incineration Temperature | Data not available | - |
| Chemical Inactivation Method | Data not available | - |
| Environmental Fate and Transport Data | Data not available | - |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these general but stringent guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize consultation with your institution's safety professionals.
Essential Safety and Operational Protocols for Handling Phaeosphaone D
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Phaeosphaone D. The following procedures are based on best practices for handling structurally similar compounds, specifically p-terphenyl derivatives, to ensure a high degree of safety in the laboratory.
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound. This is the minimum required level of protection.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate protective gloves should be worn.[1][2] Inspect gloves before use and use proper removal technique.[2] |
| Body Protection | Laboratory Coat or Impervious Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in areas with inadequate ventilation or when dust formation is likely.[1][3] |
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[2]
-
Minimize dust generation and accumulation.[1]
-
Wash hands thoroughly after handling the compound.[4]
-
Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent contamination.[1][4]
-
Store away from incompatible materials, such as strong oxidizing agents.[3][4]
Emergency Procedures
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Seek immediate medical attention.[1]
Skin Contact:
-
Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4]
-
Seek medical attention.[1]
Inhalation:
-
Remove the individual from the exposure area to fresh air immediately.[1]
-
If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1]
-
Seek immediate medical attention.[1]
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious and alert, give 2-4 cupfuls of milk or water.[1]
-
Never give anything by mouth to an unconscious person.[1][2]
-
Seek immediate medical attention.[1]
Spill and Disposal Plan
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 1.
-
Prevent the generation of dust. Moisten with water to reduce airborne dust if appropriate.[4]
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[1][2]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The compound should be disposed of in a suitable, closed container.[2]
-
Do not allow the product to enter drains, as it may be toxic to aquatic life.[2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard operational workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
